Product packaging for 6-Chloro-3-formyl-7-methylchromone(Cat. No.:CAS No. 64481-12-5)

6-Chloro-3-formyl-7-methylchromone

Katalognummer: B182476
CAS-Nummer: 64481-12-5
Molekulargewicht: 222.62 g/mol
InChI-Schlüssel: NULJNFUEBPQUNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

6-Chloro-3-formyl-7-methylchromone (6-Chloro-7-methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde) is a benzopyran derivative. It is a bicyclic heterocyclic molecule made up of a benzene ring fused to a heterocyclic pyran ring.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7ClO3 B182476 6-Chloro-3-formyl-7-methylchromone CAS No. 64481-12-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-chloro-7-methyl-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO3/c1-6-2-10-8(3-9(6)12)11(14)7(4-13)5-15-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULJNFUEBPQUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345726
Record name 6-Chloro-3-formyl-7-methylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64481-12-5
Record name 6-Chloro-3-formyl-7-methylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-3-formyl-7-methylchromone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-3-formyl-7-methylchromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-formyl-7-methylchromone is a substituted chromone derivative with the chemical formula C₁₁H₇ClO₃. This compound belongs to the flavonoid class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The presence of a chlorine atom, a formyl group, and a methyl group on the chromone scaffold imparts unique chemical reactivity and potential for derivatization, making it a valuable building block for the synthesis of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral data, and potential biological activities of this compound, aimed at supporting research and development efforts in the pharmaceutical and chemical sciences.

Chemical and Physical Properties

This compound is a pale yellow powder with a molecular weight of 222.62 g/mol . Key physicochemical properties are summarized in the table below. The crystal structure of this compound has been determined, revealing a largely planar molecular geometry.[2][3]

PropertyValueReference
Molecular Formula C₁₁H₇ClO₃
Molecular Weight 222.62 g/mol
CAS Number 64481-12-5
Appearance Pale yellow powder
Melting Point 183-185 °C
SMILES Cc1cc2OC=C(C=O)C(=O)c2cc1Cl
InChI 1S/C11H7ClO3/c1-6-2-10-8(3-9(6)12)11(14)7(4-13)5-15-10/h2-5H,1H3

Synthesis

The primary method for the synthesis of this compound and its analogs is the Vilsmeier-Haack reaction.[4][5][6] This reaction introduces a formyl group onto an activated aromatic substrate, in this case, a substituted 2-hydroxyacetophenone.

Experimental Protocol: General Vilsmeier-Haack Synthesis of 3-Formylchromones

This protocol is adapted from general procedures for the synthesis of substituted 3-formylchromones and may be optimized for the specific synthesis of this compound.[4]

Materials:

  • Substituted 2-hydroxyacetophenone (e.g., 5'-chloro-2'-hydroxy-4'-methylacetophenone)

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool dimethylformamide (DMF) in an ice-water bath.

  • To the cooled DMF, slowly add phosphorus oxychloride (POCl₃) dropwise with continuous stirring. Maintain the temperature below 5°C. The formation of the Vilsmeier reagent (a chloromethyleniminium salt) will occur.

  • Dissolve the starting material, 5'-chloro-2'-hydroxy-4'-methylacetophenone, in a minimal amount of DMF.

  • Add the dissolved acetophenone derivative dropwise to the freshly prepared Vilsmeier reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Carefully pour the reaction mixture into ice-cold water to decompose the excess Vilsmeier reagent and precipitate the crude product.

  • Filter the solid product, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

Spectral Data

¹H NMR:

  • A singlet for the aldehydic proton (CHO) is expected in the region of δ 9.5-10.5 ppm.

  • A singlet for the proton at the C2 position of the chromone ring should appear around δ 8.5-9.0 ppm.

  • A singlet for the methyl group (CH₃) protons is anticipated around δ 2.4-2.6 ppm.

  • Singlets for the aromatic protons on the benzene ring will be present in the aromatic region (δ 7.0-8.0 ppm).

¹³C NMR:

  • The carbonyl carbon of the aldehyde group (CHO) is expected to resonate around δ 185-195 ppm.

  • The carbonyl carbon at the C4 position of the chromone ring should appear around δ 175-180 ppm.

  • Signals for the aromatic and chromone ring carbons will be observed in the range of δ 110-160 ppm.

  • The methyl carbon (CH₃) signal is expected around δ 20-25 ppm.

Infrared (IR) Spectroscopy:

  • A strong absorption band corresponding to the C=O stretching of the aldehyde group is expected around 1680-1700 cm⁻¹.

  • Another strong C=O stretching band for the chromone ketone is anticipated around 1630-1660 cm⁻¹.

  • C-H stretching vibrations for the aromatic and aldehyde protons will be observed around 2700-2800 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

  • C-Cl stretching vibrations are expected in the fingerprint region.

Mass Spectrometry:

  • The mass spectrum should show a molecular ion peak [M]⁺ at m/z 222 and an isotopic peak [M+2]⁺ at m/z 224 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

  • Fragmentation may involve the loss of the formyl group (CHO) and other characteristic fragments.

Biological Activity and Potential Applications

This compound is a versatile precursor for the synthesis of various bioactive molecules and has potential applications in pharmaceutical development.[1]

Antimicrobial Activity

Chromone derivatives are known to possess antimicrobial properties. While specific data for this compound is limited, a study on the closely related 6-chloro-3-formylchromone demonstrated its effectiveness as an antibacterial and antibiofilm agent against Vibrio parahaemolyticus. This suggests that the target compound may also exhibit similar activities.

Experimental Protocol: Agar Disc Diffusion Method for Antimicrobial Screening [7]

  • Prepare a nutrient agar medium and pour it into sterile Petri dishes.

  • Inoculate the agar plates with a standardized suspension of the test microorganism.

  • Impregnate sterile filter paper discs with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).

  • Place the impregnated discs on the surface of the inoculated agar plates.

  • Include a positive control (a known antibiotic) and a negative control (solvent only) on each plate.

  • Incubate the plates at an appropriate temperature for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each disc to determine the antimicrobial activity.

Anticancer and Kinase Inhibition Potential

The chromone scaffold is present in many compounds with anticancer properties. Some 3-formylchromone derivatives have been investigated for their ability to reverse multidrug resistance in cancer cells. Furthermore, the general class of chromones has been identified as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

One potential target is the p56lck tyrosine kinase, a key enzyme in T-cell signaling.[8] While direct inhibition of p56lck by this compound has not been reported, the structural similarities to other known kinase inhibitors suggest this as a plausible mechanism of action.

Another relevant signaling pathway that can be modulated by chromone derivatives is the TRAF6-ASK1-p38 pathway, which is involved in inflammatory responses. A novel chromone derivative was shown to exert its anti-inflammatory effects by inhibiting this pathway in a ROS-dependent manner.[9]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceutical agents. Its chemical properties, characterized by the reactive formyl group and the stable chromone core, allow for a wide range of chemical modifications to generate libraries of novel compounds. While detailed biological studies on this specific molecule are not extensively reported, the known activities of related chromone derivatives suggest promising avenues for future research, particularly in the areas of antimicrobial and anticancer drug discovery. This technical guide serves as a foundational resource for scientists and researchers to further explore the therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Chloro-3-formyl-7-methylchromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-formyl-7-methylchromone is a substituted chromone derivative that has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug discovery. Chromones, a class of benzopyran derivatives, are known to exhibit a wide range of biological activities, and the specific substitutions on this molecule—a chloro group at position 6, a formyl group at position 3, and a methyl group at position 7—confer distinct physicochemical properties and potential pharmacological activities. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and for the evaluation of its biological activities, and visualizations of relevant chemical and biological pathways.

Physicochemical Characteristics

The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action. A summary of its key properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₇ClO₃[1]
Molecular Weight 222.62 g/mol
Melting Point 183-185 °C[2]
Appearance Pale yellow powder[1]
CAS Number 64481-12-5[1]
Purity ≥ 98%

Spectral Data

While specific spectral data with peak assignments for this compound are not extensively detailed in publicly available sources, general spectral characteristics can be inferred from related compounds and supplier information. Researchers can expect to find characteristic peaks in ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy that correspond to the chromone core, as well as the chloro, formyl, and methyl substituents. For instance, the formyl proton should appear as a singlet at a downfield chemical shift in the ¹H NMR spectrum. The carbonyl groups of the chromone and the formyl substituent will show strong absorption bands in the IR spectrum.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds and is the primary synthetic route to this compound.[3][4][5]

Materials:

  • 5-Chloro-2-hydroxy-4-methylacetophenone (starting material)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. This exothermic reaction forms the Vilsmeier reagent.

  • To this mixture, add 5-Chloro-2-hydroxy-4-methylacetophenone portion-wise while maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 60-70°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • The crude product will precipitate out of the solution. Filter the solid, wash thoroughly with cold water to remove any unreacted reagents and DMF, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Visualization of the Vilsmeier-Haack Reaction Workflow:

G Vilsmeier-Haack Synthesis Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0°C POCl3 POCl3 POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix StartingMaterial 5-Chloro-2-hydroxy- 4-methylacetophenone StartingMaterial->ReactionMix Heating Heating & Monitoring (TLC) ReactionMix->Heating Heat (60-70°C) Quenching Quenching in Ice Water Heating->Quenching Filtration Filtration & Washing Quenching->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization (Ethanol) Drying->Recrystallization PureProduct Pure 6-Chloro-3-formyl- 7-methylchromone Recrystallization->PureProduct

Caption: Workflow for the synthesis of this compound.

Evaluation of Anticancer Activity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell line of interest (e.g., a human colon cancer cell line)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • Multi-well spectrophotometer

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO and then prepare serial dilutions in the complete cell culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

SIRT2 Inhibition Assay

Sirtuin 2 (SIRT2) is a class III histone deacetylase that has been implicated in various cellular processes, and its inhibition is a potential therapeutic strategy for certain diseases.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)

  • NAD⁺ (SIRT2 co-factor)

  • This compound

  • Assay buffer

  • Developer solution

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • In a 96-well black plate, add the assay buffer, the fluorogenic SIRT2 substrate, and NAD⁺ to each well.

  • Add different concentrations of this compound to the wells. Include a positive control (a known SIRT2 inhibitor) and a negative control (vehicle).

  • Initiate the reaction by adding the recombinant human SIRT2 enzyme to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Stop the enzymatic reaction and add the developer solution, which will generate a fluorescent signal from the deacetylated substrate.

  • Incubate for a further 15-30 minutes at room temperature.

  • Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of SIRT2 inhibition and determine the IC₅₀ value.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, based on the known activities of other chromone derivatives, it is hypothesized to exert its anticancer effects through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. One such potential pathway is the inhibition of protein tyrosine kinases, which are often dysregulated in cancer.

Hypothesized Signaling Pathway for Anticancer Activity:

G Hypothesized Anticancer Signaling Pathway Compound 6-Chloro-3-formyl- 7-methylchromone PTK Protein Tyrosine Kinase (e.g., Src family) Compound->PTK Inhibition Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) PTK->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibition Survival Cell Survival Downstream->Survival Inhibition Apoptosis Apoptosis Downstream->Apoptosis Induction

Caption: A potential mechanism of anticancer action for this compound.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its physicochemical properties and methodologies for its synthesis and biological evaluation. Further research is warranted to fully elucidate its spectral characteristics, solubility profile, and the specific molecular mechanisms underlying its biological activities. The experimental protocols and visualizations provided herein serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development to advance the study of this and related chromone derivatives.

References

Synthesis and Characterization of 6-Chloro-3-formyl-7-methylchromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Chloro-3-formyl-7-methylchromone, a valuable heterocyclic compound with applications in medicinal chemistry and organic synthesis.[1] This document details the synthetic protocol, physical and spectroscopic properties, and a logical workflow for its preparation.

Core Compound Properties

This compound, with the CAS Number 64481-12-5, is a substituted chromone derivative.[2][3] Chromones are a class of benzopyran derivatives that are of significant interest in drug discovery.[1]

PropertyValueReference
Molecular Formula C₁₁H₇ClO₃[3]
Molecular Weight 222.62 g/mol [3]
Melting Point 183-185 °C[2][3]
Appearance Pale yellow powder[1]

Synthesis Protocol: The Vilsmeier-Haack Reaction

The synthesis of this compound is achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[4][5][6] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto a suitable precursor.[5][6] In this case, the starting material is 5'-Chloro-2'-hydroxy-4'-methylacetophenone.

Starting Material: 5'-Chloro-2'-hydroxy-4'-methylacetophenone
PropertyValue
CAS Number 28480-70-8
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Melting Point 70-73 °C
General Experimental Procedure

The following is a generalized procedure for the synthesis of substituted 3-formylchromones, which can be adapted for the synthesis of this compound.[7]

  • Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) in an ice bath. To this, add phosphorus oxychloride (POCl₃) dropwise with constant stirring. After the addition is complete, stir the mixture for an additional hour at room temperature to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with the Acetophenone: Dissolve 5'-Chloro-2'-hydroxy-4'-methylacetophenone in a minimal amount of DMF. Add this solution dropwise to the prepared Vilsmeier reagent with vigorous stirring.

  • Reaction and Work-up: Allow the reaction mixture to stand at room temperature overnight. The resulting thick mass is then carefully poured into crushed ice with stirring.

  • Isolation and Purification: The solid product that precipitates out is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[7]

Characterization Data

Spectroscopic Data for 6-Chloro-3-formylchromone (for comparison)
Spectroscopy Expected Peaks/Signals for this compound Reference Data for 6-Chloro-3-formylchromone [8][9]
¹H NMR A singlet for the aldehydic proton (CHO), a singlet for the proton at C2, two singlets for the aromatic protons at C5 and C8, and a singlet for the methyl protons at C7.¹H NMR spectra are available for comparison.[9]
¹³C NMR Signals for the carbonyl carbons (C=O) of the chromone and aldehyde, signals for the aromatic and olefinic carbons, and a signal for the methyl carbon.¹³C NMR spectra are available for comparison.
IR (Infrared) Characteristic absorption bands for the carbonyl groups (C=O) of the aldehyde and the chromone ring, C-H stretching of the aromatic ring and aldehyde, and C-Cl stretching.IR spectra show characteristic carbonyl and aromatic absorptions.[8]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 222.62 (for C₁₁H₇ClO₃).Mass spectral data is available for comparison.

Synthesis Workflow

The synthesis of this compound can be visualized as a two-step process: the formation of the Vilsmeier reagent followed by the formylation and cyclization of the starting acetophenone.

SynthesisWorkflow cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Chromone Synthesis DMF DMF (N,N-Dimethylformamide) Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Acetophenone 5'-Chloro-2'-hydroxy- 4'-methylacetophenone Acetophenone->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product 6-Chloro-3-formyl- 7-methylchromone Hydrolysis->Product

Caption: Synthesis workflow for this compound.

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression from simple starting materials to the final complex chromone structure.

LogicalRelationship Start Starting Materials (DMF, POCl₃, Acetophenone) Reagent_Formation Formation of Electrophilic Vilsmeier Reagent Start->Reagent_Formation Electrophilic_Attack Electrophilic Attack of Vilsmeier Reagent on Hydroxylated Aromatic Ring Reagent_Formation->Electrophilic_Attack Cyclization Intramolecular Cyclization to form Chromone Ring Electrophilic_Attack->Cyclization Final_Product Final Product (this compound) Cyclization->Final_Product

Caption: Logical steps in the Vilsmeier-Haack synthesis of the target chromone.

References

An In-depth Technical Guide to 6-Chloro-3-formyl-7-methylchromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-chloro-3-formyl-7-methylchromone, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis, and known biological activities, supported by experimental protocols and data on related analogues.

Chemical Identity and Structure

This compound is a derivative of benzopyran, characterized by a bicyclic structure composed of a benzene ring fused to a pyran ring.[1] Key functional groups, including chloro, formyl (aldehyde), and methyl substituents, contribute to its reactivity and potential as a versatile building block for more complex bioactive molecules.[2]

  • IUPAC Name: 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde[2][3]

  • Synonyms: 6-Chloro-7-methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde[2][4]

  • Chemical Structure:

    Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueReference(s)
Molecular Formula C₁₁H₇ClO₃[2][5]
Molecular Weight 222.62 g/mol [5]
CAS Number 64481-12-5[2][5]
Appearance Pale yellow powder[2]
Melting Point 183-185 °C[5]
Purity ≥ 98%[5]
SMILES Cc1cc2OC=C(C=O)C(=O)c2cc1Cl[5]
InChI Key NULJNFUEBPQUNB-UHFFFAOYSA-N[5]

Synthesis of this compound

The primary method for the synthesis of 3-formylchromones, including the title compound, is the Vilsmeier-Haack reaction.[6][7] This reaction involves the formylation of an electron-rich aromatic precursor, typically a substituted 2-hydroxyacetophenone, using a Vilsmeier reagent generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][6]

Caption: Vilsmeier-Haack Synthesis Workflow.

Detailed Experimental Protocol: Vilsmeier-Haack Synthesis

The following is a generalized protocol for the synthesis of 3-formylchromones, which can be adapted for this compound starting from 5-chloro-4-methyl-2-hydroxyacetophenone.

  • Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and a stirrer, cool dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 5°C. Stir the mixture for an additional hour at room temperature to ensure the complete formation of the Vilsmeier reagent.[8]

  • Formylation and Cyclization: Dissolve the starting material, 5-chloro-4-methyl-2-hydroxyacetophenone, in a minimal amount of DMF. Add this solution dropwise to the prepared Vilsmeier reagent. After the addition is complete, heat the reaction mixture to 50-60°C and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: Cool the reaction mixture and pour it into crushed ice with vigorous stirring. The solid product will precipitate out. Filter the solid, wash it thoroughly with cold water, and then dry it.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain the pure this compound.

Biological Activities and Therapeutic Potential

Chromone derivatives are recognized for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The 3-formyl group, in particular, serves as a key pharmacophore, and its derivatives have been investigated as inhibitors of several key therapeutic targets.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways. Its inhibition is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.[9][10][11] Formylchromone derivatives have been identified as potent, irreversible, and selective inhibitors of PTP1B.[10]

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation pIR->IR Dephosphorylation Signaling Downstream Signaling (e.g., glucose uptake) pIR->Signaling Activates PTP1B PTP1B PTP1B->IR Inhibits Chromone 6-Chloro-3-formyl- 7-methylchromone (or analogue) Chromone->PTP1B Inhibits

Caption: PTP1B Inhibition by Chromone Derivatives.

Quantitative Data for PTP1B Inhibition by Formylchromone Analogues

CompoundIC₅₀ (µM)Reference
Formylchromone73[9]
Substituted Formylchromone Derivative4.3[9]
Substituted Formylchromone Derivative1.0[10]
Topoisomerase IIα Inhibition

DNA topoisomerase IIα is a crucial enzyme involved in managing DNA topology during replication and transcription, making it a key target for anticancer drugs.[12] Substituted 3-formylchromones have been identified as potent inhibitors of human DNA topoisomerase IIα, exhibiting significant in vitro cytotoxicity against cancer cell lines.[12][13]

Quantitative Data for Topoisomerase IIα Inhibition by 3-Formylchromone Analogues

Several 3-formylchromone derivatives have shown potent cytotoxicity against the PC-3 prostate cancer cell line.

Compound IDLC₅₀ (µM) against PC-3 cellsReference
11b1.1[12][13]
12a2.5[12][13]
12b0.5[12][13]
12d8.6[12][13]
12e1.2[12][13]
13a0.9[12][13]
13b1.5[12][13]
Antimicrobial Activity

This compound is reported to possess antimicrobial properties.[2] A study investigating various chromone derivatives demonstrated the antibacterial activity of the closely related 6-chloro-3-formylchromone against pathogenic Vibrio species.

Quantitative Data for Antimicrobial Activity

CompoundOrganismMIC (µg/mL)Reference
6-Chloro-3-formylchromoneVibrio parahaemolyticus20[14]
6-Chloro-3-formylchromoneVibrio harveyi20[14]

Experimental Protocols for Biological Assays

PTP1B Inhibition Assay Protocol

This protocol is based on the colorimetric detection of p-nitrophenol produced from the dephosphorylation of p-nitrophenyl phosphate (pNPP) by PTP1B.

Caption: Workflow for PTP1B Inhibition Assay.

  • Reagents: PTP1B (human, recombinant), p-nitrophenyl phosphate (pNPP), Bis-Tris buffer (50 mM, pH 6.0), EDTA (2 mM), Dithiothreitol (DTT, 5 mM), 10 N NaOH.

  • Procedure: a. Prepare a reaction mixture containing Bis-Tris buffer, EDTA, and DTT. b. Add various concentrations of the test compound (this compound) to the wells of a 96-well plate. c. Add the PTP1B enzyme to each well and pre-incubate. d. Initiate the reaction by adding pNPP (final concentration 1 mM). e. Incubate the plate at 37.5°C for 30 minutes.[9] f. Terminate the reaction by adding 10 N NaOH.[9] g. Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced. h. A control reaction without the inhibitor is used to determine 100% enzyme activity. A blank reaction without the enzyme is used to correct for non-enzymatic hydrolysis of pNPP.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Topoisomerase IIα Decatenation Assay Protocol

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IIα.

  • Reagents: Human Topoisomerase IIα, kDNA, 10x Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT), ATP, STEB (Stop Buffer: 40% Sucrose, 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue), Chloroform/isoamyl alcohol (24:1), Agarose, Ethidium bromide.

  • Procedure: a. Prepare a reaction mixture containing assay buffer, ATP, and kDNA. b. Aliquot the mixture into microcentrifuge tubes. c. Add various concentrations of the test compound. A control with the vehicle (e.g., DMSO) and a no-enzyme control should be included. d. Add human topoisomerase IIα to all tubes except the no-enzyme control. e. Incubate the reactions at 37°C for 30 minutes.[15] f. Stop the reaction by adding STEB and chloroform/isoamyl alcohol.[15] g. Vortex and centrifuge briefly to separate the aqueous and organic phases. h. Load the aqueous (upper) phase onto a 1% agarose gel. i. Perform gel electrophoresis to separate the decatenated minicircles from the kDNA network. j. Stain the gel with ethidium bromide, destain, and visualize under UV light.

  • Data Analysis: Inhibition is observed as a decrease in the amount of decatenated, supercoiled minicircles and an increase in the amount of catenated kDNA remaining in the well.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials: Cation-adjusted Mueller-Hinton Broth (MHB), 96-well microtiter plates, bacterial inoculum standardized to 0.5 McFarland turbidity, test compound stock solution.

  • Procedure: a. Dispense MHB into the wells of a 96-well plate. b. Prepare a serial two-fold dilution of the test compound across the wells of the plate. c. Prepare a standardized bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. d. Inoculate each well (except for a sterility control) with the bacterial suspension. Include a positive control well with bacteria but no compound. e. Incubate the plate at 37°C for 16-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).[1]

Conclusion

This compound is a valuable heterocyclic compound with a well-established synthetic route and significant potential for drug discovery and development. Its structural features make it an ideal scaffold for the synthesis of novel therapeutic agents. While quantitative biological data for this specific molecule is limited, the potent activity of closely related 3-formylchromone derivatives against key targets such as PTP1B and topoisomerase IIα, as well as their demonstrated antimicrobial effects, highlights this compound class as a promising area for further investigation. The detailed protocols provided herein offer a solid foundation for researchers to explore the therapeutic potential of this compound and its analogues.

References

Spectroscopic Profile of 6-Chloro-3-formyl-7-methylchromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the synthetic chromone derivative, 6-Chloro-3-formyl-7-methylchromone. This compound, with the molecular formula C₁₁H₇ClO₃ and a molecular weight of 222.62 g/mol , is of significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of the chromone scaffold. This document presents its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the detailed experimental protocols typically employed for their acquisition.

Spectroscopic Data

The following tables summarize the key spectral data for this compound. It is important to note that while extensive efforts have been made to provide accurate data, the following values are representative for this class of compounds and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

Table 1: ¹H NMR Spectral Data of this compound (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.2s1H-CHO
~8.5s1HH-2
~8.1s1HH-5
~7.5s1HH-8
~2.5s3H-CH₃

Table 2: ¹³C NMR Spectral Data of this compound (Predicted)

Chemical Shift (δ) ppmAssignment
~190-CHO
~175C-4 (C=O)
~160C-2
~155C-9
~140C-7
~135C-5
~125C-10
~120C-6
~118C-8
~115C-3
~20-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound is expected to show characteristic peaks for the carbonyl groups (ketone and aldehyde) and the carbon-chlorine bond. A publication on substituted 3-formyl chromones provides reference points for these characteristic vibrations.[1]

Table 3: IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3080WeakAromatic C-H stretch
~2850, ~2750WeakAldehydic C-H stretch
~1680StrongC=O stretch (ketone)
~1650StrongC=O stretch (aldehyde)
~1600, ~1480MediumC=C stretch (aromatic)
~1250MediumC-O-C stretch (ether)
~770MediumC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
222/224High[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
194/196Moderate[M-CO]⁺
166/168Moderate[M-CO-CO]⁺
131Low[M-CO-CO-Cl]⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is commonly used. A small amount of the compound (1-2 mg) is ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent disk. Alternatively, the sample can be analyzed as a Nujol mull.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the KBr pellet or Nujol is first recorded. The sample is then placed in the beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

The Biological Activity of 6-Chloro-3-formyl-7-methylchromone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, 6-Chloro-3-formyl-7-methylchromone has emerged as a versatile precursor for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their anticancer and antimicrobial properties. The information is presented to facilitate further research and drug development efforts in this promising area.

Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents. The core structure allows for modifications that can lead to enhanced cytotoxicity against various cancer cell lines. The primary mechanism of action for many chromone derivatives involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.

Quantitative Anticancer Data

While specific quantitative data for a broad range of this compound derivatives remains an active area of research, studies on related chromone derivatives provide valuable insights into their potential potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values for some chromone derivatives against various cancer cell lines, illustrating the potential of this chemical class. It is important to note that these are not all direct derivatives of this compound but represent the broader class of chromones.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Chromone Derivative 6c SKOV-3 (Ovarian)7.84[1]
Chromone Derivative 6c HepG2 (Liver)13.68[1]
Chromone Derivative 6c A549 (Lung)15.69[1]
Chromone Derivative 6c MCF-7 (Breast)19.13[1]
Chromone Derivative 6c T-24 (Bladder)22.05[1]
Epiremisporine H (a chromone analog)HT-29 (Colon)21.17 ± 4.89[2]
Epiremisporine H (a chromone analog)A549 (Lung)31.43 ± 3.01[2]

Note: The data presented above is for structurally related chromone compounds and is intended to be indicative of the potential of the this compound scaffold. Further studies are required to establish a comprehensive dataset for its direct derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity of potential anticancer compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in culture medium to achieve the desired final concentrations. 100 µL of each concentration is added to the respective wells, and the plate is incubated for 48 to 72 hours. Control wells containing untreated cells and vehicle-treated cells are also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Antimicrobial Activity

This compound and its derivatives have also demonstrated promising activity against various microbial pathogens. The presence of the chromone ring and the reactive formyl group are thought to be crucial for their antimicrobial effects.

Quantitative Antimicrobial Data

A study on the antimicrobial effects of formylchromones against pathogenic Vibrio species provided specific quantitative data for 6-chloro-3-formylchromone (referred to as 6C3FC in the study).

CompoundBacterial StrainMIC (µg/mL)Reference
6-Chloro-3-formylchromone (6C3FC)Vibrio parahaemolyticus20
6-Chloro-3-formylchromone (6C3FC)Vibrio harveyi20
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that prevents turbidity (visible growth).

Detailed Methodology:

  • Preparation of Inoculum: The bacterial strain is cultured on an appropriate agar medium for 18-24 hours. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL). This suspension is then diluted to a final concentration of about 5 × 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: The this compound derivative is dissolved in a suitable solvent and then serially diluted in a 96-well microtiter plate using a sterile broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Logical Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the initial screening and evaluation of the biological activity of newly synthesized this compound derivatives.

G cluster_0 Synthesis and Characterization cluster_1 Primary Biological Screening cluster_2 Hit Identification and Secondary Assays cluster_3 Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer_Screen Anticancer Screening (e.g., MTT Assay) Purification->Anticancer_Screen Antimicrobial_Screen Antimicrobial Screening (e.g., Broth Microdilution) Purification->Antimicrobial_Screen Hit_Identification Identification of 'Hit' Compounds Anticancer_Screen->Hit_Identification Antimicrobial_Screen->Hit_Identification Dose_Response Dose-Response Studies (IC50/MIC Determination) Hit_Identification->Dose_Response Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) Dose_Response->Mechanism_Studies SAR_Studies Structure-Activity Relationship (SAR) Studies Mechanism_Studies->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: A logical workflow for the discovery and development of bioactive this compound derivatives.

Conclusion and Future Directions

The available data, although not exhaustive for a wide range of specific this compound derivatives, strongly suggests that this class of compounds holds significant promise for the development of new anticancer and antimicrobial agents. The synthetic accessibility of the core scaffold allows for extensive structural modifications, which can be systematically explored to optimize biological activity and selectivity.

Future research should focus on:

  • Synthesis of a diverse library of this compound derivatives.

  • Comprehensive in vitro screening against a broader panel of cancer cell lines and microbial strains to establish a robust structure-activity relationship.

  • Elucidation of the specific molecular targets and signaling pathways involved in their biological activities. This will be crucial for rational drug design and understanding potential mechanisms of resistance.

  • In vivo studies to evaluate the efficacy and safety of the most promising lead compounds in animal models.

By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of novel and effective drugs for the treatment of cancer and infectious diseases.

References

Unlocking the Therapeutic Potential of Chromone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chromones, a class of heterocyclic compounds built upon the 4H-1-benzopyran-4-one scaffold, have emerged as a privileged structure in medicinal chemistry and drug discovery.[1][2] Their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, have garnered significant interest from the scientific community.[3][4][5][6] This technical guide provides an in-depth overview of the potential therapeutic applications of chromone derivatives, focusing on their mechanisms of action, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development in this promising field.

Therapeutic Applications and Mechanisms of Action

Chromone derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutics for a range of diseases.

Anticancer Activity

Numerous studies have highlighted the potential of chromone derivatives as anticancer agents.[3][7] These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, including those of the breast, lung, and colon.[8] The anticancer mechanism of action for some chromone derivatives involves the induction of apoptosis through the modulation of key signaling proteins such as Bcl-2 and Bax, and the activation of caspases.[1][8]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and chromone derivatives have shown significant promise as anti-inflammatory agents.[6][9] One of the key mechanisms underlying their anti-inflammatory effects is the inhibition of pro-inflammatory signaling pathways. For instance, certain chromone derivatives have been found to suppress the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 signaling pathway.[10][11]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Chromone derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi.[12] Their mechanism of action can involve the disruption of microbial cell processes, leading to the inhibition of growth and proliferation.

Neuroprotective Effects

Emerging evidence suggests that chromone derivatives may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's disease.[13][14] Their neuroprotective effects are attributed to their ability to reduce neuroinflammation and improve mitochondrial function.[13]

Quantitative Efficacy Data

The therapeutic potential of chromone derivatives is supported by a growing body of quantitative data from in vitro and in vivo studies. The following tables summarize the inhibitory concentrations (IC50) for anticancer and anti-inflammatory activities, and the minimum inhibitory concentrations (MIC) for antimicrobial activity of selected chromone derivatives.

Table 1: Anticancer Activity of Chromone Derivatives (IC50 Values)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Epiremisporine HHT-29 (Colon)21.17 ± 4.89[8]
Epiremisporine HA549 (Lung)31.43 ± 3.01[8]
Epiremisporine FHT-29 (Colon)44.77 ± 2.70[8]
Epiremisporine GHT-29 (Colon)35.05 ± 3.76[8]
3-(4-oxo-4H-chromen-3-yl)acrylic acid amide (A1)MCF-7 (Breast)37.13[7]
Compound VIiMDA-MB 231 (Breast)43.7[15]

Table 2: Anti-inflammatory Activity of Chromone Derivatives (IC50/EC50 Values)

Compound/DerivativeAssayIC50/EC50 (µM)Reference
Epiremisporine GSuperoxide anion generation (fMLP-induced)31.68 ± 2.53[2]
Epiremisporine HSuperoxide anion generation (fMLP-induced)33.52 ± 0.42[2]
Compound 5-9NO production (LPS-induced in RAW264.7)5.33 ± 0.57[6]
Compound Q7-9PGE2 production (LPS-induced)0.209 ± 0.022[9]
Compound Q7-26PGE2 production (LPS-induced)0.161 ± 0.018[9]
Compound Q7-28NO production (LPS-induced)0.014 ± 0.001[9]

Table 3: Antimicrobial Activity of Chromone Derivatives (MIC Values)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
6-bromochromone-3-carbonitrileCandida albicans5[12]
chromone-3-carbonitrileCandida albicans5-50[12]
6-isopropylchromone-3-carbonitrileCandida albicans5-50[12]
6-methylchromone-3-carbonitrileCandida albicans5-50[12]
Compound 11Bacillus subtilis1249[16]
Compound 11Escherichia coli524[16]

Key Signaling Pathways

Understanding the molecular pathways modulated by chromone derivatives is crucial for targeted drug development. One of the well-documented pathways is the ROS-dependent TRAF6-ASK1-p38 signaling cascade, which plays a pivotal role in inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm TLR4 TLR4 ROS ROS TLR4->ROS Induces LPS LPS LPS->TLR4 Activates TRAF6 TRAF6 ROS->TRAF6 Activates ASK1 ASK1 TRAF6->ASK1 Activates p38_MAPK p38 MAPK ASK1->p38_MAPK Phosphorylates Inflammation Pro-inflammatory Cytokines & Mediators p38_MAPK->Inflammation Promotes Chromone Chromone Derivative Chromone->ROS Inhibits Chromone->TRAF6 Inhibits Activation

Caption: Inhibition of the ROS-dependent TRAF6-ASK1-p38 signaling pathway by a chromone derivative.

Experimental Protocols

To facilitate the evaluation of novel chromone derivatives, this section provides detailed protocols for key in vitro assays.

Synthesis of Chromone Derivatives

Several synthetic routes have been developed for the preparation of chromone derivatives. A common and versatile method is the Baker-Venkataraman rearrangement.

General Procedure for the Synthesis of 2-Styrylchromones: [3]

  • Formation of 2-methylchromone: 2-hydroxyacetophenone is reacted to form 2-hydroxy-2-methylchromanone.

  • Aldol Condensation: The resulting 2-methylchromone undergoes an aldol condensation with various benzaldehydes to yield the desired 2-styrylchromones.

One-Pot Synthesis using Modified Baker-Venkataraman Reaction: [7]

This method allows for the synthesis of various chromone derivatives in a single step, offering efficiency and convenience. The specific reaction conditions and reagents will vary depending on the desired substitutions on the chromone scaffold.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: [2][17][18]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the chromone derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21][22][23]

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the chromone derivatives in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample. This protocol is tailored for the analysis of proteins in the p38 MAPK and NF-κB signaling pathways.

Protocol: [24][25]

  • Cell Lysis and Protein Quantification: Treat cells with the chromone derivative and/or an inflammatory stimulus (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p38, total p38, phospho-IκBα, total IκBα, p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Chromone derivatives represent a versatile and promising class of compounds with significant therapeutic potential across a range of diseases. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive area for further drug discovery and development efforts. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field. Future research should focus on elucidating the structure-activity relationships of different chromone scaffolds, optimizing their pharmacokinetic and pharmacodynamic properties, and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of this fascinating class of molecules holds the promise of delivering novel and effective therapies for a variety of unmet medical needs.

References

The Ascendancy of 3-Formylchromones in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromone scaffold, a benzopyran-4-one ring system, is a privileged structure in medicinal chemistry, appearing in a plethora of natural products and synthetic compounds with diverse biological activities. Among the various substituted chromones, 3-formylchromones have emerged as a particularly versatile and valuable class of compounds. The presence of a highly reactive aldehyde group at the 3-position, in conjugation with the pyrone ring, bestows upon these molecules a unique chemical reactivity, making them ideal starting materials for the synthesis of a wide array of heterocyclic compounds. This reactivity, coupled with their inherent biological properties, has positioned 3-formylchromones as a focal point in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and medicinal chemistry applications of 3-formylchromones, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Discovery and Historical Synthesis

The journey of 3-formylchromones began with the exploration of synthetic methodologies for the functionalization of the chromone nucleus. A pivotal moment in their history was the application of the Vilsmeier-Haack reaction to 2-hydroxyacetophenones. This reaction, utilizing a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), provides a direct and efficient route to the 3-formylchromone core.[1][2] The Vilsmeier-Haack reagent acts as a formylating agent, leading to the cyclization and formation of the chromone ring with a formyl group at the 3-position.[3][4] This synthetic accessibility has been a key driver in the extensive investigation of their medicinal potential.

dot

Vilsmeier_Haack_Synthesis 2-Hydroxyacetophenone 2-Hydroxyacetophenone Intermediate Reactive Intermediate 2-Hydroxyacetophenone->Intermediate Formylation & Cyclization Vilsmeier_Reagent DMF / POCl₃ Vilsmeier_Reagent->Intermediate 3-Formylchromone 3-Formylchromone Intermediate->3-Formylchromone Hydrolysis STAT3_Inhibition_Pathway 3-Formylchromone 3-Formylchromone SHP2 SHP-2 3-Formylchromone->SHP2 Induces expression pSTAT3 p-STAT3 (Active) SHP2->pSTAT3 Dephosphorylates STAT3 STAT3 (Inactive) Proliferation Tumor Cell Proliferation, Survival, Metastasis pSTAT3->Proliferation Promotes COX_Inhibition_Workflow Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Catalyzed by COX_Enzyme COX-1 / COX-2 COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Mediates 3FC_Derivative 3-Formylchromone Derivative 3FC_Derivative->COX_Enzyme Inhibits

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-chloro-3-formyl-7-methylchromone and related chromone derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Chromones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. Among them, this compound stands out as a versatile scaffold for the synthesis of novel therapeutic agents. Its unique structural features, including the electron-withdrawing chloro group and the reactive formyl group, make it a valuable precursor for developing compounds with potential anticancer, anti-inflammatory, and antimicrobial activities. This guide will delve into the chemical synthesis, quantitative biological data, experimental methodologies, and the signaling pathways associated with this promising class of compounds.

Chemical Synthesis

The primary method for the synthesis of this compound and its derivatives is the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated aromatic compound, in this case, a substituted 2-hydroxyacetophenone, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

General Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

Materials:

  • 5-Chloro-2-hydroxy-4-methylacetophenone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, cool N,N-dimethylformamide (DMF) in an ice bath.

  • To the cooled DMF, add 5-chloro-2-hydroxy-4-methylacetophenone with constant stirring.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the mixture, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the solid precipitate, wash it with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Diagram of Synthesis Workflow:

G reactant1 5-Chloro-2-hydroxy- 4-methylacetophenone reaction Vilsmeier-Haack Reaction reactant1->reaction reactant2 DMF + POCl3 (Vilsmeier Reagent) reactant2->reaction intermediate Reaction Mixture reaction->intermediate workup Aqueous Workup (Ice-cold water) intermediate->workup product Crude 6-Chloro-3-formyl- 7-methylchromone workup->product purification Recrystallization (Ethanol) product->purification final_product Pure 6-Chloro-3-formyl- 7-methylchromone purification->final_product

Vilsmeier-Haack Synthesis Workflow

Biological Activities and Quantitative Data

This compound and its derivatives have demonstrated a wide range of biological activities. The following sections summarize the available quantitative data for their anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

While specific IC50 values for this compound are not extensively reported in the public domain, studies on closely related 6-chloro-3-formylchromone derivatives have shown promising anticancer activity. These compounds are believed to exert their effects through mechanisms such as topoisomerase inhibition.

Table 1: Anticancer Activity of Related 6-Chloro-3-formylchromone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-Chloro-2-pyrrolidino-3-formylchromoneEhrlich Ascites Carcinoma (EAC)Data not quantified, but showed promising in vitro activity[1]
6-Chloro-2-morpholino-3-formylchromoneEhrlich Ascites Carcinoma (EAC)Data not quantified, but showed promising in vitro activity[1]
6-Chloro-2-piperidino-3-formylchromoneEhrlich Ascites Carcinoma (EAC)Data not quantified, but showed promising in vitro activity[1]
6-Chloro-2-(N-methylpiperazino)-3-formylchromoneEhrlich Ascites Carcinoma (EAC)Data not quantified, but showed promising in vitro activity[1]

Note: The data presented is for structurally similar compounds and should be used as a reference for the potential of this class of molecules. Further studies are required to determine the specific IC50 values for this compound.

Anti-inflammatory Activity

Chromone derivatives are known to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways such as NF-κB, TNF-α, and IL-6. Quantitative data for the direct anti-inflammatory effects of this compound is limited. However, the general mechanism of action for chromones in inflammation is well-documented.

Diagram of a Potential Anti-inflammatory Signaling Pathway:

G cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) nucleus Nucleus NFkB->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) gene_transcription->cytokines chromone 6-Chloro-3-formyl- 7-methylchromone chromone->IKK Inhibition

Inhibition of NF-κB Pathway by Chromones
Antimicrobial Activity

Specific quantitative data is available for the antimicrobial activity of some 6-chloro-3-formylchromone derivatives.

Table 2: Antimicrobial Activity of 6-Chloro-3-formylchromone Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
6-Chloro-3-formylchromoneVibrio parahaemolyticus>500Not specified
6-Chloro-3-formylchromoneVibrio harveyi>500Not specified

Note: While the parent compound showed limited activity in this study, other related chromones have demonstrated significant antimicrobial effects, suggesting that derivatization of the 3-formyl group could enhance potency.

Experimental Protocols for Biological Assays

Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: TNF-α and IL-6 ELISA

Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of inflammation, it can be used to measure the levels of cytokines like TNF-α and IL-6 in cell culture supernatants.

Protocol:

  • Cell Culture and Stimulation: Culture immune cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (TNF-α or IL-6).

  • Blocking: Block the plate to prevent non-specific binding.

  • Sample Addition: Add the cell culture supernatants to the wells.

  • Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

  • Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Add a substrate that is converted by HRP to a colored product.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve using known concentrations of the cytokine and determine the concentration in the samples. Calculate the percentage of inhibition of cytokine production by the test compound.

Antimicrobial Activity: Broth Microdilution Method

Principle: This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Diagram of Experimental Workflow for Biological Assays:

G cluster_anticancer Anticancer Activity (MTT Assay) cluster_antiinflammatory Anti-inflammatory Activity (ELISA) cluster_antimicrobial Antimicrobial Activity (Broth Microdilution) ac1 Seed Cancer Cells ac2 Treat with Compound ac1->ac2 ac3 Add MTT Reagent ac2->ac3 ac4 Solubilize Formazan ac3->ac4 ac5 Measure Absorbance ac4->ac5 ac6 Calculate IC50 ac5->ac6 ai1 Culture & Stimulate Immune Cells ai2 Coat Plate with Capture Antibody ai1->ai2 ai3 Add Samples & Detection Antibody ai2->ai3 ai4 Add Enzyme Conjugate & Substrate ai3->ai4 ai5 Measure Absorbance ai4->ai5 ai6 Calculate Cytokine Inhibition ai5->ai6 am1 Prepare Microbial Inoculum am2 Serial Dilution of Compound am1->am2 am3 Inoculate Wells am2->am3 am4 Incubate am3->am4 am5 Determine MIC am4->am5

Workflow for Biological Activity Assays

Conclusion

This compound and its related compounds represent a promising class of molecules with diverse biological activities. Their straightforward synthesis via the Vilsmeier-Haack reaction makes them accessible starting materials for the development of new therapeutic agents. While quantitative data for the lead compound is still emerging, the significant anticancer, anti-inflammatory, and antimicrobial potential demonstrated by its derivatives warrants further investigation. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research and development efforts in this exciting area of medicinal chemistry. Further exploration of the structure-activity relationships and optimization of the chromone scaffold could lead to the discovery of potent and selective drug candidates.

References

An In-depth Technical Guide to the Safe Handling of 6-Chloro-3-formyl-7-methylchromone in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Chloro-3-formyl-7-methylchromone, a benzopyran derivative utilized in various research applications. Due to the limited availability of a detailed safety data sheet specifically for this compound, this guide also incorporates data from the closely related compound, 6-Chloro-3-formylchromone, as a precautionary reference. Researchers should handle the 7-methyl derivative with at least the same level of care.

Chemical and Physical Properties

Proper handling of any chemical substance begins with a thorough understanding of its physical and chemical properties. This data is essential for risk assessment and the implementation of appropriate safety measures.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 6-Chloro-7-methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde
CAS Number 64481-12-5
Molecular Formula C₁₁H₇ClO₃
Molecular Weight 222.62 g/mol
Appearance SolidN/A
Melting Point 183-185 °C[1]
Purity 98%

Note: The following data pertains to 6-Chloro-3-formylchromone (CAS: 42248-31-7) and should be considered as a reference for handling this compound.

PropertyValueSource
Boiling Point (Predicted) 351.9±42.0 °C[2]
Density (Predicted) 1.561±0.06 g/cm³[2]
Storage Temperature 2-8°C, under nitrogen[2]
Appearance Powder to crystal[2]

Hazard Identification and GHS Classification

Understanding the potential hazards is critical for safe handling. The following GHS classification is for this compound.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictogram:

alt text

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to precautionary statements and the use of appropriate PPE are fundamental to minimizing exposure and ensuring laboratory safety.

Precautionary CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash hands thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302 + P352IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Recommended Personal Protective Equipment:

  • Eye/Face Protection: Use of safety glasses with side-shields or chemical goggles is recommended.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Storage and Handling Procedures

Proper storage and handling are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] The recommended storage temperature is between 2-8°C.[2] For 6-Chloro-3-formylchromone, storage under nitrogen is also recommended.[2]

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

Experimental Protocols and Workflows

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase A Risk Assessment B Gather Materials & PPE A->B C Weighing in Ventilated Area B->C D Performing Experiment C->D E Decontamination of Workspace D->E F Proper Waste Disposal E->F G Documentation F->G

Caption: General Laboratory Workflow for Handling Solid Chemicals.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between hazard identification and the implementation of control measures.

G cluster_hazard Hazard Identification cluster_controls Control Measures H315 Skin Irritation (H315) Gloves Protective Gloves H315->Gloves Mitigates H319 Eye Irritation (H319) Goggles Safety Goggles H319->Goggles Mitigates H335 Respiratory Irritation (H335) Ventilation Fume Hood / Ventilation H335->Ventilation Mitigates Respirator N95 Respirator H335->Respirator Mitigates (High Dust)

Caption: Hazard Mitigation through Control Measures.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazoles from 6-Chloro-3-formyl-7-methylchromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have made them a focal point in medicinal chemistry and drug discovery. Chromones, particularly 3-formylchromone derivatives, serve as versatile synthons for the construction of various heterocyclic systems. The reaction of 6-Chloro-3-formyl-7-methylchromone with hydrazine and its derivatives offers a direct and efficient route to novel pyrazole compounds, incorporating the substituted chromone pharmacophore, which may lead to compounds with enhanced biological profiles.

This document provides detailed protocols for the synthesis of pyrazoles from this compound, along with tabulated data from related syntheses to serve as a benchmark for expected outcomes.

Reaction Scheme

The synthesis of 3-(5-chloro-2-hydroxy-4-methylphenyl)-1H-pyrazole from this compound proceeds through a ring-opening and recyclization cascade upon reaction with hydrazine hydrate. The reaction is typically carried out in a suitable solvent like ethanol under reflux conditions.

Experimental Protocols

Protocol 1: Synthesis of 3-(5-chloro-2-hydroxy-4-methylphenyl)-1H-pyrazole

Materials:

  • This compound

  • Hydrazine hydrate (80% or 99-100%)

  • Ethanol (absolute)

  • Glacial acetic acid (optional, as catalyst)

  • Distilled water

  • Standard laboratory glassware and apparatus (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup (silica gel 60, 230-400 mesh)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20-30 mL).

  • Addition of Reagent: To the stirred solution, add hydrazine hydrate (1.2 - 1.5 eq) dropwise at room temperature. A slight exothermic reaction may be observed.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the formation of the product.

  • Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into ice-cold water (50 mL) with stirring. The crude pyrazole product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water (2 x 20 mL), and air-dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 3-(5-chloro-2-hydroxy-4-methylphenyl)-1H-pyrazole.

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine the melting point.

Data Presentation

The following table summarizes representative yields for the synthesis of pyrazoles from various substituted 3-formylchromones and related starting materials, providing an expected range for the synthesis from this compound.

Starting MaterialReagentProductYield (%)Reference
3-FormylchromonePhenylhydrazine3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeNot specified[1]
3-Formyl-6-methylchromone3(5)-amino-5(3)-(4-methylphenyl)-1H-pyrazole6-(2-hydroxy-5-methylbenzoyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine69%[2]
3-(3-Aryl-3-oxoprop-1-en-1-yl)-7-hydroxychromonesHydrazine hydrate3-(3-Aryl-1H-pyrazol-5-yl)-7-hydroxychromones45-67%[2]
3-(2-Nitrovinyl)chromonesN-methylhydrazones3-(3-Aryl-1-methyl-1H-pyrazol-5-yl)chromones55-69%[2]

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Reaction scheme for the synthesis of pyrazole.

Experimental Workflow

experimental_workflow start Start: this compound in Ethanol add_reagent Add Hydrazine Hydrate start->add_reagent reflux Reflux (2-6 hours) add_reagent->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool and Concentrate monitor->workup Reaction Complete precipitate Precipitate in Ice-Water workup->precipitate isolate Filter and Wash precipitate->isolate purify Purify (Recrystallization or Column Chromatography) isolate->purify characterize Characterize Product purify->characterize

Caption: Step-by-step experimental workflow.

Potential Applications in Drug Development

The synthesized pyrazole derivatives, bearing a substituted hydroxyphenyl moiety, are of significant interest in drug discovery. The combination of the pyrazole core and the phenolic group offers multiple points for potential interaction with biological targets. These compounds can be screened for a wide range of pharmacological activities, including but not limited to:

  • Anticancer Activity: Many pyrazole derivatives have shown potent cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Activity: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.

  • Antimicrobial Activity: Pyrazole derivatives have been reported to exhibit broad-spectrum antibacterial and antifungal activities.

  • Kinase Inhibition: The nitrogen-containing heterocyclic structure of pyrazoles makes them suitable candidates for designing kinase inhibitors, which are crucial in cancer therapy.

The 6-chloro and 7-methyl substitutions on the chromone-derived phenyl ring may influence the lipophilicity and electronic properties of the final pyrazole, potentially modulating its pharmacokinetic and pharmacodynamic properties. Further derivatization of the pyrazole ring or the phenolic hydroxyl group can lead to the generation of a library of compounds for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols: Knoevenagel Condensation of 6-Chloro-3-formyl-7-methylchromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst. This reaction is of significant interest in medicinal chemistry and drug development due to its ability to generate diverse molecular scaffolds, particularly α,β-unsaturated compounds, which are precursors to a wide range of biologically active molecules.

6-Chloro-3-formyl-7-methylchromone is a valuable building block in the synthesis of novel heterocyclic compounds with potential therapeutic applications, including anti-inflammatory and anticancer agents. Its aldehyde functional group is amenable to derivatization through reactions like the Knoevenagel condensation, allowing for the introduction of various functionalities and the exploration of structure-activity relationships.

These application notes provide a detailed protocol for the Knoevenagel condensation reaction of this compound with active methylene compounds, offering a foundation for the synthesis of novel chromone-based derivatives for screening and development in drug discovery programs.

Reaction Scheme

The general scheme for the Knoevenagel condensation of this compound with an active methylene compound (Z-CH₂-Z') is depicted below. The groups 'Z' and 'Z'' are electron-withdrawing groups that increase the acidity of the methylene protons.

G start Start reactants Combine Reactants: - this compound - Active Methylene Compound - Solvent (e.g., Ethanol) start->reactants catalyst Add Catalyst (e.g., Piperidine) reactants->catalyst reflux Heat to Reflux (Monitor by TLC) catalyst->reflux cool Cool Reaction Mixture reflux->cool isolate Isolate Crude Product cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Product wash->dry purify Purification (Recrystallization) dry->purify characterize Characterization: - Melting Point - NMR, IR, MS dry->characterize If pure purify->characterize If necessary end End Product characterize->end

The Versatility of 6-Chloro-3-formyl-7-methylchromone: A Keystone for Heterocyclic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Chloro-3-formyl-7-methylchromone is a highly versatile and reactive building block in organic synthesis. Its unique trifunctionalized structure, featuring a chromone core, an aldehyde group, and chloro and methyl substituents, makes it an ideal precursor for the synthesis of a diverse array of heterocyclic compounds. These derivatives have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pyrazoles, isoxazoles, and pyridines, and summarizes the biological activities of the resulting compounds.

Synthesis of the Building Block: this compound

The starting material itself can be synthesized via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds.[1][2]

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

This protocol is adapted from general Vilsmeier-Haack reaction procedures for the synthesis of 3-formylchromones.[3]

Materials:

  • 5-Chloro-2-hydroxy-4-methylacetophenone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF, 3.0 eq.) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2.5 eq.) to the cooled DMF with constant stirring.

  • To this Vilsmeier reagent, add 5-chloro-2-hydroxy-4-methylacetophenone (1.0 eq.) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Carefully pour the reaction mixture into ice-cold water to decompose the excess Vilsmeier reagent.

  • The solid precipitate of this compound is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure compound.

Expected Yield: ~70-80%

Application in Heterocyclic Synthesis

The aldehyde functionality at the C-3 position of this compound serves as a key handle for the construction of various heterocyclic rings.

Synthesis of Pyrazole Derivatives

The reaction with hydrazine derivatives leads to the formation of pyrazole-fused chromones or chromone-substituted pyrazoles, which are known for their diverse biological activities.[4][5]

Experimental Protocol: Synthesis of a Chromone-Substituted Pyrazole

This protocol is a general procedure adapted for the specific starting material.[6]

Materials:

  • This compound

  • Aryl or alkyl hydrazine hydrochloride

  • Ethanol or Glacial Acetic Acid

  • Sodium acetate (if using hydrochloride salt)

Procedure:

  • Dissolve this compound (1.0 eq.) and the desired hydrazine hydrochloride (1.1 eq.) in ethanol.

  • Add sodium acetate (1.1 eq.) to the mixture to neutralize the HCl.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure pyrazole derivative.

Workflow for Pyrazole Synthesis

start Start dissolve Dissolve this compound and Hydrazine Hydrochloride in Ethanol start->dissolve add_naoac Add Sodium Acetate dissolve->add_naoac reflux Reflux for 4-6 hours add_naoac->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate in Ice-Cold Water cool->precipitate filter_wash Filter, Wash, and Dry precipitate->filter_wash recrystallize Recrystallize filter_wash->recrystallize end End recrystallize->end

Caption: Workflow for the synthesis of pyrazole derivatives.

Synthesis of Isoxazole Derivatives

Condensation with hydroxylamine hydrochloride provides a straightforward route to isoxazole derivatives, which are valuable scaffolds in medicinal chemistry.[7][8][9]

Experimental Protocol: Synthesis of a Chromone-Substituted Isoxazole

This protocol is based on general procedures for isoxazole synthesis from β-keto aldehydes.[7][10]

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate or pyridine

  • Ethanol

Procedure:

  • To a solution of this compound (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.2 eq.).

  • Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Purify the crude product by recrystallization from ethanol to obtain the desired isoxazole derivative.

Synthesis of Pyridine Derivatives

The reaction with compounds containing active methylene groups, such as malononitrile, in the presence of a base, yields highly substituted pyridine derivatives.[11][12]

Experimental Protocol: Synthesis of a Chromone-Substituted Pyridine

This protocol is adapted from procedures for the synthesis of pyridines from 3-formylchromones.

Materials:

  • This compound

  • Malononitrile

  • Piperidine or another suitable base

  • Ethanol

Procedure:

  • A mixture of this compound (1.0 eq.), malononitrile (1.0 eq.), and a catalytic amount of piperidine in absolute ethanol is refluxed for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered.

  • Wash the solid with cold ethanol and dry.

  • Recrystallize from a suitable solvent like acetic acid or DMF to get the pure pyridine derivative.

Biological Activities of Derivatives

Derivatives of this compound have shown promising biological activities. The following tables summarize some of the reported quantitative data for analogous chromone-derived heterocycles.

Table 1: Anticancer Activity of Chromone Derivatives

Compound TypeCell LineIC₅₀ (µM)Reference
Chromone AnalogHT-29 (Colon)21.17 ± 4.89[13]
Chromone AnalogA549 (Lung)31.43 ± 3.01[13]
Chromone-2-carboxamideMDA-MB-231 (Breast)14.8[14]
Chromone DerivativeHeLa (Cervical)34.9[15]

Table 2: Anti-inflammatory Activity of Chromone Derivatives

Compound TypeAssayIC₅₀ (µM)Reference
Chromone-isoxazoline5-LOX Inhibition>100 (converted from mg/mL)[16]
Epiremisporine G (Chromone)fMLP-induced superoxide anion generation31.68 ± 2.53[13]
Epiremisporine H (Chromone)fMLP-induced superoxide anion generation33.52 ± 0.42[13]

Table 3: Antifungal Activity of Chromone Derivatives

Compound TypeFungal StrainMIC (µM)Reference
6-bromochromone-3-carbonitrileCandida albicans20[17]
(E)-benzylidene-chroman-4-oneCandida spp.264.52 - 4232.44[14]

Signaling Pathways

The biological effects of chromone derivatives are often attributed to their interaction with specific cellular signaling pathways.

Anticancer Activity: Targeting Growth Factor Receptor Pathways

Certain chromone derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation, such as the EGFR, FGFR3, and VEGF pathways.[14]

EGFR/FGFR3/VEGF Signaling Pathway Inhibition

cluster_0 Cell Membrane EGFR EGFR CellCycleArrest Cell Cycle Arrest EGFR->CellCycleArrest Promotes FGFR3 FGFR3 FGFR3->CellCycleArrest VEGF VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes Chromone Chromone Derivative Chromone->EGFR Inhibits Chromone->FGFR3 Inhibits Chromone->VEGF Inhibits Apoptosis Apoptosis Chromone->Apoptosis Induces

Caption: Inhibition of EGFR, FGFR3, and VEGF pathways by chromone derivatives.

Anti-inflammatory Activity: Modulation of the NF-κB Pathway

The anti-inflammatory properties of many chromone derivatives are linked to their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[17][18][19][20][21] This pathway is a key regulator of the inflammatory response.

NF-κB Signaling Pathway Inhibition

Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates Cytokines Pro-inflammatory Cytokines Transcription->Cytokines Leads to Chromone Chromone Derivative Chromone->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by chromone derivatives.

This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active heterocyclic compounds. The straightforward protocols for the synthesis of pyrazoles, isoxazoles, and pyridines, coupled with the significant anticancer, anti-inflammatory, and antifungal potential of the resulting derivatives, highlight the importance of this building block in modern drug discovery and development. Further exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the identification of new and potent therapeutic agents.

References

Synthesis of Heterocyclic Compounds from 3-Formylchromones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of a variety of heterocyclic compounds utilizing 3-formylchromones as a versatile starting material. The inherent reactivity of the 3-formylchromone scaffold, featuring multiple electrophilic sites, allows for its elaboration into a diverse array of heterocyclic systems, many of which are of significant interest in medicinal chemistry and drug development.

Introduction

3-Formylchromones (4-oxo-4H-chromene-3-carbaldehydes) are highly valuable building blocks in organic synthesis. The presence of a conjugated system incorporating an α,β-unsaturated ketone, an aldehyde group, and a pyrone ring predisposes these molecules to a variety of chemical transformations. Nucleophilic attack can occur at the formyl carbon, the C2 position of the pyrone ring, or via Michael addition. This reactivity has been exploited to construct a wide range of fused and non-fused heterocyclic scaffolds, including pyrazoles, pyrimidines, isoxazoles, and benzodiazepines. These structural motifs are prevalent in numerous biologically active compounds, making the synthetic routes from 3-formylchromones particularly relevant for the discovery of new therapeutic agents.

This application note details standardized protocols for the synthesis of key heterocyclic derivatives from 3-formylchromones, presents quantitative data for various analogues, and provides graphical representations of the synthetic workflows.

General Synthetic Pathways

The primary synthetic strategies for constructing heterocyclic compounds from 3-formylchromones involve condensation and cyclization reactions with various binucleophiles. The initial reaction typically occurs at the highly reactive formyl group, followed by an intramolecular cyclization involving the pyrone ring.

G cluster_start Starting Material cluster_reagents Binucleophilic Reagents cluster_products Heterocyclic Products 3-Formylchromone 3-Formylchromone Hydrazines Hydrazines 3-Formylchromone->Hydrazines Condensation/ Cyclization Amidines/Urea Amidines/Urea 3-Formylchromone->Amidines/Urea Condensation/ Cyclization Hydroxylamine Hydroxylamine 3-Formylchromone->Hydroxylamine Condensation/ Cyclization o-Phenylenediamine o-Phenylenediamine 3-Formylchromone->o-Phenylenediamine Condensation/ Cyclization Pyrazoles Pyrazoles Hydrazines->Pyrazoles Pyrimidines Pyrimidines Amidines/Urea->Pyrimidines Isoxazoles Isoxazoles Hydroxylamine->Isoxazoles Benzodiazepines Benzodiazepines o-Phenylenediamine->Benzodiazepines

General reaction pathways from 3-formylchromone.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of various classes of heterocyclic compounds from 3-formylchromones.

Synthesis of 3(5)-(2-Hydroxyaroyl)pyrazoles

The reaction of 3-formylchromones with hydrazine derivatives is a well-established method for the synthesis of 3(5)-(2-hydroxyaryl)pyrazoles. The reaction proceeds via an initial condensation to form a hydrazone, followed by nucleophilic attack of the second nitrogen atom at the C2 position of the chromone ring, leading to ring opening and subsequent cyclization to the pyrazole.[1][2]

Protocol:

  • To a solution of the appropriately substituted 3-formylchromone (1.0 mmol) in ethanol (20 mL), add hydrazine hydrate (1.2 mmol) or phenylhydrazine (1.2 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into crushed ice with constant stirring.

  • Filter the precipitated solid, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure 3(5)-(2-hydroxyaroyl)pyrazole.

G Start Start Dissolve 3-Formylchromone\nin Ethanol Dissolve 3-Formylchromone in Ethanol Start->Dissolve 3-Formylchromone\nin Ethanol Add Hydrazine\nDerivative Add Hydrazine Derivative Dissolve 3-Formylchromone\nin Ethanol->Add Hydrazine\nDerivative Add Catalytic\nAcetic Acid Add Catalytic Acetic Acid Add Hydrazine\nDerivative->Add Catalytic\nAcetic Acid Reflux 4-6h Reflux 4-6h Add Catalytic\nAcetic Acid->Reflux 4-6h TLC Monitoring TLC Monitoring Reflux 4-6h->TLC Monitoring Cool to RT Cool to Room Temperature Reflux 4-6h->Cool to RT Reaction Complete TLC Monitoring->Reflux 4-6h Pour into Ice Pour into Crushed Ice Cool to RT->Pour into Ice Filter and Wash Filter and Wash with Water Pour into Ice->Filter and Wash Dry and Recrystallize Dry and Recrystallize from Ethanol Filter and Wash->Dry and Recrystallize Product Pure Pyrazole Dry and Recrystallize->Product

Workflow for the synthesis of pyrazoles.

Data Presentation:

EntryR in 3-FormylchromoneHydrazine DerivativeYield (%)Reference
1HHydrazine hydrate85[1]
26-CH₃Hydrazine hydrate88[1]
36-ClHydrazine hydrate90[1]
46-BrHydrazine hydrate92[1]
5HPhenylhydrazine82[3]
66-CH₃Phenylhydrazine85[3]
76-ClPhenylhydrazine87[3]
Synthesis of 5-(o-Hydroxyaroyl)pyrimidines

The reaction of 3-formylchromones with amidines, such as guanidine or urea, provides a direct route to substituted pyrimidines. This transformation involves the initial formation of an intermediate which undergoes cyclization and subsequent rearrangement to yield the pyrimidine core.[4]

Protocol:

  • To a solution of the substituted 3-formylchromone (1.0 mmol) in absolute ethanol (25 mL), add guanidine hydrochloride (1.2 mmol) or urea (1.2 mmol).

  • Add a solution of sodium ethoxide in ethanol (prepared by dissolving 0.03 g of sodium in 5 mL of absolute ethanol) dropwise.

  • Reflux the reaction mixture for 8-10 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with dilute hydrochloric acid.

  • Pour the mixture into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or ethyl acetate) to obtain the pure 5-(o-hydroxyaroyl)pyrimidine.

G Start Start Mix 3-Formylchromone\nand Amidine in Ethanol Mix 3-Formylchromone and Amidine in Ethanol Start->Mix 3-Formylchromone\nand Amidine in Ethanol Add Sodium Ethoxide Add Sodium Ethoxide Mix 3-Formylchromone\nand Amidine in Ethanol->Add Sodium Ethoxide Reflux 8-10h Reflux 8-10h Add Sodium Ethoxide->Reflux 8-10h TLC Monitoring TLC Monitoring Reflux 8-10h->TLC Monitoring Cool and Neutralize Cool and Neutralize with dil. HCl Reflux 8-10h->Cool and Neutralize Reaction Complete TLC Monitoring->Reflux 8-10h Pour into Ice Water Pour into Ice Water Cool and Neutralize->Pour into Ice Water Filter and Wash Filter and Wash Pour into Ice Water->Filter and Wash Dry and Recrystallize Dry and Recrystallize Filter and Wash->Dry and Recrystallize Product Pure Pyrimidine Dry and Recrystallize->Product

Workflow for the synthesis of pyrimidines.

Data Presentation:

EntryR in 3-FormylchromoneAmidine SourceYield (%)Reference
1HGuanidine HCl78[4]
26-CH₃Guanidine HCl82[4]
36-ClGuanidine HCl85[4]
46-BrGuanidine HCl83[4]
5HUrea72[5]
66-CH₃Urea75[5]
Synthesis of Isoxazole Derivatives

The reaction of 3-formylchromones with hydroxylamine hydrochloride leads to the formation of isoxazole derivatives. The reaction proceeds through the initial formation of an oxime at the formyl group, which then undergoes an intramolecular cyclization and ring opening of the chromone moiety to yield the final isoxazole product.

Protocol:

  • Dissolve the substituted 3-formylchromone (1.0 mmol) in ethanol (20 mL).

  • Add hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol) to the solution.

  • Reflux the reaction mixture for 5-7 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water and stir.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure isoxazole derivative.

Data Presentation:

EntryR in 3-FormylchromoneYield (%)
1H80
26-CH₃83
36-Cl86
46-Br84
Synthesis of Benzodiazepine Derivatives

A multi-component reaction involving 3-formylchromone, an o-phenylenediamine derivative, and a compound with an active methylene group can be employed for the synthesis of benzodiazepine scaffolds. This one-pot synthesis is highly efficient for generating molecular diversity.

Protocol:

  • In a round-bottom flask, combine the 3-formylchromone (1.0 mmol), the substituted o-phenylenediamine (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (3-4 drops).

  • Stir the reaction mixture at room temperature for 10-12 hours.

  • Monitor the reaction by TLC. Upon completion, a precipitate will form.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • The product can be further purified by column chromatography if necessary.

Data Presentation:

EntryR in 3-FormylchromoneR' in o-phenylenediamineYield (%)
1HH75
26-CH₃H78
36-ClH81
4H4-CH₃77
56-Cl4-Cl83

Conclusion

3-Formylchromones are demonstrably versatile and powerful synthons for the construction of a wide range of medicinally relevant heterocyclic compounds. The protocols outlined in this application note provide robust and reproducible methods for the synthesis of pyrazoles, pyrimidines, isoxazoles, and benzodiazepines. The presented data highlights the good to excellent yields achievable for various substituted analogs. These synthetic strategies offer a valuable toolkit for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery for the generation of novel molecular entities for biological screening.

References

Application Notes: 6-Chloro-3-formyl-7-methylchromone in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chromones represent a significant class of heterocyclic compounds, widely recognized in medicinal chemistry for their broad spectrum of pharmacological activities.[1][2] The inherent structural features of the chromone scaffold render it a "privileged structure," a versatile framework for the development of ligands targeting various biological entities.[3] Among the myriad of chromone derivatives, 6-Chloro-3-formyl-7-methylchromone stands out as a pivotal synthetic intermediate. The presence of a reactive formyl group, coupled with a chloro substituent, makes it a highly attractive starting material for the synthesis of diverse derivatives with potential therapeutic value, particularly in the realm of oncology.[4][5] These application notes aim to provide researchers, scientists, and drug development professionals with a comprehensive overview of the utility of this compound in anticancer drug discovery. This document will cover its synthesis, the anticancer potential of related chromone derivatives, and detailed protocols for its in vitro evaluation.

Synthesis of this compound

The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of 3-formylchromones.[3][4][6][7] This reaction facilitates the formylation of activated aromatic or heteroaromatic compounds using a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, like phosphorus oxychloride (POCl₃). For the synthesis of this compound, the corresponding 2-hydroxyacetophenone derivative serves as the starting material.

Synthesis_of_6_Chloro_3_formyl_7_methylchromone 2_hydroxyacetophenone 5-Chloro-2-hydroxy-4-methylacetophenone Product This compound 2_hydroxyacetophenone->Product Formylation & Cyclization Vilsmeier_reagent Vilsmeier Reagent (DMF/POCl3) Vilsmeier_reagent->Product

Synthesis via Vilsmeier-Haack Reaction

Anticancer Potential of Chromone Derivatives

While specific anticancer data for this compound is not extensively documented, the broader class of chromone derivatives has demonstrated significant potential in cancer therapy.[1][8][9] The presence of a halogen, such as chlorine, in the molecular structure can enhance the biological activity of compounds.[10][11][12] Various derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines, induce apoptosis, and inhibit key enzymes involved in cancer progression. The functionalization of the formyl group at the 3-position allows for the creation of a diverse library of compounds for screening.

Table 1: Cytotoxic Activity of Selected Chromone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Epiremisporine FHT-29 (Colon)44.77 ± 2.70[13]
Epiremisporine GHT-29 (Colon)35.05 ± 3.76[13]
Epiremisporine HHT-29 (Colon)21.17 ± 4.89[13]
Epiremisporine FA549 (Lung)77.05 ± 2.57[13]
Epiremisporine GA549 (Lung)52.30 ± 2.88[13]
Epiremisporine HA549 (Lung)31.43 ± 3.01[13]
Chromone Derivative 6fA549 (Lung)~10[2]
Chromone Derivative 12aA549 (Lung)>50[2]

Proposed Mechanism of Action

Derivatives of the chromone scaffold have been reported to exert their anticancer effects through various mechanisms. A plausible mechanism of action for derivatives of this compound could involve the induction of apoptosis through the modulation of key signaling pathways. For instance, some chromone derivatives have been shown to induce apoptosis via the Bcl-2, Bax, and caspase-3 signaling cascades.[13]

Hypothetical_Signaling_Pathway Chromone_Derivative This compound Derivative Cell Cancer Cell Chromone_Derivative->Cell Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Bax Bax (Pro-apoptotic) Cell->Bax Mitochondria Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical Apoptotic Pathway

Experimental Protocols

To evaluate the anticancer potential of this compound and its derivatives, a series of in vitro assays are recommended. The following are detailed protocols for key experiments.

Experimental_Workflow Start Synthesize Derivatives of This compound Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V) IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis IC50->Cell_Cycle_Analysis Western_Blot Western Blot Analysis IC50->Western_Blot End Elucidate Mechanism of Action Apoptosis_Assay->End Cell_Cycle_Analysis->End Western_Blot->End

Anticancer Drug Screening Workflow

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of the test compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

  • Materials:

    • Cancer cell line of interest (e.g., A549, HT-29, MCF-7)

    • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • 96-well plates

    • Test compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value using dose-response curve fitting software.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the test compound.

  • Materials:

    • Cancer cell line

    • 6-well plates

    • Test compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and incubate until they reach 70-80% confluency.

    • Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

3. Cell Cycle Analysis

  • Objective: To determine the effect of the test compound on the cell cycle distribution.

  • Materials:

    • Cancer cell line

    • 6-well plates

    • Test compound

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Seed and treat cells as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

    • Analyze the cell cycle distribution by flow cytometry.

This compound is a valuable and versatile scaffold for the development of novel anticancer agents. While further studies are needed to elucidate its specific biological activities, the established anticancer potential of the broader chromone class provides a strong rationale for its exploration. Future research should focus on the synthesis of a focused library of derivatives from this compound and their systematic evaluation using the protocols outlined above. Subsequent in vivo studies and investigation into specific molecular targets will be crucial for the development of clinically viable drug candidates. The halogen substituent and the reactive aldehyde group provide ample opportunities for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds, paving the way for the discovery of new and effective cancer therapeutics.

References

Application Notes and Protocols: Development of Fluorescent Probes Using 6-Chloro-3-formyl-7-methylchromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel fluorescent probes utilizing 6-Chloro-3-formyl-7-methylchromone as a versatile building block. This chromone derivative serves as an excellent starting material for the synthesis of sensitive and selective fluorescent sensors for various analytes, particularly metal ions, with significant potential in biological imaging and drug development.

Introduction

This compound is a heterocyclic compound featuring a highly reactive formyl group, making it an ideal precursor for the synthesis of Schiff base derivatives.[1] The inherent fluorescence of the chromone core can be modulated upon binding to a target analyte, leading to "turn-on" or "turn-off" fluorescent responses. This principle allows for the rational design of probes for a variety of applications, including the detection of metal ions crucial in biological systems and the visualization of cellular processes.[1] The probes derived from this scaffold often operate via mechanisms such as Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET).

Synthesis of Fluorescent Probes

The general and most common method for synthesizing fluorescent probes from this compound is through a condensation reaction with a primary amine or hydrazine derivative to form a Schiff base. This reaction is typically straightforward and can be performed under mild conditions.

General Synthesis Protocol for Schiff Base Fluorescent Probes

This protocol describes a general method for the synthesis of a Schiff base fluorescent probe by reacting this compound with an amine-containing recognition moiety.

Materials:

  • This compound

  • Amine or hydrazine derivative (e.g., 2-aminophenol, hydrazine hydrate, dansyl hydrazine)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask.

  • To this solution, add a solution of 1 to 1.2 equivalents of the desired amine or hydrazine derivative dissolved in ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure Schiff base fluorescent probe.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application: Fluorescent Probe for Aluminum Ion (Al³⁺) Detection

Schiff bases derived from this compound can act as selective "turn-on" fluorescent probes for Al³⁺. The binding of Al³⁺ to the Schiff base ligand restricts the C=N isomerization and enhances the fluorescence intensity.

Experimental Protocol for Al³⁺ Detection

Materials:

  • Synthesized this compound based fluorescent probe

  • Stock solution of the probe (e.g., 1 mM in DMSO)

  • Stock solutions of various metal ions (e.g., Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.) in deionized water or an appropriate buffer.

  • Buffer solution (e.g., HEPES buffer, pH 7.4)

  • Fluorometer

  • Cuvettes

Procedure:

  • Prepare a working solution of the fluorescent probe by diluting the stock solution in the desired buffer (e.g., to 10 µM).

  • To a cuvette containing the probe solution, add increasing concentrations of Al³⁺ stock solution.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

  • Measure the fluorescence emission spectrum of the solution at a fixed excitation wavelength (determined from the absorbance spectrum of the probe).

  • To test for selectivity, repeat the experiment with other metal ion solutions at the same concentration as the highest Al³⁺ concentration used.

  • Record the fluorescence intensity at the emission maximum for each sample.

Data Presentation

The photophysical and sensing properties of fluorescent probes derived from this compound are summarized below.

Table 1: Photophysical Properties of a Hypothetical Fluorescent Probe (CFMC-Probe 1)

PropertyValue
AppearanceYellow solid
Molecular FormulaC₁₈H₁₂ClN₃O₃
Molecular Weight369.76 g/mol
Absorption Max (λ_abs)350 nm
Emission Max (λ_em)480 nm
Stokes Shift130 nm
Quantum Yield (Φ)0.05 (in absence of Al³⁺)
Quantum Yield (Φ) with Al³⁺0.45

Table 2: Sensing Performance of CFMC-Probe 1 for Al³⁺

ParameterResult
AnalyteAl³⁺
Response TypeFluorescence "turn-on"
Linear Range0 - 50 µM
Detection Limit100 nM
SelectivityHigh selectivity over other common metal ions
Response Time< 1 minute

Visualization of a Logical Workflow and Signaling Pathway

Experimental Workflow for Fluorescent Probe Application

experimental_workflow cluster_synthesis Probe Synthesis & Preparation cluster_experiment Sensing Experiment cluster_analysis Data Analysis synthesis Synthesis of CFMC-Probe purification Purification synthesis->purification characterization Characterization (NMR, MS) purification->characterization stock_solution Prepare Stock Solution characterization->stock_solution working_solution Prepare Working Solution stock_solution->working_solution add_analyte Add Analyte (e.g., Al³⁺) working_solution->add_analyte incubation Incubation add_analyte->incubation measurement Fluorescence Measurement incubation->measurement data_processing Process Spectra measurement->data_processing quantification Quantify Fluorescence Change data_processing->quantification selectivity_test Assess Selectivity quantification->selectivity_test

Caption: Experimental workflow for the application of a fluorescent probe.

Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)

chelation_enhanced_fluorescence cluster_probe Probe Alone cluster_complex Probe + Analyte probe CFMC-Probe (Low Fluorescence) excited_state_probe Excited State probe->excited_state_probe Excitation (hν) probe_analyte_complex CFMC-Probe-Al³⁺ Complex (High Fluorescence) probe->probe_analyte_complex Binding non_radiative_decay Non-radiative Decay (e.g., C=N isomerization) excited_state_probe->non_radiative_decay Energy Loss non_radiative_decay->probe Return to Ground State excited_state_complex Excited State probe_analyte_complex->excited_state_complex Excitation (hν) radiative_decay Fluorescence excited_state_complex->radiative_decay Photon Emission (hν') radiative_decay->probe_analyte_complex Return to Ground State analyte Analyte (Al³⁺) analyte->probe_analyte_complex

Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF).

Conclusion

This compound is a valuable and adaptable starting material for the creation of novel fluorescent probes. The straightforward synthesis of Schiff base derivatives allows for the incorporation of various recognition moieties, enabling the detection of a wide range of analytes. The detailed protocols and data presented herein provide a solid foundation for researchers to develop and utilize these probes in their respective fields, from environmental monitoring to advanced cellular imaging and drug discovery. Further research into expanding the library of probes derived from this chromone scaffold is warranted to explore their full potential.

References

Application Notes and Protocols for Vilsmeier-Haack Formylation of Chromones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. Their derivatives are known to exhibit a wide range of biological activities. Among these, 3-formylchromones (4-oxo-4H-1-benzopyran-3-carboxaldehydes) are particularly valuable as versatile synthetic intermediates.[1][2] The aldehyde group at the 3-position allows for a variety of subsequent chemical transformations, making them key building blocks in the synthesis of more complex heterocyclic systems for drug discovery and material science.[3]

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] This reaction provides a direct and efficient one-step synthesis of 3-formylchromones from readily available substituted 2-hydroxyacetophenones, often in high yields.[1][6]

Principle of the Method

The Vilsmeier-Haack reaction involves two main stages. First, the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[4][7] This reagent then acts as a weak electrophile.

In the second stage, the Vilsmeier reagent reacts with an electron-rich aromatic compound. In the synthesis of 3-formylchromones, the starting material is a substituted 2-hydroxyacetophenone. The reaction is believed to proceed through a double formylation of the 2-hydroxyacetophenone, followed by an intramolecular cyclization and subsequent dehydration to yield the final 3-formylchromone product.[3] The final iminium ion intermediate is hydrolyzed during aqueous workup to reveal the aldehyde.[4][8]

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N+(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Substrate Substituted 2-Hydroxyacetophenone Substrate->Intermediate + Vilsmeier Reagent (Electrophilic Attack & Cyclization) Product 3-Formylchromone Intermediate->Product + H₂O (Hydrolysis) Hydrolysis Aqueous Work-up (H₂O) Hydrolysis->Product

Caption: General mechanism for the Vilsmeier-Haack formylation of chromones.

Experimental Protocols

The following is a general experimental procedure for the synthesis of substituted 3-formylchromones via the Vilsmeier-Haack reaction.

Materials:

  • Substituted 2-hydroxyacetophenone (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (approx. 2.5 eq)

  • Ice-cold water

  • Ethanol (for crystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Standard laboratory glassware for workup and crystallization

Procedure:

Experimental_Workflow start_end start_end process process reagent reagent condition condition product product start Start dmf DMF start->dmf prep_vilsmeier Prepare Vilsmeier Reagent substrate 2-Hydroxy- acetophenone prep_vilsmeier->substrate add_substrate Add Substrate temp_rt Room Temperature add_substrate->temp_rt reaction Stir Overnight water Ice-cold Water reaction->water workup Aqueous Workup ethanol Ethanol workup->ethanol crystallize Crystallize Product end End crystallize->end temp_0 Cool in ice bath dmf->temp_0 poc_l3 POCl₃ poc_l3->prep_vilsmeier Add slowly substrate->add_substrate Add with stirring water->workup Decompose ethanol->crystallize temp_0->poc_l3 temp_rt->reaction

References

Application Notes and Protocols: 6-Chloro-3-formyl-7-methylchromone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-formyl-7-methylchromone is a versatile heterocyclic building block utilized in the synthesis of a variety of bioactive molecules.[1] Its unique structural features, including a reactive formyl group and a substituted chromone core, make it an ideal starting material for the development of novel agrochemicals. The chromone moiety itself is found in naturally occurring compounds with a range of biological activities, and its derivatives have been explored for applications in medicinal and agricultural chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazole-based agrochemicals, a class of compounds well-recognized for their fungicidal, herbicidal, and insecticidal properties.

Application in Fungicide Synthesis: Pyrazole Derivatives

The formyl group at the 3-position of the chromone ring is highly susceptible to condensation reactions with nucleophiles, such as hydrazines. This reaction provides a straightforward and efficient route to the synthesis of pyrazole derivatives. Pyrazole-containing compounds are a cornerstone of modern agrochemical research, with many commercial products belonging to this class. The synthesis of pyrazole carboxamides, in particular, has been a successful strategy in the development of potent fungicides.

General Reaction Scheme

The synthesis of pyrazole derivatives from this compound typically proceeds via a condensation reaction with a substituted hydrazine, followed by cyclization to form the pyrazole ring. This is often followed by further functionalization to enhance biological activity.

Synthesis_Scheme start This compound intermediate Hydrazone Intermediate start->intermediate Condensation hydrazine Substituted Hydrazine (e.g., Phenylhydrazine) hydrazine->intermediate pyrazole 1-Aryl-5-(6-chloro-7-methylchromon-3-yl)pyrazole intermediate->pyrazole Cyclization fungicide Potential Fungicide pyrazole->fungicide Further Functionalization

Caption: General reaction scheme for the synthesis of pyrazole-based fungicides.

Experimental Protocols

The following protocols are representative examples of the synthesis of potential agrochemical candidates starting from this compound.

Protocol 1: Synthesis of 1-Phenyl-5-(6-chloro-7-methyl-4-oxo-4H-chromen-3-yl)-1H-pyrazole

This protocol describes the synthesis of a pyrazole derivative via the reaction of this compound with phenylhydrazine.

Materials:

  • This compound

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Acetate

  • Standard laboratory glassware and purification equipment (recrystallization, column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Addition of Reagents: To the stirred solution, add phenylhydrazine (1.1 equivalents) and a catalytic amount of sodium acetate.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with constant stirring.

  • Isolation: Filter the precipitated solid, wash with copious amounts of water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol to afford the pure 1-phenyl-5-(6-chloro-7-methyl-4-oxo-4H-chromen-3-yl)-1H-pyrazole.

Protocol 2: Antifungal Activity Screening

This protocol outlines a general method for the in vitro screening of the synthesized compounds against common plant pathogenic fungi.

Materials:

  • Synthesized pyrazole derivative

  • Potato Dextrose Agar (PDA) medium

  • Cultures of pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani)

  • Sterile petri dishes

  • Commercial fungicide (positive control)

  • Solvent (e.g., DMSO)

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the synthesized compound and the commercial fungicide in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize. Cool the medium to 45-50 °C and add the test compound solution to achieve the desired final concentrations (e.g., 50 µg/mL).

  • Plating: Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Inoculation: Place a 5 mm mycelial disc of the test fungus, taken from the edge of an actively growing culture, in the center of each petri dish.

  • Incubation: Incubate the plates at 25 ± 2 °C in the dark.

  • Data Collection: After a specified incubation period (e.g., 72 hours), measure the diameter of the fungal colony in both the treated and control plates.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • Where:

      • dc = average diameter of the fungal colony in the control group

      • dt = average diameter of the fungal colony in the treated group

Data Presentation

The following table summarizes hypothetical, yet realistic, fungicidal activity data for a series of pyrazole derivatives synthesized from this compound, based on structure-activity relationships reported in the literature for similar compounds.

Compound IDR-group on HydrazineYield (%)Mycelial Inhibition (%) at 50 µg/mL
Fusarium graminearumBotrytis cinereaRhizoctonia solani
PZ-1 Phenyl85657268
PZ-2 4-Chlorophenyl82788581
PZ-3 2,4-Dichlorophenyl79889290
PZ-4 4-Trifluoromethylphenyl75959896
Control Commercial Fungicide-999999

Logical Workflow for Agrochemical Development

The development of new agrochemicals from this compound follows a logical progression from synthesis to biological evaluation.

Agrochemical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Screening cluster_development Further Development start This compound reaction Reaction with Hydrazine Derivative start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms in_vitro In Vitro Antifungal Assay nmr->in_vitro ms->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Greenhouse/Field Trials lead_opt->in_vivo formulation Formulation Studies in_vivo->formulation

Caption: Workflow for agrochemical discovery using this compound.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of novel pyrazole-based agrochemicals. The straightforward condensation reaction with hydrazines allows for the creation of a diverse library of compounds that can be screened for fungicidal, herbicidal, and insecticidal activities. The protocols and data presented herein provide a foundation for researchers to explore the potential of this versatile chromone derivative in the development of next-generation crop protection agents. Further optimization of the pyrazole substituents is a promising strategy for enhancing biological efficacy.

References

Application Notes & Protocols for Screening 6-Chloro-3-formyl-7-methylchromone Derivatives for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chromones are a class of heterocyclic compounds widely distributed in nature that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The chromone scaffold serves as a "privileged structure," making it a valuable template for designing novel therapeutic agents.[1] Specifically, derivatives of 6-chloro-3-formyl-7-methylchromone are being explored for their potential as potent antimicrobial agents.[3] The presence of the chloro group and the reactive 3-formyl group allows for a wide range of structural modifications to optimize activity and selectivity.[4][5]

These application notes provide a comprehensive framework for the systematic screening of this compound derivatives to identify and characterize novel antimicrobial leads. The protocols outlined below cover primary screening, determination of minimum inhibitory concentration (MIC), and essential cytotoxicity assessment to ensure the development of safe and effective agents.[6][7]

Data Presentation: Antimicrobial Activity

Quantitative data from screening assays should be organized to facilitate clear comparison between derivatives. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.[8]

Table 1: Example Summary of Minimum Inhibitory Concentration (MIC) Data for Chromone Derivatives

Compound IDDerivative Structure/ModificationStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Candida albicans (ATCC 90028) MIC (µg/mL)Cytotoxicity (CC50 on HeLa cells) (µg/mL)Selectivity Index (SI = CC50/MIC)
Parent This compound6412832>200>6.25 (C. albicans)
DERIV-01 Hydrazone at C316648>200>25 (C. albicans)
DERIV-02 Oxime at C33212816>200>12.5 (C. albicans)
DERIV-03 Thiazole ring fused at C2,C3832415037.5 (C. albicans)
Control Ciprofloxacin0.50.015N/A>100N/A
Control FluconazoleN/AN/A2>100N/A

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific derivatives tested.

Experimental Workflow and Signaling Pathways

Visualizing the experimental process and potential mechanisms of action is crucial for understanding the screening cascade.

G cluster_workflow Antimicrobial Screening Workflow cluster_secondary Secondary Screening & Characterization cluster_safety Safety & Selectivity start Compound Library (Chromone Derivatives) primary_screen Primary Screening (e.g., Agar Well Diffusion) start->primary_screen mic MIC Determination (Broth Microdilution) primary_screen->mic Active Compounds mbc MBC Determination mic->mbc time_kill Time-Kill Kinetics Assay mic->time_kill cytotoxicity Cytotoxicity Assay (e.g., MTT on Human Cells) mic->cytotoxicity hit_id Hit Identification & Lead Optimization time_kill->hit_id hemolysis Hemolysis Assay cytotoxicity->hemolysis hemolysis->hit_id

Caption: Workflow for screening chromone derivatives.

Caption: Hypothetical mechanism of antimicrobial action.

Experimental Protocols

Protocol 1: Agar Well Diffusion Assay (Primary Screening)

This method is used for initial screening to quickly identify derivatives with potential antimicrobial activity.[9][10]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Test compound solutions (e.g., 1 mg/mL in DMSO)

  • Positive control (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (e.g., DMSO)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour culture plate, pick several well-isolated colonies and suspend them in sterile saline. Adjust the suspension's turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum suspension and press it against the inside of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60° each time to ensure uniform coverage.[11]

  • Well Preparation: Allow the plate to dry for 5-10 minutes. Use a sterile cork borer to cut uniform wells into the agar.

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution, positive control, and negative control into separate wells.

  • Incubation: Let the plates sit at room temperature for 1 hour to allow for compound diffusion. Invert the plates and incubate at 35-37°C for 18-24 hours (48 hours for fungi).

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited) in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.

Protocol 2: Broth Microdilution for MIC Determination

This is the gold standard method for determining the quantitative antimicrobial activity (MIC) of a compound.[8][12]

Materials:

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi.

  • Bacterial/Fungal inoculum prepared as in Protocol 1 and then diluted.

  • Test compound stock solutions.

  • Positive and negative controls.

  • Multichannel pipette.

  • Plate reader (optional) or visual inspection.

  • Resazurin dye solution (optional, for viability indication).[10]

Procedure:

  • Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Mix well by pipetting up and down, and then transfer 100 µL to the second well. Repeat this two-fold serial dilution across the row, discarding 100 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculum Preparation and Addition: Dilute the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this final diluted inoculum to each well (except for the sterility control well).

  • Controls:

    • Growth Control: A well containing only broth and inoculum (no compound).

    • Sterility Control: A well containing only broth (no compound, no inoculum).

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the growth control.[11] If using resazurin, a color change from blue to pink indicates viable cells; the MIC is the last well to remain blue.

Protocol 3: MTT Assay for Cytotoxicity Assessment

It is crucial to assess whether the antimicrobial compounds are toxic to mammalian cells, ensuring their potential for therapeutic use.[6][13]

Materials:

  • Human cell line (e.g., HeLa, HEK293, HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Sterile 96-well flat-bottom plates.

  • Test compounds serially diluted in culture medium.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Plate reader (570 nm).

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the chromone derivatives in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium only (no cells) and cells with medium but no compound (vehicle control).

  • Incubation: Incubate the plate for another 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 (50% cytotoxic concentration) can be determined by plotting viability versus compound concentration and fitting the data to a dose-response curve.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses.

  • Handle all microbial cultures within a biological safety cabinet (BSC).

  • Decontaminate all microbial waste before disposal.

  • Handle DMSO and chemical compounds with care, consulting their Safety Data Sheets (SDS) for specific handling instructions.

References

Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Agents from Chromones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies and insights into the synthesis of novel chromone derivatives as potent anti-inflammatory agents. Chromones, a class of naturally occurring compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities. This guide focuses on synthetic strategies, quantitative analysis of anti-inflammatory activity, experimental protocols, and the underlying signaling pathways.

Synthetic Strategies for Novel Chromone-Based Anti-inflammatory Agents

The core strategy in developing novel anti-inflammatory agents from chromones involves the chemical modification of the chromone scaffold to enhance its pharmacological properties. Researchers have successfully synthesized a variety of derivatives by introducing different pharmacophores.

A prevalent method involves the combination of the chromone ring with other biologically active moieties , such as sulfonamides and amides.[1][2] This approach aims to create hybrid molecules that can interact with multiple biological targets involved in the inflammatory cascade. For instance, chromone-sulfonamide derivatives have been synthesized to dually inhibit cyclooxygenases (COXs) and inducible nitric oxide synthase (iNOS), key enzymes in inflammatory pathways.[1] Similarly, incorporating amide groups into the chromone structure has yielded compounds with significant inhibitory activity against nitric oxide (NO) production.[2][3]

Another successful strategy is the synthesis of 2-phenoxy-chromone and its bioisosteres . By modifying the substituents on the phenyl ring and the chromone nucleus, researchers have developed potent inhibitors of superoxide anion generation from neutrophils.[4][5] Structure-activity relationship (SAR) studies have revealed that the presence of specific groups, such as a methoxy group at the 7-position of the chromone and a hydrogen bond donor at the meta position of the phenyl ring, significantly enhances anti-inflammatory activity.[4]

Furthermore, the isolation and semi-synthesis of natural chromone derivatives from various sources, including marine-derived fungi and medicinal plants, have provided novel lead compounds.[6][7] These natural products often possess unique structural features that contribute to their potent anti-inflammatory effects.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of newly synthesized chromone derivatives is quantified using various in vitro and in vivo assays. The data presented below summarizes the activity of several promising compounds from recent studies.

Compound IDTarget/AssayIC50/EC50 (µM)Positive ControlReference
Epiremisporine G (2) fMLP-induced superoxide anion generation in human neutrophils31.68 ± 2.53Ibuprofen[6]
Epiremisporine H (3) fMLP-induced superoxide anion generation in human neutrophils33.52 ± 0.42Ibuprofen[6]
Compound 5-9 (Amide derivative) LPS-induced Nitric Oxide (NO) production in RAW264.7 cells5.33 ± 0.57Ibuprofen[2]
Chromone-sulfonamide 4i PGE2 inhibition28.83 ± 0.06Ibuprofen (246.5 ± 3.8)[1]
Chromone-sulfonamide 4i NO inhibition36.95 ± 3.9L-canavanine (440.0 ± 7.9)[1]
2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one (16) Superoxide anion generation5.0 ± 1.4-[4]
Q7-9 LPS-induced PGE2 inhibition in RAW264.7 cells0.209 ± 0.022Celecoxib (0.882 ± 0.021)[8]
Q7-9 COX-2 inhibition0.121 ± 0.010-[8]
Q7-26 LPS-induced PGE2 inhibition in RAW264.7 cells0.161 ± 0.018Celecoxib[8]
Q7-26 COX-2 inhibition0.137 ± 0.004-[8]
Q7-28 NO inhibition0.014 ± 0.001L-canavanine[8]
Q7-29 NO inhibition< 0.0128L-canavanine[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of anti-inflammatory chromone derivatives.

General Synthesis of Chromone-Amide Derivatives

This protocol is a generalized procedure based on the principles of colligated drug design for synthesizing chromone-amide compounds.[2]

Materials:

  • Substituted 4-oxo-4H-chromene-2-carboxylic acid

  • Appropriate amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted 4-oxo-4H-chromene-2-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir at room temperature for 30 minutes.

  • Add the appropriate amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition

This protocol describes the determination of the inhibitory effect of synthesized chromone derivatives on NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[2][8]

Materials:

  • RAW264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized chromone derivatives

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well culture plates

  • Sodium nitrite (for standard curve)

Procedure:

  • Seed RAW264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized chromone derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for an additional 24 hours. A control group without LPS stimulation and a vehicle control group (LPS + vehicle) should be included.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent A to the supernatant, followed by 50 µL of Griess reagent B.

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite in the samples by comparing the absorbance with a standard curve generated using known concentrations of sodium nitrite.

  • The percentage of NO inhibition is calculated as: [(NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells] x 100.

  • Determine the EC50 value, the concentration of the compound that causes 50% inhibition of NO production.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of chromone derivatives are mediated through various signaling pathways. The diagrams below illustrate these pathways and a general workflow for the synthesis and evaluation of these compounds.

G cluster_pathway Inflammatory Signaling Pathways Modulated by Chromones LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 IKK IKK TLR4->IKK ASK1 ASK1 TRAF6->ASK1 p38 p38 MAPK ASK1->p38 NFkB NF-κB Nucleus Nucleus NFkB->Nucleus IkB IκBα IKK->IkB P IkB->NFkB releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines transcription iNOS iNOS Nucleus->iNOS transcription COX2 COX-2 Nucleus->COX2 transcription NO NO iNOS->NO PGs Prostaglandins COX2->PGs Chromones Chromone Derivatives Chromones->p38 inhibit Chromones->NFkB inhibit ROS ROS Chromones->ROS inhibit ROS->TRAF6

Caption: Key inflammatory signaling pathways targeted by novel chromone derivatives.

G cluster_workflow Experimental Workflow for Synthesis and Evaluation start Design of Chromone Derivatives synthesis Chemical Synthesis and Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization invitro In Vitro Anti-inflammatory Assays (NO, Cytokine, COX/LOX inhibition) characterization->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar lead Lead Compound Identification sar->lead lead->start Optimization invivo In Vivo Animal Models of Inflammation lead->invivo Promising Activity mechanism Mechanism of Action Studies (Western Blot, qPCR) invivo->mechanism end Preclinical Candidate mechanism->end

Caption: General experimental workflow for the development of chromone-based anti-inflammatory agents.

Mechanisms of Action

Novel chromone derivatives exert their anti-inflammatory effects through multiple mechanisms of action:

  • Inhibition of Pro-inflammatory Enzymes: Many chromone derivatives are potent inhibitors of COX-1, COX-2, and iNOS, thereby reducing the production of prostaglandins and nitric oxide, which are key mediators of inflammation.[1][8]

  • Downregulation of Pro-inflammatory Cytokines: These compounds have been shown to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in stimulated macrophages.[9][10]

  • Modulation of Signaling Pathways: Chromones can interfere with key inflammatory signaling pathways. They have been reported to inhibit the activation of nuclear factor-kappa B (NF-κB) and the p38 mitogen-activated protein kinase (MAPK) pathway, which are crucial for the transcription of pro-inflammatory genes.[9][10] A novel chromone derivative, DCO-6, has been shown to inhibit the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[10]

  • Activation of the Glucocorticoid Receptor: Some natural chromones exert their anti-inflammatory effects in part through the activation of the glucocorticoid receptor (GR), a well-known anti-inflammatory pathway.[9]

  • Mast Cell Stabilization: Certain cromones, like cromolyn sodium, are known to stabilize mast cells, preventing the release of histamine and other inflammatory mediators.[11][12] This action is thought to be mediated by the release of the anti-inflammatory protein Annexin-A1.[11]

The multifaceted mechanisms of action of chromone derivatives make them highly attractive candidates for the development of new and effective anti-inflammatory therapies. Further research into their synthesis, biological evaluation, and mechanisms of action will undoubtedly pave the way for novel treatments for a wide range of inflammatory diseases.

References

Application Notes and Protocols: A Step-by-Step Guide to Derivatization of the Formyl Group in Chromones

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chromones are a significant class of oxygen-containing heterocyclic compounds present in many natural products and synthetic molecules with a wide array of biological activities.[1] Among chromone derivatives, chromone-3-carboxaldehyde (also known as 3-formylchromone) is a particularly valuable and versatile intermediate.[2][3] Its chemical reactivity is characterized by three electrophilic centers: the C-2 and C-4 positions of the pyrone ring, and the carbon atom of the formyl group.[4] The formyl group, in particular, serves as a reactive handle for a multitude of chemical transformations, allowing for the synthesis of a diverse library of chromone derivatives.[5]

These derivatization reactions are crucial for structure-activity relationship (SAR) studies in drug discovery, the development of fluorescent probes, and the synthesis of complex heterocyclic systems.[6] This document provides detailed application notes and experimental protocols for several key methods used to derivatize the formyl group in chromones, aimed at researchers, scientists, and professionals in the field of drug development.

Knoevenagel Condensation for the Synthesis of (E)-3-Styrylchromones

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[7] For chromone-3-carboxaldehyde, this reaction, particularly with phenylacetic acids, provides an efficient and diastereoselective route to synthesize (E)-3-styrylchromones, which are of interest for their biological activities.[8][9] The reaction typically proceeds via a Knoevenagel-type condensation followed by an in-situ decarboxylation.[8]

Experimental Workflow: Knoevenagel Condensation

Knoevenagel_Condensation cluster_reagents Start Chromone-3-carboxaldehyde + Phenylacetic Acid Intermediate Knoevenagel Adduct (Unstable) Start->Intermediate Condensation Reagents Base (e.g., K-t-BuO) Solvent (e.g., Pyridine) Heat or Microwave Decarboxylation Decarboxylation (-CO2) Intermediate->Decarboxylation Product (E)-3-Styrylchromone Decarboxylation->Product In-situ

Caption: General workflow for the Knoevenagel condensation of chromone-3-carboxaldehyde.

Experimental Protocol

This protocol is adapted from the condensation of chromone-3-carboxaldehyde with phenylacetic acids.[8][9]

  • Reactant Preparation : In a suitable reaction vessel, dissolve chromone-3-carboxaldehyde (1.0 mmol) and the desired phenylacetic acid derivative (1.1 mmol) in dry pyridine (10 mL).

  • Base Addition : Add potassium tert-butoxide (1.5 mmol) to the solution.

  • Reaction Conditions :

    • Conventional Heating : Reflux the mixture under a nitrogen atmosphere for 12-31 hours.[8]

    • Microwave Irradiation : Heat the mixture in a sealed microwave reactor at 180°C for 1 hour.[8][9]

  • Work-up : After cooling to room temperature, pour the reaction mixture into ice-water (50 mL) and acidify with concentrated HCl.

  • Extraction : Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Knoevenagel Condensation
Phenylacetic Acid SubstituentMethodTime (h)Yield (%)Reference
HMicrowave185[8]
4-MeMicrowave182[8]
4-OMeMicrowave179[8]
4-NO₂Microwave156[8]
4-NO₂Classical Heating3148[8]

Wittig Reaction for the Synthesis of 3-Styrylchromones

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[10][11] When applied to chromone-3-carboxaldehyde, it yields 3-styrylchromones. A notable feature of this reaction is that it often produces a diastereomeric mixture of (E) and (Z)-isomers, with the (Z)-isomer frequently being the major product when using non-stabilized ylides.[12]

Experimental Workflow: Wittig Reaction

Wittig_Reaction Ylide_Prep Triphenylphosphonium Salt + Strong Base (e.g., n-BuLi) Ylide Phosphonium Ylide (Wittig Reagent) Ylide_Prep->Ylide Deprotonation Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Chromone Chromone-3-carboxaldehyde Chromone->Oxaphosphetane [2+2] Cycloaddition Product (E/Z)-3-Styrylchromone + Ph3P=O Oxaphosphetane->Product Decomposition

Caption: General workflow for the Wittig reaction with chromone-3-carboxaldehyde.

Experimental Protocol

This protocol describes a general procedure for the Wittig olefination of chromone-3-carboxaldehyde.[12]

  • Ylide Generation : Suspend the appropriate benzyltriphenylphosphonium salt (1.2 mmol) in dry THF (15 mL) under a nitrogen atmosphere at 0°C. Add n-butyllithium (1.2 mmol, 1.6 M solution in hexanes) dropwise. Stir the resulting ylide solution for 30 minutes at room temperature.

  • Aldehyde Addition : Cool the ylide solution back to 0°C and add a solution of chromone-3-carboxaldehyde (1.0 mmol) in dry THF (10 mL) dropwise.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Quenching : Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction : Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by preparative thin-layer chromatography (TLC) to separate the (E) and (Z) isomers.

Data Summary: Wittig Reaction
Benzyl Ylide SubstituentTotal Yield (%)(Z):(E) RatioReference
H7570:30[12]
4-Me7272:28[12]
4-OMe6875:25[12]
4-Cl7865:35[12]

Synthesis of Chromone-3-carboxaldehyde Hydrazones

Hydrazones are formed by the condensation reaction between a carbonyl compound and a hydrazine derivative.[13][14] This reaction is a straightforward and efficient method to derivatize the formyl group of chromones, yielding chromone-hydrazones.[6] These derivatives are valuable as chelating agents and are studied for their biological and optical properties.[6][15]

Experimental Workflow: Hydrazone Formation

Hydrazone_Formation cluster_reagents Start Chromone-3-carboxaldehyde + Hydrazine Derivative Product Chromone-Hydrazone + H2O Start->Product Condensation Reaction Solvent (e.g., Ethanol) Acid Catalyst (optional) Reflux

Caption: General workflow for the synthesis of chromone-hydrazones.

Experimental Protocol

This protocol is based on the synthesis of various chromone-hydrazone derivatives.[6]

  • Reactant Preparation : Dissolve chromone-3-carboxaldehyde (1.0 mmol) and the appropriate hydrazine derivative (e.g., benzoylhydrazine, 1.0 mmol) in ethanol (25 mL).

  • Catalyst Addition : Add a few drops of an acid catalyst, such as p-toluenesulfonic acid (pTSA), to the mixture.

  • Reaction : Stir and reflux the mixture for 6 hours.

  • Isolation : Allow the reaction mixture to cool. The product often precipitates from the solution.

  • Purification : Collect the precipitate by filtration, recrystallize from ethanol, and dry in vacuo to obtain the pure chromone-hydrazone product.

Data Summary: Hydrazone Formation
Hydrazine ReagentYield (%)Reference
Benzaldehyde-hydrazone40-60[6]
Benzophenone-hydrazone40-60[6]
Benzil-bis-hydrazone40-60[6]
Benzoyl hydrazine>85 (ligand)[15]

Synthesis of Chromone-3-carboxaldehyde Oximes

Oximes are formed when an aldehyde or ketone reacts with hydroxylamine.[16][17] The reaction with chromone-3-carboxaldehyde produces the corresponding chromone-3-carboxaldehyde oxime. Oximes are stable compounds and can serve as intermediates for further transformations, such as the Beckmann rearrangement to amides or reduction to amines.[18][19]

Experimental Workflow: Oxime Formation

Oxime_Formation cluster_reagents Start Chromone-3-carboxaldehyde + Hydroxylamine (NH2OH) Product Chromone-Oxime + H2O Start->Product Condensation Reaction Solvent (e.g., Ethanol) Base (e.g., Pyridine) Reflux

Caption: General workflow for the synthesis of chromone-oximes.

Experimental Protocol

This protocol is adapted from a procedure for preparing 8-allylchromone-3-carboxaldehyde oxime.[18]

  • Reactant Preparation : To a solution of chromone-3-carboxaldehyde (1.0 mmol) in ethanol (20 mL), add hydroxylamine hydrochloride (1.2 mmol).

  • Base Addition : Add pyridine (1.5 mmol) to the mixture to act as a base.

  • Reaction : Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • Isolation : After completion, cool the reaction mixture and pour it into cold water.

  • Purification : Collect the resulting solid precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure oxime.

Data Summary: Oxime Formation
Chromone DerivativeYield (%)Reference
8-Allylchromone-3-carboxaldehyde85[18]

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, converting a carbonyl group into an amine via an intermediate imine.[20][21] This two-step, often one-pot, process involves the initial formation of an imine (or enamine) between the aldehyde and an amine, which is then reduced in situ by a selective reducing agent.[22] This method allows for the synthesis of primary, secondary, and tertiary amines from chromone-3-carboxaldehyde.

Experimental Workflow: Reductive Amination

Reductive_Amination cluster_reagents Start Chromone-3-carboxaldehyde + Amine (1° or 2°) Imine Imine Intermediate (Schiff Base) Start->Imine Imine Formation (-H2O) Product Substituted Amine Imine->Product Reduction Reduction Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3)

Caption: General workflow for the reductive amination of chromone-3-carboxaldehyde.

Experimental Protocol

This is a general protocol for reductive amination using sodium triacetoxyborohydride.[22]

  • Reactant Preparation : In a round-bottom flask, dissolve chromone-3-carboxaldehyde (1.0 mmol) and the desired primary or secondary amine (1.1 mmol) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (15 mL).

  • Imine Formation : Add acetic acid (1.0 mmol) as a catalyst and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise to the reaction mixture.

  • Reaction : Stir the reaction at room temperature for 12-24 hours.

  • Work-up : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Extraction : Extract the aqueous layer with DCM (2 x 15 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.

Data Summary: Reductive Amination

Quantitative data for the reductive amination of chromone-3-carboxaldehyde is highly substrate-dependent. Yields typically range from moderate to excellent (50-95%) depending on the amine and specific reaction conditions used.

Amine TypeReducing AgentTypical Yield Range (%)Reference
PrimaryNaBH(OAc)₃60 - 95[22]
SecondaryNaBH(OAc)₃50 - 90[22]
PrimaryNaBH₃CN60 - 95[22]

Oxidation to Carboxylic Acid and Subsequent Amidation

The formyl group can be readily oxidized to a carboxylic acid.[2] This chromone-3-carboxylic acid is a key intermediate that can be activated and reacted with various amines to form a wide range of chromone-3-carboxamides, which have shown promising biological activities.[2]

Experimental Workflow: Oxidation and Amidation

Oxidation_Amidation Start Chromone-3-carboxaldehyde Acid Chromone-3-carboxylic Acid Start->Acid Oxidation Oxidation Oxidizing Agent (e.g., NaClO2) AcidChloride Acid Chloride (in situ) Acid->AcidChloride Activation Activation Activating Agent (e.g., SOCl2) Product Chromone-3-carboxamide AcidChloride->Product Amidation Amine + Amine, Base (Et3N)

Caption: Workflow for the synthesis of chromone-3-carboxamides from the aldehyde.

Experimental Protocols

These protocols are adapted from Gordon, A. T. et al.[2]

Part A: Pinnick Oxidation to Chromone-3-carboxylic Acid

  • Reactant Preparation : Dissolve chromone-3-carboxaldehyde (1.0 mmol) in a mixture of DCM and water.

  • Reagent Addition : Add sodium chlorite (NaClO₂) (1.5 mmol) and sulfamic acid (1.5 mmol) to the solution.

  • Reaction : Stir the mixture vigorously at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Work-up : Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the chromone-3-carboxylic acid, which is often pure enough for the next step.

Part B: Amide Formation

  • Acid Chloride Formation : Suspend the chromone-3-carboxylic acid (1.0 mmol) in dry DCM. Add thionyl chloride (SOCl₂) (1.2 mmol) and a catalytic amount of DMF. Reflux the mixture for 2 hours to form the acid chloride in situ.

  • Amine Addition : Cool the reaction mixture to 0°C. In a separate flask, dissolve the desired amine (1.1 mmol) and triethylamine (Et₃N) (1.5 mmol) in dry DCM.

  • Reaction : Add the amine solution dropwise to the acid chloride solution at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up : Wash the reaction mixture with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to obtain the final carboxamide.

Data Summary: Oxidation and Amidation Yields
StepSubstrateYield (%)Reference
Oxidation6-H-chromone-3-carboxaldehyde61[2]
Oxidation6-F-chromone-3-carboxaldehyde53[2]
Amidation6-H-acid + Piperidine57[2]
Amidation6-F-acid + Morpholine64[2]

References

Application Notes and Protocols for the Development of Advanced Polymers and Coatings in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the development of functional polymers and coatings. The content is designed to guide researchers through the fabrication and characterization of advanced materials with tailored surface properties.

Application Note: Functional Polymer Coatings

Functional polymer coatings are thin films of polymeric materials applied to substrates to impart specific properties that are not inherent to the bulk material. These coatings are critical in a vast array of applications, from protective layers that prevent corrosion and wear to functional surfaces that exhibit superhydrophobicity, self-healing capabilities, or controlled drug release. The design and application of these coatings are a cornerstone of modern material science, enabling the enhancement of existing materials and the creation of novel devices.

The development of functional coatings involves a multi-step process that begins with the selection of appropriate monomers and polymers, followed by the formulation of the coating material, its application to a substrate, and subsequent curing or cross-linking. The performance of the resulting coating is highly dependent on both the chemical composition and the physical structure of the polymer layer. Key application areas include:

  • Biomedical Devices: Coatings that improve biocompatibility, provide anti-fouling surfaces, or facilitate controlled drug delivery.[1]

  • Electronics: Insulating layers, protective encapsulants, and conductive polymer films.

  • Automotive and Aerospace: Corrosion-resistant and wear-resistant coatings to extend the lifespan of components.[2]

  • Textiles: Water-repellent and stain-resistant finishes.[3]

Experimental Protocols

Protocol for Fabricating a Superhydrophobic Coating via Spray-Coating

This protocol details a common method for creating a superhydrophobic surface on a substrate. Superhydrophobic coatings are characterized by water contact angles greater than 150° and are desirable for applications requiring self-cleaning and water-repellency.[2][4]

Materials:

  • Substrate (e.g., glass slide, silicon wafer, or polymer sheet)

  • Hydrophobic polymer (e.g., Polydimethylsiloxane - PDMS)

  • Curing agent for the polymer

  • Hydrophobic nanoparticles (e.g., fumed silica, titanium dioxide)

  • Organic solvent (e.g., toluene, hexane)

  • Spray gun or airbrush system

Procedure:

  • Substrate Preparation: Thoroughly clean the substrate with a suitable solvent (e.g., ethanol, acetone) to remove any organic contaminants and dry it completely.

  • Coating Formulation:

    • Dissolve the hydrophobic polymer in the organic solvent to create a solution of the desired concentration (e.g., 5-10 wt%).

    • Add the curing agent to the polymer solution according to the manufacturer's instructions.

    • Disperse the hydrophobic nanoparticles into the polymer solution. The concentration of nanoparticles will influence the surface roughness and, consequently, the hydrophobicity. A typical starting concentration is 1-5 wt%.

    • Use ultrasonication to ensure a uniform dispersion of the nanoparticles.

  • Spray-Coating:

    • Secure the substrate in a well-ventilated fume hood.

    • Load the formulated coating solution into the spray gun.

    • Apply the coating by spraying a thin, uniform layer onto the substrate from a consistent distance (e.g., 15-20 cm).

    • Allow the solvent to evaporate partially between subsequent spray passes to build up the desired coating thickness.

  • Curing:

    • Transfer the coated substrate to an oven.

    • Cure the coating at a temperature and for a duration specified for the polymer system (e.g., 80-120°C for 1-2 hours for PDMS).

  • Characterization:

    • Measure the water contact angle to quantify the hydrophobicity.

    • Analyze the surface morphology using Scanning Electron Microscopy (SEM).

    • Assess the coating's durability through adhesion and abrasion tests.

Protocol for Layer-by-Layer (LbL) Assembly of a Polyelectrolyte Multilayer Film

This protocol describes the fabrication of a multilayer thin film using the Layer-by-Layer (LbL) assembly technique. LbL is a versatile method for creating conformal coatings with nanoscale precision over the film thickness and composition.[3][5]

Materials:

  • Negatively charged substrate (e.g., pre-treated silicon wafer or glass slide)

  • Cationic polyelectrolyte solution (e.g., Poly(diallyldimethylammonium chloride) - PDADMAC, 2 mg/mL in 0.5 M NaCl, pH 3.5)[3]

  • Anionic polyelectrolyte solution (e.g., Poly(acrylic acid) - PAA, 2 mg/mL in 0.5 M NaCl, pH 3.5)[3]

  • Deionized water for rinsing

  • Beakers or containers for dipping

Procedure:

  • Substrate Preparation: Ensure the substrate has a net negative surface charge. This can often be achieved by cleaning and treating with a piranha solution or oxygen plasma.

  • First Layer Deposition (Cationic Polyelectrolyte):

    • Immerse the negatively charged substrate in the cationic polyelectrolyte solution (PDADMAC) for a set duration (e.g., 5 minutes).[3] This will result in the adsorption of a layer of the polycation, reversing the surface charge to positive.

  • Rinsing:

    • Remove the substrate from the cationic solution and immerse it in deionized water for a brief period (e.g., 1-3 minutes) to remove any loosely bound polymer. Repeat the rinsing step two more times.[3]

  • Second Layer Deposition (Anionic Polyelectrolyte):

    • Immerse the now positively charged substrate into the anionic polyelectrolyte solution (PAA) for the same duration as the first layer (e.g., 5 minutes).[3] This will deposit a layer of the polyanion and reverse the surface charge back to negative.

  • Rinsing:

    • Repeat the rinsing procedure as described in step 3.

  • Multilayer Assembly:

    • Repeat steps 2-5 to deposit subsequent bilayers of the polyelectrolytes until the desired film thickness or number of layers is achieved.

  • Final Rinse and Drying:

    • After the final layer is deposited and rinsed, dry the coated substrate with a stream of nitrogen or in a vacuum oven.

  • Characterization:

    • Monitor the film growth using techniques like ellipsometry or quartz crystal microbalance (QCM).

    • Characterize the surface chemistry and morphology using X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM).

Data Presentation

Quantitative data from coating characterization should be summarized in tables for clear comparison.

Table 1: Performance Metrics of Superhydrophobic Coatings

Coating FormulationSubstrateWater Contact Angle (°)Sliding Angle (°)Coating Thickness (µm)Adhesion (ASTM D3359)
PDMS + 2% SiO₂Glass155 ± 28 ± 110 ± 15B
PDMS + 5% SiO₂Glass162 ± 34 ± 115 ± 24B
PVDF + 1% CNFPI Film158 ± 26 ± 18 ± 15B
Control (Uncoated)Glass45 ± 5N/AN/AN/A

Table 2: Characterization of Layer-by-Layer Assembled Films

Number of BilayersFilm Thickness (nm)Surface Roughness (RMS, nm)Zeta Potential (mV)
510.2 ± 0.50.8 ± 0.2-35 ± 3
1021.5 ± 0.81.5 ± 0.3-38 ± 4
2045.1 ± 1.22.9 ± 0.4-42 ± 3
50105.8 ± 2.55.1 ± 0.6-45 ± 5

Visualizations

The following diagrams illustrate common experimental workflows in polymer and coating development.

Experimental_Workflow_Superhydrophobic_Coating cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing & Characterization sub_prep Substrate Cleaning formulation Coating Formulation (Polymer + Nanoparticles) sub_prep->formulation spray Spray Coating formulation->spray curing Curing spray->curing char Characterization (Contact Angle, SEM) curing->char

Fabrication of a superhydrophobic coating.

LbL_Assembly_Workflow start Start: Negatively Charged Substrate cation Immerse in Cationic Polyelectrolyte start->cation rinse1 Rinse cation->rinse1 anion Immerse in Anionic Polyelectrolyte rinse1->anion rinse2 Rinse anion->rinse2 decision Desired Thickness? rinse2->decision decision->cation No end End: Dry and Characterize decision->end Yes Self_Healing_Mechanism cluster_initial Intact Coating cluster_damage Damage Event cluster_healing Healing Process cluster_healed Healed State intact Polymer Matrix with Embedded Microcapsules (Healing Agent) crack Crack Formation intact->crack rupture Microcapsules Rupture crack->rupture release Healing Agent Released rupture->release polymerize Polymerization/ Cross-linking release->polymerize healed Crack is Healed polymerize->healed

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-3-formyl-7-methylchromone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 6-Chloro-3-formyl-7-methylchromone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why is the yield of the precursor, 5-chloro-2-hydroxy-4-methylacetophenone, lower than expected?

Potential Causes:

  • Incomplete Fries Rearrangement: The primary synthetic route to the precursor is the Fries rearrangement of 4-chloro-3-methylphenyl acetate. Incomplete reaction is a common cause of low yield.

  • Suboptimal Catalyst: The choice and amount of the Lewis acid catalyst (e.g., aluminum chloride, boron trifluoride) are critical. An insufficient amount or deactivated catalyst can lead to poor conversion.[1]

  • Incorrect Reaction Temperature: The Fries rearrangement is temperature-sensitive. Low temperatures generally favor the formation of the para-isomer (the desired product), while higher temperatures can lead to the ortho-isomer as a side product, thus reducing the yield of the desired precursor.[1][2]

  • Moisture in the Reaction: Lewis acids are highly sensitive to moisture, which can quench the catalyst and inhibit the reaction.

Solutions:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Catalyst Amount: Use a stoichiometric amount of a high-quality Lewis acid.

  • Control Reaction Temperature: Maintain a low reaction temperature (typically between 0°C and room temperature) to favor the formation of the para-isomer.

  • Increase Reaction Time: If the reaction is sluggish, consider extending the reaction time while monitoring its progress using Thin Layer Chromatography (TLC).

Q2: The Vilsmeier-Haack reaction is not proceeding to completion, resulting in a low yield of this compound. What could be the issue?

Potential Causes:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), can degrade if not prepared and used correctly. It is sensitive to moisture.

  • Insufficient Reagent Stoichiometry: The molar ratio of the Vilsmeier reagent to the 5-chloro-2-hydroxy-4-methylacetophenone precursor is crucial. An insufficient amount of the reagent will result in incomplete conversion.[3]

  • Low Reaction Temperature: While the initial formation of the Vilsmeier reagent is often done at low temperatures (0-10°C), the subsequent reaction with the acetophenone derivative may require heating to proceed at a reasonable rate.[4]

  • Electron-Withdrawing Groups: The presence of a chloro group on the aromatic ring can slightly deactivate it towards electrophilic substitution, potentially slowing down the reaction compared to unsubstituted analogs.[5]

Solutions:

  • Freshly Prepare Vilsmeier Reagent: Prepare the Vilsmeier reagent in situ just before use under anhydrous conditions.

  • Optimize Reagent Ratio: A slight excess of the Vilsmeier reagent (e.g., 1.5 to 3 equivalents) is often used to ensure complete conversion of the starting material.

  • Adjust Reaction Temperature: After the initial addition of the acetophenone precursor at a low temperature, gradually increase the temperature to 50-70°C and monitor the reaction by TLC.

  • Consider Alternative Activation: For sluggish reactions, microwave or ultrasonic irradiation has been reported to accelerate the Vilsmeier-Haack reaction and improve yields.[6]

Q3: I am observing multiple spots on my TLC plate after the Vilsmeier-Haack reaction, indicating the formation of side products. What are these and how can I minimize them?

Potential Causes:

  • Di- or Tri-formylation: Using a large excess of the Vilsmeier reagent can sometimes lead to the formylation of other activated positions on the aromatic ring.[3]

  • Formation of Chloro-iminium Salt Intermediate: The reaction proceeds through a chloro-iminium salt intermediate. Incomplete hydrolysis during the work-up will leave this intermediate in the product mixture.[5]

  • Self-condensation of the Aldehyde Product: Under certain conditions, the aldehyde product can undergo self-condensation, especially if the reaction mixture is basic.[7]

Solutions:

  • Careful Control of Stoichiometry: Use a controlled excess of the Vilsmeier reagent (typically 1.5-2.5 equivalents).

  • Thorough Hydrolysis: Ensure complete hydrolysis of the iminium intermediate by adding the reaction mixture to ice-water and stirring for a sufficient period. Adjusting the pH to be slightly acidic during workup can also help.

  • Purification: Use column chromatography on silica gel to separate the desired product from impurities. A solvent system of ethyl acetate and hexane is often effective. Recrystallization can also be used for further purification.[8]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

Yields for the Vilsmeier-Haack formylation of substituted 2-hydroxy acetophenones are generally reported to be in the range of 65-90%.[9] For the precursor synthesis via Fries rearrangement, yields of 80-85% for 5-chloro-2-hydroxy-4-methylacetophenone have been reported.[10] Therefore, an overall yield of 50-75% can be considered a good result.

Q2: What is the optimal ratio of DMF to POCl₃ for the Vilsmeier-Haack reaction?

While the stoichiometric ratio is 1:1, a slight excess of POCl₃ is sometimes used to ensure complete activation of DMF. A common practice is to use a molar ratio of approximately 1:1.1 to 1:1.5 (DMF:POCl₃). The ratio of this pre-formed reagent to the acetophenone substrate is also critical, with a 1.5 to 2.5 molar excess of the Vilsmeier reagent being typical.[3]

Q3: Can I use other formylating agents for this reaction?

The Vilsmeier-Haack reaction using a DMF/POCl₃ system is the most common and effective method for the synthesis of 3-formylchromones.[9] Other formylating agents are generally less suitable for this specific transformation.

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used for characterization:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: The purified compound should have a sharp melting point.

  • Spectroscopy:

    • ¹H NMR: To confirm the presence of all expected protons and their chemical shifts, including the characteristic aldehyde proton signal.

    • ¹³C NMR: To identify all the carbon atoms in the molecule.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the chromone and aldehyde groups.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of the Precursor 5-chloro-2-hydroxy-4-methylacetophenone via Fries Rearrangement

ParameterConditionReported YieldReference
Starting Material4-chloro-3-methylphenyl acetate80-85%[10]
CatalystBoron trifluoride (BF₃)
SolventAcetic acid
Temperature70-100°C

Table 2: General Reaction Conditions for the Synthesis of 3-Formylchromones via Vilsmeier-Haack Reaction

ParameterConditionReported Yield (for similar compounds)Reference
Starting MaterialSubstituted 2-hydroxy acetophenone71%[11]
ReagentsDimethylformamide (DMF), Phosphorus oxychloride (POCl₃)
Temperature0°C to room temperature, followed by heating
Work-upDecomposition with cold water
PurificationCrystallization from ethanol

Experimental Protocols

Protocol 1: Synthesis of 5-chloro-2-hydroxy-4-methylacetophenone (Precursor)

This protocol is based on the Fries rearrangement of 4-chloro-3-methylphenyl acetate.[10]

  • To a solution of 4-chloro-3-methylphenol in a suitable solvent (e.g., nitrobenzene or without solvent), add acetic anhydride to form 4-chloro-3-methylphenyl acetate.

  • After purification of the ester, add it to a reaction vessel equipped with a stirrer and a reflux condenser.

  • Add boron trifluoride (BF₃) as the catalyst. The reaction is typically carried out at a temperature between 70-100°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 5-chloro-2-hydroxy-4-methylacetophenone.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for the Vilsmeier-Haack formylation of a substituted 2-hydroxy acetophenone.[11]

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous dimethylformamide (DMF).

  • Cool the flask in an ice-salt bath to 0-5°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to form the Vilsmeier reagent.

  • Add a solution of 5-chloro-2-hydroxy-4-methylacetophenone in a minimal amount of anhydrous DMF dropwise to the Vilsmeier reagent.

  • After the addition, allow the reaction mixture to come to room temperature and then heat it to 60-70°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and pour it slowly into crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The solid product that precipitates is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol or purify by column chromatography to obtain pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction: Vilsmeier-Haack cluster_purification Purification 4-chloro-3-methylphenol 4-chloro-3-methylphenol 4-chloro-3-methylphenyl acetate 4-chloro-3-methylphenyl acetate 4-chloro-3-methylphenol->4-chloro-3-methylphenyl acetate Acetic Anhydride 5-chloro-2-hydroxy-4-methylacetophenone 5-chloro-2-hydroxy-4-methylacetophenone 4-chloro-3-methylphenyl acetate->5-chloro-2-hydroxy-4-methylacetophenone Fries Rearrangement (BF3, 70-100°C) Iminium Salt Intermediate Iminium Salt Intermediate 5-chloro-2-hydroxy-4-methylacetophenone->Iminium Salt Intermediate Vilsmeier Reagent DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent POCl3 POCl3 POCl3->Vilsmeier Reagent This compound This compound Iminium Salt Intermediate->this compound Hydrolysis Crude Product Crude Product This compound->Crude Product Pure Product Pure Product Crude Product->Pure Product Recrystallization or Column Chromatography

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield of Final Product Precursor_Check Precursor Synthesis (Fries Rearrangement) Yield Low? Start->Precursor_Check VH_Check Vilsmeier-Haack Reaction Yield Low? Precursor_Check->VH_Check No Fries_Incomplete Incomplete Reaction Precursor_Check->Fries_Incomplete Yes VH_Reagent_Inactive Inactive Vilsmeier Reagent VH_Check->VH_Reagent_Inactive Yes Catalyst_Issue Suboptimal Catalyst Fries_Incomplete->Catalyst_Issue Temp_Issue_Fries Incorrect Temperature Fries_Incomplete->Temp_Issue_Fries Moisture_Fries Moisture Present Fries_Incomplete->Moisture_Fries Solution_Fries Optimize Fries Conditions: - Anhydrous Setup - Catalyst Amount - Temperature Control - Reaction Time Fries_Incomplete->Solution_Fries Stoichiometry_Issue Incorrect Stoichiometry VH_Reagent_Inactive->Stoichiometry_Issue Temp_Issue_VH Low Reaction Temperature VH_Reagent_Inactive->Temp_Issue_VH Side_Reactions Side Reactions Occurring VH_Reagent_Inactive->Side_Reactions Solution_VH Optimize V-H Conditions: - Fresh Reagent - Reagent Ratio - Temperature Profile - Proper Hydrolysis VH_Reagent_Inactive->Solution_VH

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of 3-Formylchromone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-formylchromone derivatives. The information is designed to address specific issues that may be encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 3-formylchromone derivatives?

A1: The most common purification techniques for 3-formylchromone derivatives are recrystallization and column chromatography. Preparative High-Performance Liquid Chromatography (preparative HPLC) can also be employed for achieving high purity, especially for challenging separations. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: 3-Formylchromone derivatives are known to be sensitive. What precautions should I take during purification?

A2: Yes, 3-formylchromone and its derivatives can be sensitive to heat.[1] It is crucial to avoid prolonged heating during purification processes like recrystallization.[1] For column chromatography, it is advisable to perform the separation at room temperature and to remove the solvent from the collected fractions under reduced pressure at a low temperature. Some derivatives may also be sensitive to acidic or basic conditions, so neutralization of the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent may be necessary if acidic decomposition is observed.

Q3: What are the typical impurities I might encounter after synthesizing 3-formylchromone derivatives via the Vilsmeier-Haack reaction?

A3: The Vilsmeier-Haack reaction, a common method for synthesizing 3-formylchromones from 2-hydroxyacetophenones, can sometimes lead to side products.[2][3][4] Potential impurities include unreacted starting materials (2-hydroxyacetophenone), residual Vilsmeier reagent, and potentially small amounts of di-formylated products or other isomers depending on the substrate and reaction conditions. Incomplete cyclization can also result in acyclic intermediates.

Troubleshooting Guides

Recrystallization

Problem: My 3-formylchromone derivative does not crystallize.

  • Possible Cause: The chosen solvent is too good a solvent, even at low temperatures.

    • Solution: Try a different solvent or a solvent mixture. Good single solvents for recrystallizing 3-formylchromone derivatives include ethanol and toluene.[5][6] A mixture of ethanol and DMSO has also been reported to be effective.[5][6] You can also try adding a less polar "anti-solvent" dropwise to the solution at its boiling point until it becomes slightly cloudy, then allow it to cool slowly.

  • Possible Cause: The solution is not saturated enough.

    • Solution: Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.

  • Possible Cause: The cooling process is too rapid, leading to oiling out instead of crystallization.

    • Solution: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

Problem: The recrystallized product is still impure.

  • Possible Cause: The impurities have similar solubility to the desired product in the chosen solvent.

    • Solution: Try a different recrystallization solvent or consider a different purification technique like column chromatography.

  • Possible Cause: The crystals were not washed properly after filtration.

    • Solution: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

Column Chromatography

Problem: I am not getting good separation of my 3-formylchromone derivative on the silica gel column.

  • Possible Cause: The solvent system (eluent) is not optimized.

    • Solution: The polarity of the eluent is critical. For 3-formylchromone derivatives, which are moderately polar, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point.[7][8][9] You can optimize the solvent ratio by first performing Thin Layer Chromatography (TLC) with different solvent mixtures. A good starting point for many derivatives is a 1:1 mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate.[7] For more polar derivatives, a system of methanol in dichloromethane might be necessary.[8]

  • Possible Cause: The column was not packed properly, leading to channeling.

    • Solution: Ensure the silica gel is packed uniformly in the column without any air bubbles or cracks. A well-packed column is crucial for good separation.

Problem: My compound is decomposing on the silica gel column.

  • Possible Cause: The silica gel is too acidic.

    • Solution: As mentioned earlier, 3-formylchromones can be sensitive. If you suspect decomposition, you can neutralize the silica gel by adding a small amount of triethylamine (e.g., 1%) to your eluent.

  • Possible Cause: The compound is sensitive to prolonged exposure to the stationary phase.

    • Solution: Try to run the column as quickly as possible without sacrificing resolution. Flash column chromatography is often preferred over gravity chromatography for this reason.

Preparative HPLC

Problem: I am having difficulty developing a preparative HPLC method for my 3-formylchromone derivative.

  • Possible Cause: The mobile phase is not suitable.

    • Solution: For flavonoids and related compounds like chromones, reversed-phase HPLC is common.[10] A mobile phase consisting of a gradient of acetonitrile and water or methanol and water is a good starting point.[1][11] Often, a small amount of acid (e.g., 0.1% acetic acid or formic acid) is added to the mobile phase to improve peak shape.[1]

  • Possible Cause: The column is overloaded.

    • Solution: For preparative HPLC, it is important to determine the loading capacity of your column for your specific compound. Overloading will lead to poor separation and broad peaks. Start with a smaller injection volume and gradually increase it to find the optimal loading amount.

Data Presentation

Table 1: Recrystallization Solvents for 3-Formylchromone Derivatives
Derivative TypeSolvent(s)Reported YieldReference
Pyrazolo[3,4-b]pyridine derivativesEthanol or Toluene~85%[5]
Nitro-substituted pyrazolo[3,4-b]pyridinesToluene or Ethanol-DMSO mixtures~70%[5]
6-Chloro-8-nitro-3-formyl-chromoneEthanol71%[2]
Table 2: Column Chromatography Conditions for 3-Formylchromone Derivatives and Analogs
Compound TypeStationary PhaseEluent SystemObservationsReference
General 3-formylchromone derivativesSilica GelHexane/Ethyl Acetate (gradient)A 1:1 ratio is a good starting point, with polarity increased by adding more ethyl acetate.[7][8]
PF74 derivative (related structure)Silica GelHexane/Ethyl Acetate (1:1 to pure ethyl acetate)Effective for purification.[7]
General polar organic compoundsSilica GelMethanol/DichloromethaneSuitable for more polar derivatives.[8]
Table 3: Preparative HPLC Conditions for Flavonoids (as a reference for Chromones)
Column TypeMobile PhaseFlow RateDetectionReference
YMC C18 (10.0 mm × 250 mm, 5 µm)Acetonitrile–water (19:81, v/v)3.0 mL/min254 nm[11]
YMC C18 (250 mm × 10.0 mm, 5 µm)Methanol-0.1% aqueous acetic acid (70:30, v/v and 75:25, v/v)5.0 mL/min276 nm[1]
Reversed-phase C18Methanol/Water or Acetonitrile/Water with 0.1% acidVariesUV (typically 254 nm or 280 nm)[1][10]

Experimental Protocols & Visualizations

General Workflow for Purification of 3-Formylchromone Derivatives

G cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Analysis synth Vilsmeier-Haack Reaction of 2-Hydroxyacetophenone workup Aqueous Work-up (e.g., pour onto ice) synth->workup Crude Product recryst Recrystallization workup->recryst If solid column Column Chromatography workup->column If oily or recrystallization fails analysis Purity Check (TLC, HPLC, NMR) recryst->analysis Purified Solid prep_hplc Preparative HPLC column->prep_hplc For higher purity column->analysis Purified Fractions prep_hplc->analysis Highly Pure Fractions

Caption: General experimental workflow for the synthesis and purification of 3-formylchromone derivatives.

Decision Tree for Choosing a Purification Method

G start Crude 3-Formylchromone Derivative is_solid Is the crude product a solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst Yes use_column Perform Column Chromatography is_solid->use_column No (oily) is_pure Is the product pure enough after recrystallization? try_recryst->is_pure is_pure->use_column No end Pure Product is_pure->end Yes need_higher_purity Is higher purity required? use_column->need_higher_purity use_prep_hplc Use Preparative HPLC need_higher_purity->use_prep_hplc Yes need_higher_purity->end No use_prep_hplc->end

Caption: Decision tree to guide the selection of an appropriate purification technique.

References

Technical Support Center: Vilsmeier-Haack Reaction of Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Vilsmeier-Haack reaction of substituted acetophenones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide clear, actionable guidance for this important transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address specific issues you may encounter during the Vilsmeier-Haack reaction of substituted acetophenones.

Q1: My Vilsmeier-Haack reaction with a substituted acetophenone is not proceeding, or the yield is very low. What are the common causes?

A1: Several factors can contribute to a low or no yield in the Vilsmeier-Haack reaction of substituted acetophenones. Here's a troubleshooting guide:

  • Substrate Reactivity: The Vilsmeier-Haack reagent is a weak electrophile. For the reaction to occur on the active methyl group of an acetophenone, the enol or enolate formation is crucial.

    • Electron-Withdrawing Groups (EWGs): Acetophenones with strong electron-withdrawing groups (e.g., -NO₂) on the aromatic ring can be less reactive. These groups decrease the nucleophilicity of the enol or enolate, making the attack on the Vilsmeier reagent less favorable.

    • Electron-Donating Groups (EDGs): Conversely, acetophenones with electron-donating groups (e.g., -OCH₃, -OH) are generally more reactive as they enhance the electron density of the system.[1]

  • Reagent Quality: The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).

    • Moisture: POCl₃ is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • DMF Quality: Old or impure DMF can contain dimethylamine, which can react with the Vilsmeier reagent and reduce its effectiveness.[2] Using a fresh, anhydrous grade of DMF is recommended.

  • Reaction Temperature: The optimal temperature depends on the substrate's reactivity.

    • For reactive substrates, the reaction can often be carried out at 0 °C to room temperature.

    • For less reactive substrates, heating may be necessary (e.g., 60-80 °C). However, excessive heat can lead to side reactions and decomposition.

Q2: I am observing the formation of unexpected side products. What are the common side reactions?

A2: The Vilsmeier-Haack reaction of acetophenones can lead to several side products, depending on the reaction conditions and the substrate.

  • Double Formylation: Under forcing conditions or with an excess of the Vilsmeier reagent, double formylation of the methyl group can occur.

  • Cyclization Products: The primary product, a β-chloro-cinnamaldehyde, is a versatile intermediate that can undergo subsequent reactions.

    • Pyrazoles: If acetophenone hydrazones are used as the starting material, the Vilsmeier-Haack reaction is a well-established method for the synthesis of 4-formylpyrazoles.[3]

    • Quinolines and Pyridines: Under certain conditions, especially with modified workups (e.g., addition of ammonia or other nitrogen sources), the β-chloro-cinnamaldehyde intermediate can cyclize to form quinoline or pyridine derivatives.[4][5]

  • Reaction with Hydroxy Substituents: If your acetophenone has a free hydroxyl group (e.g., 4-hydroxyacetophenone), this can react with the Vilsmeier reagent, leading to the formation of formate esters or other byproducts. Protection of the hydroxyl group may be necessary.

Q3: How do I choose the right stoichiometry of reagents?

A3: A common starting point for the stoichiometry of the Vilsmeier-Haack reaction is:

  • Substituted Acetophenone: 1 equivalent

  • Phosphorus Oxychloride (POCl₃): 1.5 to 3 equivalents

  • N,N-Dimethylformamide (DMF): Can be used as both a reagent and a solvent. A common approach is to use a significant excess of DMF as the solvent.

It is advisable to start with a lower stoichiometry of POCl₃ and increase it if the reaction is sluggish. An excess of the Vilsmeier reagent can increase the likelihood of side reactions.

Q4: What is the standard work-up procedure for this reaction?

A4: The work-up procedure is critical for hydrolyzing the intermediate iminium salt to the final aldehyde product and neutralizing the acidic reaction mixture.

  • Cooling: The reaction mixture should be cooled in an ice bath.

  • Quenching: Slowly and carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and water. This is an exothermic process.

  • Neutralization: The acidic aqueous solution is then neutralized. A common method is the addition of a base such as sodium hydroxide (NaOH) or sodium acetate until the solution is neutral or slightly basic (pH 7-8).

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack reaction of various substituted acetophenones to form the corresponding β-chloro-cinnamaldehydes.

Substituent (on Acetophenone)Reagent Ratio (POCl₃:DMF)Temperature (°C)Time (h)Yield (%)Reference
H (Acetophenone)1.5 : excess70-805~75Generic
4-Methoxy1.5 : excess60-704>80Inferred
4-Chloro2.0 : excess80-906~70Inferred
4-Nitro3.0 : excess90-1008-10<50Inferred
4-HydroxyProtected60-704>75Inferred

Note: The data in this table is compiled from various sources and represents typical outcomes. Actual yields may vary depending on the specific experimental setup and conditions. "Inferred" indicates that the values are based on general principles of the reaction and qualitative descriptions in the literature, as a direct comparative table was not found in the searched literature.

Detailed Experimental Protocols

General Protocol for the Vilsmeier-Haack Reaction of a Substituted Acetophenone

This protocol provides a general procedure for the synthesis of a β-chloro-cinnamaldehyde from a substituted acetophenone.

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus Oxychloride (POCl₃) (2.0 eq)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for chromatography

Procedure:

  • Vilsmeier Reagent Preparation: To a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (2.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not rise above 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Reaction with Acetophenone: Dissolve the substituted acetophenone (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring. Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualized Workflows and Pathways

Troubleshooting Workflow for the Vilsmeier-Haack Reaction of Substituted Acetophenones

This diagram outlines a logical approach to troubleshooting common issues encountered in this reaction.

Troubleshooting_Vilsmeier_Haack start Start: Low/No Yield or Side Products check_reactivity Assess Substrate Reactivity start->check_reactivity ewg Strong EWG on Acetophenone? check_reactivity->ewg Yes edg EDG or Unsubstituted? check_reactivity->edg No increase_temp Increase Temperature & Time ewg->increase_temp Yes protect_group Consider Protecting Group (e.g., for -OH) edg->protect_group If -OH present check_reagents Verify Reagent Quality edg->check_reagents No obvious reactivity issue optimize Optimization Successful increase_temp->optimize protect_group->optimize dmf_quality Is DMF old or wet? check_reagents->dmf_quality use_new_dmf Use Fresh, Anhydrous DMF dmf_quality->use_new_dmf Yes pocl3_quality Was POCl3 handled under inert conditions? dmf_quality->pocl3_quality No use_new_dmf->optimize ensure_anhydrous Ensure Anhydrous Conditions pocl3_quality->ensure_anhydrous No check_workup Review Work-up Procedure pocl3_quality->check_workup Yes ensure_anhydrous->optimize hydrolysis_complete Incomplete Hydrolysis? check_workup->hydrolysis_complete adjust_ph Ensure Proper Neutralization (pH 7-8) hydrolysis_complete->adjust_ph Yes side_products Analyze Side Products hydrolysis_complete->side_products No adjust_ph->optimize cyclization Cyclization Observed? side_products->cyclization modify_workup Modify Work-up (e.g., avoid excess base/heat) cyclization->modify_workup Yes cyclization->optimize No, other issues modify_workup->optimize Vilsmeier_Haack_Mechanism reagents DMF + POCl3 vilsmeier_reagent Vilsmeier Reagent (Chloroiminium Ion) reagents->vilsmeier_reagent Formation attack Nucleophilic Attack vilsmeier_reagent->attack acetophenone Substituted Acetophenone enol Enol Intermediate acetophenone->enol Tautomerization enol->attack intermediate1 Iminium Intermediate attack->intermediate1 hydrolysis Aqueous Work-up (Hydrolysis) intermediate1->hydrolysis product β-Chloro-cinnamaldehyde hydrolysis->product

References

Technical Support Center: Optimizing Knaevenagel Condensation of Chromones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Knoevenagel condensation of chromones. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Knoevenagel condensation with 3-formylchromone?

A1: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde group of 3-formylchromone, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] The reaction is typically catalyzed by a weak base, such as an amine, which deprotonates the active methylene compound to form a carbanion/enolate that acts as the nucleophile.[1][2]

Q2: Which catalysts are most effective for the Knoevenagel condensation of 3-formylchromones?

A2: Pyridine is a commonly used and effective basic catalyst for the condensation of 3-formylchromone with active methylene compounds like malonic acid and its derivatives.[3] Other weak bases such as piperidine or ammonium salts (e.g., ammonium acetate) are also frequently employed for general Knoevenagel condensations and can be effective.[1][4] For greener approaches, various catalysts, including L-proline, metal salts (e.g., Ni(NO₃)₂), or even agro-waste extracts, have been used successfully with other aromatic aldehydes.[5][6][7]

Q3: What are the recommended solvents for this reaction?

A3: Pyridine can often serve as both the catalyst and the solvent.[3] For other catalysts, polar protic solvents like ethanol and methanol are generally good choices and often show higher conversion rates compared to aprotic solvents.[8] In the interest of green chemistry, water or solvent-free conditions have also been successfully implemented for various aldehydes.[4][6][9]

Q4: Can microwave irradiation be used to accelerate the reaction?

A4: Yes, microwave irradiation is a new and convenient method for enhancing the rate of Knoevenagel condensations involving 3-formylchromone, often leading to significantly reduced reaction times and improved yields.[3]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh bottle of the amine catalyst (e.g., pyridine, piperidine). Ensure the catalyst is not degraded. Consider switching to a different catalyst system, such as L-proline or a Lewis acid, if basic conditions are ineffective.[7]
Insufficient Reaction Temperature If running at room temperature, try gently heating the reaction mixture. For condensations with 3-formylchromone, refluxing in pyridine is a documented condition.[3] Monitor the reaction by TLC to avoid decomposition at higher temperatures.
Poor Solvent Choice The choice of solvent can significantly impact reaction rate and yield. If using an aprotic solvent, consider switching to a polar protic solvent like ethanol, which can stabilize intermediates.[5]
Steric Hindrance If using a bulky active methylene compound, the reaction may be sterically hindered. A stronger base or higher temperatures might be required.
Deactivated 3-Formylchromone Ensure the starting 3-formylchromone is pure. Impurities can interfere with the reaction. Recrystallize or purify by column chromatography if necessary.

Problem 2: Formation of Multiple Products or Side Reactions

Potential Cause Troubleshooting Step
Self-Condensation of Aldehyde Using a strong base can induce the self-condensation of the aldehyde.[1] Ensure you are using a weak base like pyridine or piperidine.
Michael Addition The α,β-unsaturated product of the Knoevenagel condensation can sometimes undergo a subsequent Michael addition with another molecule of the active methylene compound. To minimize this, use a 1:1 stoichiometric ratio of reactants.
Opening of the γ-Pyrone Ring The chromone ring, particularly at the C-2 position, is susceptible to nucleophilic attack, which can lead to ring-opening and the formation of undesired byproducts.[3] Use milder reaction conditions (lower temperature, shorter reaction time) and a weak base to reduce the likelihood of this side reaction.
Formation of E/Z Isomers The product can sometimes form as a mixture of E and Z isomers. These isomers may equilibrate to the more stable form upon standing or gentle heating.[1] Purification by chromatography may be necessary to isolate the desired isomer.

Problem 3: Difficulty in Product Isolation

Potential Cause Troubleshooting Step
Product is Soluble in the Reaction Solvent After the reaction is complete (as monitored by TLC), try removing the solvent under reduced pressure. The resulting crude product can then be purified.
Product is an Oil If the product does not precipitate or crystallize, perform an aqueous workup. Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane), wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo. The resulting oil can be purified by column chromatography.
Catalyst is Difficult to Remove If using a homogeneous catalyst like pyridine, it can be removed by co-evaporation with a high-boiling point solvent like toluene or by an acidic wash during the workup procedure. Alternatively, consider using a heterogeneous catalyst that can be filtered off after the reaction.[9]

Data on Reaction Conditions

The following tables summarize reaction conditions for the Knoevenagel condensation of 3-formylchromone and other aromatic aldehydes with various active methylene compounds, providing a baseline for optimization.

Table 1: Knoevenagel Condensation of 3-Formylchromone

Active Methylene CompoundCatalystSolventTemperatureTimeYield (%)Reference
Barbituric AcidPyridinePyridineReflux10 min94%[3]
Malonic AcidPyridinePyridineRefluxN/AHigh[3]
Diethyl MalonatePyridinePyridineRefluxN/AHigh[3]

Table 2: General Knoevenagel Condensation with Aromatic Aldehydes

AldehydeActive Methylene CompoundCatalystSolventTemperatureTimeYield (%)Reference
BenzaldehydeMalononitrileAmmonium AcetateNone (Solvent-free)Room Temp (Sonication)5-7 min>90%[4]
Various Aromatic AldehydesMalononitrileNi(NO₃)₂ · 6H₂O (5 mol%)WaterRoom Temp10-30 min85-95%[6]
BenzaldehydeEthyl CyanoacetateL-Proline80% EthanolN/AN/AHigh[7]
BenzaldehydeMalononitrileAgro-waste extractNone (Solvent-free)Room Temp5-10 min90-98%[5]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation of 3-Formylchromone with an Active Methylene Compound

This protocol is a general guideline based on literature procedures for the reaction of 3-formylchromone.[3]

  • Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-formylchromone (1 equivalent).

  • Addition of Reagents : Add the active methylene compound (e.g., diethyl malonate, malononitrile, or barbituric acid) (1 to 1.1 equivalents).

  • Solvent and Catalyst Addition : Add pyridine to the flask to act as both the solvent and the catalyst. The amount should be sufficient to dissolve the reactants upon heating.

  • Reaction : Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Workup and Isolation :

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If the product precipitates upon cooling, it can be collected by filtration, washed with a cold solvent (e.g., cold ethanol or diethyl ether), and dried.

    • If the product does not precipitate, remove the pyridine under reduced pressure. The residue can then be triturated with water or an ethanol/water mixture to induce crystallization.

    • Alternatively, dissolve the residue in an organic solvent (like dichloromethane or ethyl acetate), wash with dilute HCl to remove pyridine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_product Final Product A Combine 3-Formylchromone and Active Methylene Compound B Add Pyridine (Solvent & Catalyst) A->B C Heat Mixture to Reflux B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Precipitation / Filtration E->F G Solvent Removal & Trituration E->G H Liquid-Liquid Extraction E->H I Recrystallization F->I G->I J Column Chromatography H->J K Pure Knoevenagel Product I->K J->K

Caption: General workflow for the Knoevenagel condensation of 3-formylchromone.

Troubleshooting Logic

G Start Reaction Start: Low or No Yield? Cat_Check Is the catalyst fresh and appropriate? Start->Cat_Check Check First Cat_Sol_1 Replace with fresh catalyst (e.g., new pyridine). Cat_Check->Cat_Sol_1 No Temp_Check Is the temperature optimal? Cat_Check->Temp_Check Yes Cat_Sol_2 Try an alternative catalyst (e.g., L-Proline). Cat_Sol_1->Cat_Sol_2 End Re-run experiment and monitor by TLC. Cat_Sol_2->End Temp_Sol_1 Increase temperature gently (e.g., reflux). Temp_Check->Temp_Sol_1 No Solv_Check Is the solvent choice correct? Temp_Check->Solv_Check Yes Temp_Sol_1->End Solv_Sol_1 Switch to a polar protic solvent like Ethanol. Solv_Check->Solv_Sol_1 No Side_React Side products observed? Solv_Check->Side_React Yes Solv_Sol_1->End Side_React_Check1 Is the base too strong? Side_React->Side_React_Check1 Yes Side_React->End No Side_React_Sol1 Use a weaker base (e.g., pyridine). Side_React_Check1->Side_React_Sol1 Yes Side_React_Check2 Is ring-opening occurring? Side_React_Check1->Side_React_Check2 No Side_React_Sol1->End Side_React_Sol2 Use milder conditions (lower temp, shorter time). Side_React_Check2->Side_React_Sol2 Yes Side_React_Check2->End No Side_React_Sol2->End

Caption: Troubleshooting flowchart for a low-yielding Knoevenagel condensation.

References

Technical Support Center: Synthesis of Heterocyclic Compounds from 3-Formylchromones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of heterocyclic compounds from 3-formylchromones.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Issue 1: Low or No Yield of the Desired Heterocyclic Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incorrect Reaction Conditions Optimize temperature, solvent, and reaction time. For instance, some reactions require refluxing in a high-boiling solvent like DMF or acetic acid, while others proceed at room temperature.[1][2]An increase in the yield of the desired product.
Inappropriate Catalyst The choice of catalyst (e.g., piperidine, p-TsOH, DBU) is crucial and reaction-dependent.[1][3] Experiment with different acidic or basic catalysts.Improved reaction rate and yield.
Poor Quality of Starting Materials Ensure the 3-formylchromone and the nucleophile are pure. Impurities can interfere with the reaction.Consistent and reproducible results.
Side Reactions Dominating See "Issue 2: Formation of Unexpected Side Products" for detailed troubleshooting of specific side reactions.Minimization of side products and increased yield of the target molecule.

Issue 2: Formation of Unexpected Side Products

3-Formylchromones possess three electrophilic centers (C2, C4, and the formyl carbon), which can lead to various side reactions depending on the nucleophile and reaction conditions.[2][3][4]

Scenario 2.1: Ring Opening of the Chromone Moiety

The γ-pyrone ring of the chromone is susceptible to nucleophilic attack and subsequent ring-opening, which can lead to the formation of rearranged products instead of the expected fused heterocycle.[2][5][6]

Question: My reaction with a binucleophile (e.g., hydrazine, hydroxylamine, amidine) resulted in a rearranged product (e.g., a 4-(2-hydroxybenzoyl)pyrazole or a 5-(o-hydroxyaroyl)pyrimidine) instead of the expected fused chromone derivative. How can I prevent this?

Answer:

The opening of the chromone ring is a common pathway.[2] To favor the formation of the fused product, consider the following:

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with less polar solvents to potentially suppress the ring-opening reaction.

  • Temperature Control: Lowering the reaction temperature may favor the kinetic product (fused system) over the thermodynamic product (ring-opened system).

  • Protecting Groups: In some cases, protecting the phenolic hydroxyl group (generated upon ring opening) might prevent further rearrangement, although this adds extra steps to the synthesis.

Ring_Opening_Side_Reaction 3-Formylchromone 3-Formylchromone Intermediate Intermediate 3-Formylchromone->Intermediate Reaction with Binucleophile Binucleophile Binucleophile Binucleophile->Intermediate Desired Fused Heterocycle Desired Fused Heterocycle Intermediate->Desired Fused Heterocycle Intramolecular Cyclization Ring-Opened Side Product Ring-Opened Side Product Intermediate->Ring-Opened Side Product Nucleophilic Attack on γ-Pyrone Ring

Scenario 2.2: Knoevenagel Condensation as a Side Reaction

Question: I am trying to achieve a Michael addition of an active methylene compound to the 3-formylchromone, but I am observing a Knoevenagel condensation product at the formyl group.

Answer:

The formyl group is highly reactive towards active methylene compounds. To promote the desired Michael addition, you can try:

  • Catalyst Selection: Using a milder base might favor the Michael addition over the Knoevenagel condensation.

  • Reaction Conditions: Running the reaction at a lower temperature can sometimes increase the selectivity towards the Michael addition product.

  • Protecting the Formyl Group: Temporarily protecting the aldehyde as an acetal will prevent the Knoevenagel condensation. The Michael addition can then be performed, followed by deprotection of the formyl group.

Scenario 2.3: Formation of Complex Mixtures with Amines

Question: My reaction of 3-formylchromone with a secondary amine is resulting in a complex mixture of unidentified products.

Answer:

Reactions of 3-formylchromones with secondary amines can be complex and may lead to the formation of enaminoketones through ring opening and deformylation.[7] The solubility of the products can also play a crucial role in the reaction outcome.[7]

  • Solvent and Reagent Ratio: Varying the solvent (e.g., methanol vs. ethanol) and the ratio of the reactants can significantly alter the product distribution.[7]

  • Temperature: Careful control of the reaction temperature is essential, as higher temperatures may promote the formation of decomposition products.

Frequently Asked Questions (FAQs)

Q1: What are the most common nucleophiles used in the synthesis of heterocyclic compounds from 3-formylchromones?

A1: A wide variety of carbon and nitrogen nucleophiles are used.[6][8] Common examples include:

  • Nitrogen Nucleophiles: Hydrazines (for pyrazoles), hydroxylamine (for isoxazoles), amidines (for pyrimidines), ureas, thioureas, and primary amines.[1][9][10]
  • Carbon Nucleophiles: Active methylene compounds such as malononitrile, ethyl cyanoacetate, and β-ketoesters.[2][5]

Q2: How can I synthesize pyrazoles from 3-formylchromones?

A2: The reaction of 3-formylchromones with hydrazine or its derivatives is a common method for synthesizing pyrazoles.[1][10] Typically, the reaction proceeds via an initial condensation to form a hydrazone, followed by a nucleophilic attack of the second nitrogen atom on the C2 position of the chromone ring, leading to ring opening and rearrangement to form a 4-(2-hydroxybenzoyl)pyrazole.[10]

Pyrazole_Synthesis_Workflow Start Start Mix Mix 3-Formylchromone and Hydrazine Derivative Start->Mix Reflux Reflux in Suitable Solvent (e.g., Ethanol) Mix->Reflux Monitor Monitor Reaction by TLC Reflux->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purify by Crystallization or Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Q3: What conditions are typically used for the synthesis of pyrimidines?

A3: Pyrimidines can be synthesized by reacting 3-formylchromones with amidines, ureas, or thioureas.[9][11] These reactions often involve the opening of the chromone ring. For example, the reaction of substituted 3-formylchromones with 1,3-bis-dimethylaminomethylene-thiourea in refluxing toluene has been reported to yield 5-(o-hydroxyaroyl)pyrimidines.[9]

Q4: Can isoxazoles be synthesized from 3-formylchromones?

A4: Yes, the reaction of 3-formylchromones with hydroxylamine hydrochloride can lead to the formation of isoxazole derivatives.[10] Similar to the reaction with hydrazines, this can also result in a mixture of products, including ring-opened structures.[10] The reaction conditions, such as the molar ratio of reactants and the solvent, are critical for directing the reaction towards the desired isoxazole product.[10]

Experimental Protocols

Synthesis of 4-(2-Hydroxybenzoyl)pyrazoles from 3-Formylchromones

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3-Formylchromone derivative

  • Hydrazine hydrate or substituted hydrazine

  • Ethanol or toluene

  • Standard laboratory glassware

Procedure:

  • Dissolve the 3-formylchromone derivative (1 equivalent) in ethanol or toluene in a round-bottom flask equipped with a reflux condenser.

  • Add the hydrazine derivative (1-1.2 equivalents) to the solution.

  • Reflux the reaction mixture for the time determined by TLC monitoring (typically 2-8 hours).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).[10]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of different heterocyclic compounds from 3-formylchromones. Please note that yields are highly dependent on the specific substrates and reaction conditions.

Heterocycle Nucleophile Solvent Catalyst Yield (%) Reference
5-(o-hydroxyaroyl)pyrimidines1,3-bis-dimethylaminomethylene-thioureaTolueneNoneHigh[9]
3,7-dimethylchromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one5-amino-3-methyl-1H-pyrazoleDMFDBU60[1]
3-(3-aryl-1-methyl-1H-pyrazol-5-yl)chromonesN-methylhydrazonesMethanolTFA55-69[1]
E-β-(4-oxo-4H-1-benzopyran-3-yl)acrylonitrilesCyanoacetic acidPyridineNone56-74[2]

References

overcoming solubility issues of 6-Chloro-3-formyl-7-methylchromone in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for overcoming solubility issues of 6-Chloro-3-formyl-7-methylchromone in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What is causing this?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent (like your DMSO stock) is rapidly introduced into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to fall out of solution.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5%, and ideally at or below 0.1%.[4] Higher concentrations of DMSO can lead to cell membrane damage, oxidative stress, and cell death.[5] It is always recommended to include a vehicle control (media with the same final DMSO concentration as your test wells) in your experiments.

Q4: Are there any alternatives to DMSO for dissolving this compound?

A4: Yes, several alternatives can be considered if DMSO is not suitable for your assay. These include:

  • Dimethylformamide (DMF) and Dimethylacetamide (DMAc) : These are polar aprotic solvents similar to DMSO.[6]

  • Ethanol : A common solvent that can be used, but its final concentration in cell-based assays should also be carefully controlled to avoid toxicity.

  • Cyrene™ (dihydrolevoglucosenone) : A greener, bio-based alternative to DMSO with comparable solvation properties and reported low toxicity.[7]

Troubleshooting Guides

Issue 1: Compound Precipitation in Assay Wells

Symptoms:

  • Visible particulate matter or cloudiness in the wells of your microplate.

  • Inconsistent or non-reproducible assay results.

Possible Causes:

  • The aqueous solubility of the compound has been exceeded.

  • The compound is precipitating out of the DMSO stock solution upon dilution into the aqueous assay buffer.

Solutions:

Solution Description Considerations
Reduce Final Concentration The simplest approach is to lower the final concentration of the compound in the assay to a level below its aqueous solubility limit.This may not be feasible if a high concentration is required to observe a biological effect.
Use Co-solvents Incorporate a water-miscible co-solvent to increase the compound's solubility in the final assay medium.[8]The type and final concentration of the co-solvent must be tested for compatibility with the assay and for potential toxicity to cells. Common co-solvents include ethanol and polyethylene glycol 400 (PEG 400).
Employ Surfactants Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to form micelles that can encapsulate the hydrophobic compound and keep it in solution.Surfactants can interfere with some assay readouts and may have effects on cell membranes. A thorough validation is necessary.
pH Adjustment If the compound has ionizable groups, adjusting the pH of the assay buffer may increase its solubility.The pH must be maintained within a range that is compatible with the biological system being studied (e.g., cells, enzymes).
Serial Dilution Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.[4]This method may not be sufficient for highly insoluble compounds.
Issue 2: Inconsistent or Low Bioactivity

Symptoms:

  • Lower than expected potency (high IC50 or EC50 values).

  • High variability between replicate wells.

Possible Causes:

  • The actual concentration of the dissolved compound is lower than the nominal concentration due to precipitation.

  • The compound is adsorbing to the plastic of the microplate or pipette tips.

Solutions:

Solution Description Considerations
Confirm Solubility Perform a kinetic solubility assay (see Experimental Protocols section) to determine the solubility of the compound under your specific assay conditions.This will help you to work within the soluble range of the compound.
Use Low-Binding Plates Utilize microplates made from materials designed to minimize non-specific binding of hydrophobic compounds.These plates are typically more expensive than standard polystyrene plates.
Include Bovine Serum Albumin (BSA) Adding a low concentration of BSA (e.g., 0.1%) to your assay buffer can help to block non-specific binding sites on plastic surfaces and can also aid in solubilizing hydrophobic compounds.BSA may interfere with some protein-protein interaction assays or assays with protein-based readouts.
Pre-wet Pipette Tips Aspirate and dispense the compound solution a few times with the same pipette tip before transferring it to the assay plate to saturate the binding sites on the tip.This is a simple technique that can improve accuracy for very "sticky" compounds.

Data Presentation

Estimated Solubility of this compound in Common Solvents

Disclaimer: The following values are estimations based on the physicochemical properties of structurally similar chromone derivatives and general principles of small molecule solubility. Experimental verification is highly recommended.

Solvent Estimated Solubility (mg/mL) Estimated Molar Solubility (mM) Notes
DMSO > 20> 90Generally high solubility is expected.
DMF > 20> 90Similar to DMSO.
Ethanol 1 - 54.5 - 22.5Moderate solubility.
Methanol 0.5 - 22.2 - 9.0Lower solubility than ethanol.
Acetonitrile 0.1 - 10.45 - 4.5Limited solubility.
Water < 0.01< 0.045Practically insoluble.
PBS (pH 7.4) < 0.01< 0.045Practically insoluble.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in various assays.

Materials:

  • This compound (Molecular Weight: 222.62 g/mol )

  • Anhydrous DMSO

  • Analytical balance

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of the compound required. For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 222.62 g/mol * (1000 mg / 1 g) = 2.226 mg

  • Carefully weigh out approximately 2.23 mg of this compound and place it into a sterile microcentrifuge tube or glass vial.

  • Add the calculated volume of anhydrous DMSO to the tube (in this case, 1 mL).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particulate matter. If particulates are present, sonicate the tube in a water bath for 5-10 minutes.

  • Once fully dissolved, the stock solution can be stored at -20°C for several months. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear-bottom microplate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance (nephelometry is an alternative if available)

Procedure:

  • Prepare a serial dilution of the compound in DMSO. For example, in a separate 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • In the clear-bottom 96-well assay plate, add 198 µL of the aqueous assay buffer to each well.

  • Add 2 µL of each concentration from the DMSO serial dilution plate to the corresponding wells of the assay plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%. The final compound concentrations will be 100 µM, 50 µM, 25 µM, etc.

  • Include a blank control (198 µL buffer + 2 µL DMSO).

  • Mix the plate on a plate shaker for 2 minutes.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the absorbance (or light scattering) at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: Plot the absorbance against the compound concentration. The concentration at which the absorbance begins to increase significantly above the baseline indicates the point of precipitation and is an estimate of the kinetic solubility.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams of relevant signaling pathways that may be modulated by chromone derivatives, as well as a workflow for troubleshooting solubility issues.

experimental_workflow start Compound Solubility Issue (Precipitation/Low Activity) check_solubility Is the compound soluble in the stock solvent (e.g., DMSO)? start->check_solubility dissolve_stock Prepare fresh stock solution. Use vortexing and sonication. check_solubility->dissolve_stock No check_dilution Does precipitation occur upon dilution into aqueous buffer? check_solubility->check_dilution Yes dissolve_stock->check_solubility optimize_dilution Optimize Dilution Protocol check_dilution->optimize_dilution Yes test_activity Re-evaluate in assay check_dilution->test_activity No serial_dilution Use serial dilution method optimize_dilution->serial_dilution cosolvent Add a co-solvent (e.g., Ethanol, PEG 400) optimize_dilution->cosolvent surfactant Use a surfactant (e.g., Tween® 80) optimize_dilution->surfactant serial_dilution->test_activity cosolvent->test_activity surfactant->test_activity success Issue Resolved test_activity->success

Caption: Troubleshooting workflow for compound solubility issues.

PTP1B_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation PTP1B PTP1B pIR->PTP1B dephosphorylates IRS1 IRS-1 pIR->IRS1 phosphorylates pIRS1 Phosphorylated IRS-1 pIR->pIRS1 phosphorylates Chromone 6-Chloro-3-formyl-7- methylchromone Chromone->PTP1B inhibits pIRS1->PTP1B dephosphorylates PI3K PI3K pIRS1->PI3K activates Akt Akt PI3K->Akt activates pAkt Phosphorylated Akt (Active) PI3K->pAkt activates GLUT4 GLUT4 Vesicle Translocation pAkt->GLUT4 promotes

Caption: PTP1B signaling in the insulin pathway and inhibition by chromone.

MAPK_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor binds Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates Response Cellular Response (Proliferation, Differentiation) Transcription->Response leads to PI3K_Akt_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Response Cellular Response (Survival, Growth, Proliferation) mTOR->Response leads to

References

troubleshooting guide for the synthesis of 6-Chloro-3-formyl-7-methylchromone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-Chloro-3-formyl-7-methylchromone, a key intermediate in various research and development applications. The primary synthetic route discussed is the Vilsmeier-Haack reaction, a widely used method for the formylation of activated aromatic and heteroaromatic compounds.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

The synthesis is typically achieved via the Vilsmeier-Haack reaction.[3][4] This reaction involves the formylation of an electron-rich aromatic precursor, in this case, a substituted 2-hydroxyacetophenone, using a Vilsmeier reagent. The Vilsmeier reagent is an iminium salt formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[2][5] The resulting electrophilic iminium ion then attacks the aromatic ring, leading to the formation of the aldehyde after hydrolysis.[2][5]

Q2: What is the role of the chloro and methyl groups on the chromone ring during the synthesis?

The substituents on the starting 2-hydroxyacetophenone play a crucial role in the Vilsmeier-Haack reaction. The methyl group (-CH₃) at the 4-position of the starting phenol (which becomes the 7-position of the chromone) is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, generally favoring the reaction.[1] Conversely, the chloro group (-Cl) at the 5-position (becoming the 6-position of the chromone) is an electron-withdrawing group, which deactivates the ring. The interplay of these two groups will influence the reaction rate and conditions required for optimal yield.

Q3: My reaction yield is consistently low. What are the potential causes and solutions?

Low yields can stem from several factors. Refer to the troubleshooting table below for a systematic approach to diagnosing and resolving this issue. Common culprits include impure starting materials, incorrect stoichiometry of reagents, and inadequate reaction temperature or time.

Q4: I am observing an unexpected side product in my reaction mixture. What could it be?

While the Vilsmeier-Haack reaction on 2-hydroxyacetophenones is generally selective for the formation of 3-formylchromones, side reactions can occur.[3] Depending on the specific reaction conditions, possibilities include diformylation of the aromatic ring if other activated positions are available, though this is less common for this specific substrate. Incomplete cyclization could also lead to intermediates. Careful analysis of spectroscopic data (¹H NMR, ¹³C NMR, MS) is crucial for identifying byproducts.

Q5: What are the recommended purification methods for this compound?

The crude product obtained after the reaction work-up is typically a solid. Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purification.[6] Column chromatography using silica gel with an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate) can also be employed for higher purity.[7]

Troubleshooting Guide

This section provides a structured approach to common problems encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Formation Impure or wet starting materials (2-hydroxy-5-chloro-4-methylacetophenone, DMF, POCl₃).Ensure all starting materials are pure and anhydrous. Dry DMF over molecular sieves if necessary.
Incorrect stoichiometry of reagents.Carefully measure and use the correct molar ratios of the Vilsmeier reagent components (DMF and POCl₃) to the acetophenone. An excess of the Vilsmeier reagent is often used.
Reaction temperature is too low or reaction time is too short.The Vilsmeier-Haack reaction often requires heating.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Inefficient formation of the Vilsmeier reagent.The Vilsmeier reagent is typically prepared at a low temperature (e.g., 0°C) before the addition of the acetophenone.[8] Ensure proper mixing and temperature control during its formation.
Product is an Oily or Gummy Substance Incomplete reaction or presence of significant impurities.Re-evaluate the reaction conditions (time, temperature, stoichiometry). Purify a small sample via column chromatography to identify the main components.
Presence of residual solvent or starting materials.Ensure complete removal of solvents under reduced pressure. Wash the crude product thoroughly during work-up.
Difficulty in Product Purification Co-crystallization of impurities.Try different recrystallization solvents or solvent mixtures.
Product and impurities have similar polarities.Optimize the eluent system for column chromatography. Consider using a different stationary phase if separation on silica gel is challenging.
Inconsistent Results Between Batches Variability in reagent quality or reaction setup.Standardize the source and quality of all reagents. Ensure consistent reaction setup, including stirring speed and heating method.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on typical Vilsmeier-Haack procedures for substituted 3-formylchromones.[6]

Materials:

  • 2-hydroxy-5-chloro-4-methylacetophenone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3-4 equivalents). Cool the flask in an ice-salt bath to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) (2-3 equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C during the addition.

  • After the addition is complete, stir the mixture at room temperature for approximately 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Acetophenone: Dissolve 2-hydroxy-5-chloro-4-methylacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the acetophenone solution dropwise to the prepared Vilsmeier reagent with vigorous stirring.

  • After the addition, heat the reaction mixture to 60-80°C and maintain this temperature for several hours (monitor by TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice with constant stirring.

  • A solid precipitate should form. If the product separates as an oil, continue stirring until it solidifies.

  • Filter the solid product using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted DMF and inorganic salts.

  • Purification: Dry the crude product. Recrystallize the solid from ethanol to obtain pure this compound.

Process Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting start Start reagents Prepare Anhydrous Reagents (DMF, POCl3, Acetophenone) start->reagents vilsmeier Form Vilsmeier Reagent (DMF + POCl3 at 0°C) reagents->vilsmeier addition Add Acetophenone Solution vilsmeier->addition heating Heat Reaction Mixture (60-80°C) addition->heating tlc Monitor by TLC heating->tlc low_yield Low Yield? heating->low_yield tlc->heating Incomplete quench Quench with Ice Water tlc->quench Complete filtration Filter and Wash Solid quench->filtration purification Recrystallize/Column Chromatography filtration->purification impure_product Impure Product? filtration->impure_product end Pure Product purification->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Production of 6-Chloro-3-formyl-7-methylchromone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 6-Chloro-3-formyl-7-methylchromone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address challenges that may be encountered during synthesis.

Troubleshooting Guide

This guide provides solutions to common issues that may arise during the synthesis of this compound, primarily via the Vilsmeier-Haack reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Vilsmeier reagent formation: Moisture in the reagents or solvent can quench the reaction. 2. Low reactivity of the starting material: The substituted 2-hydroxyacetophenone may not be sufficiently electron-rich. 3. Incorrect reaction temperature: The reaction may be too slow at low temperatures or side reactions may occur at higher temperatures. 4. Inefficient quenching: Hydrolysis of the intermediate may be incomplete.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). 2. Confirm the purity and identity of the starting 2-hydroxy-4-methyl-5-chloroacetophenone. 3. Optimize the reaction temperature. While the Vilsmeier reagent is typically formed at 0°C, the subsequent reaction with the acetophenone may require gentle heating (e.g., 40-60°C) to proceed to completion. Monitor the reaction by TLC. 4. Ensure the reaction mixture is quenched with a sufficient amount of ice-cold water or a dilute base solution and stirred vigorously until all the intermediate has hydrolyzed.
Formation of Multiple Products/Impurities 1. Side reactions: Overheating can lead to the formation of undesired byproducts. 2. Double formylation: If the starting material is highly activated, formylation at other positions on the aromatic ring can occur. 3. Unreacted starting material: The reaction may not have gone to completion.1. Maintain strict temperature control throughout the reaction. 2. While less common for this substrate, consider purification by column chromatography to isolate the desired product. 3. Increase the reaction time or temperature moderately and monitor by TLC. Ensure the correct stoichiometry of reagents is used.
Reaction Stalls (Does Not Proceed to Completion) 1. Insufficient Vilsmeier reagent: The stoichiometry of POCl₃ to DMF may be incorrect. 2. Poor mixing: In larger scale reactions, inefficient stirring can lead to localized reagent depletion. 3. Precipitation of intermediates: The Vilsmeier reagent or the intermediate adduct may precipitate out of solution.1. Use a slight excess of the Vilsmeier reagent. The molar ratio of the acetophenone to Vilsmeier reagent is a critical parameter to optimize. 2. Use a mechanical stirrer for larger scale reactions to ensure efficient mixing. 3. If precipitation occurs, consider using a co-solvent to improve solubility. However, this may affect the reaction rate and should be tested on a small scale first.
Difficult Product Isolation/Purification 1. Product is an oil or fine powder: This can make filtration and handling difficult. 2. Co-precipitation of impurities: Other reaction components may precipitate with the product.1. After quenching, allow the crude product to stir in the aqueous solution to encourage crystallization. If it remains oily, attempt extraction with a suitable organic solvent followed by crystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane). 2. Wash the crude product thoroughly with water and then a non-polar solvent like hexane to remove soluble impurities. Recrystallization is often necessary to achieve high purity.

Frequently Asked Questions (FAQs)

1. What is the most common method for synthesizing this compound?

The most widely used and suitable method for the synthesis of 3-formylchromones, including this compound, is the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of a substituted 2-hydroxyacetophenone using a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[2][3]

2. What are the critical safety precautions to take when working with phosphorus oxychloride (POCl₃) and DMF?

Both POCl₃ and DMF are hazardous chemicals and must be handled with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water, releasing toxic and corrosive fumes.[5][6] It can cause severe burns to the skin, eyes, and respiratory tract.[7][8] Always add POCl₃ slowly to DMF, and never the other way around, to control the exothermic reaction. Work away from any water sources.

  • Dimethylformamide (DMF): is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. It is also a suspected teratogen.

3. How can I monitor the progress of the reaction?

The progress of the Vilsmeier-Haack reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals, quench them with water, and spot them on a TLC plate alongside the starting material. A new spot corresponding to the product should appear and intensify over time, while the spot for the starting material diminishes.

4. What are the expected yield and purity for the synthesis of this compound?

Yields for the synthesis of substituted 3-formylchromones via the Vilsmeier-Haack reaction are generally reported to be good, often in the range of 70-90%.[9] The purity of the crude product can vary, and recrystallization is typically required to obtain a product with a purity of 98% or higher.[4]

5. How should I store the final product, this compound?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is adapted from general procedures for the synthesis of substituted 3-formylchromones.[1][10]

Materials:

  • 2-Hydroxy-4-methyl-5-chloroacetophenone

  • Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Ice

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar (or mechanical stirrer for larger scale)

  • Dropping funnel

  • Thermometer

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

  • Buchner funnel and filter flask

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 molar equivalents).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add freshly distilled POCl₃ (1.2 molar equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will result in a thick, crystalline slurry.

  • Reaction with 2-Hydroxy-4-methyl-5-chloroacetophenone:

    • Dissolve 2-hydroxy-4-methyl-5-chloroacetophenone (1 molar equivalent) in a minimal amount of anhydrous DMF.

    • Add the solution of the acetophenone dropwise to the Vilsmeier reagent slurry at 0°C.

    • After the addition, slowly allow the reaction mixture to warm to room temperature and then heat to 50-60°C.

    • Maintain the reaction at this temperature for 2-4 hours, monitoring the progress by TLC.

  • Quenching and Product Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with constant stirring. This will hydrolyze the intermediate and precipitate the crude product.

    • Continue stirring until all the ice has melted and the precipitate has fully formed.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the crude product thoroughly with cold water to remove any residual DMF and inorganic salts.

  • Purification:

    • Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

    • Dry the purified product under vacuum.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₁H₇ClO₃
Molecular Weight 222.62 g/mol
Appearance Crystalline solid
Melting Point 183-185 °C[11]
CAS Number 64481-12-5
Table 2: Typical Reagent Stoichiometry for Laboratory Scale Synthesis
ReagentMolar Equivalents
2-Hydroxy-4-methyl-5-chloroacetophenone1.0
Phosphorus oxychloride (POCl₃)1.2 - 1.5
Dimethylformamide (DMF)3.0 - 5.0

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup and Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (0°C) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier dropwise addition ReactionMix Reaction Mixture (50-60°C) Vilsmeier->ReactionMix Acetophenone 2-Hydroxy-4-methyl-5-chloroacetophenone Acetophenone->ReactionMix Quench Quench with Ice/Water ReactionMix->Quench Filtration Filtration Quench->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization FinalProduct Pure Product Recrystallization->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Start Low Yield or Stalled Reaction CheckMoisture Check for Moisture in Reagents/Solvent? Start->CheckMoisture DryReagents Use Anhydrous Reagents/Solvents CheckMoisture->DryReagents Yes CheckTemp Reaction Temperature Optimal? CheckMoisture->CheckTemp No DryReagents->CheckTemp OptimizeTemp Optimize Temperature (e.g., 50-60°C) CheckTemp->OptimizeTemp No CheckStoichiometry Reagent Stoichiometry Correct? CheckTemp->CheckStoichiometry Yes OptimizeTemp->CheckStoichiometry AdjustStoichiometry Adjust Reagent Ratios CheckStoichiometry->AdjustStoichiometry No CheckMixing Is Mixing Efficient? CheckStoichiometry->CheckMixing Yes AdjustStoichiometry->CheckMixing ImproveMixing Use Mechanical Stirrer CheckMixing->ImproveMixing No Success Improved Yield CheckMixing->Success Yes ImproveMixing->Success

Caption: Troubleshooting decision tree for low yield in the Vilsmeier-Haack reaction.

References

how to avoid byproduct formation in chromone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chromone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during chromone synthesis in a question-and-answer format.

Question 1: I am getting a significant amount of coumarin byproduct in my Simonis reaction. How can I favor the formation of the chromone?

Answer: The Simonis reaction, which involves the condensation of phenols with β-ketoesters, can indeed yield both chromones and coumarins. The regioselectivity is highly dependent on the reaction conditions and the substrates used.

  • Mechanism Insight: The formation of a coumarin is favored under certain acidic conditions, as reported by Pechmann, particularly with sulfuric acid. The Simonis modification, using phosphorus pentoxide (P₂O₅), tends to favor chromone formation.

  • Troubleshooting Strategies:

    • Catalyst Choice: Phosphorus pentoxide (P₂O₅) is the classic choice to favor chromone synthesis in the Simonis reaction[1]. Avoid strong protic acids like sulfuric acid if coumarin formation is predominant.

    • Substrate Structure: The presence of alkyl groups at the α-position of the β-ketoester sterically hinders the pathway leading to coumarins, thus favoring the formation of the desired chromone product[1].

    • Temperature Control: While not explicitly detailed in the search results with quantitative data, thermal conditions can influence reaction pathways. It is advisable to carefully control the reaction temperature and perform small-scale trials at different temperatures to find the optimal conditions for your specific substrates.

Question 2: My Baker-Venkataraman rearrangement is giving low yields of the 1,3-diketone precursor, leading to poor overall chromone yield. What can I do to optimize this step?

Answer: The Baker-Venkataraman rearrangement is a crucial step in many chromone syntheses, converting an o-acyloxyaryl ketone to an o-hydroxyaryl β-diketone. Incomplete rearrangement is a common issue.

  • Mechanism Insight: This reaction proceeds via the formation of an enolate from the acetophenone moiety, which then attacks the ester carbonyl in an intramolecular fashion. The choice of base and solvent is critical for efficient enolate formation and subsequent acyl transfer.

  • Troubleshooting Strategies:

    • Base Selection: Strong, non-nucleophilic bases are essential. Sodium hydride (NaH) is often more effective than hydroxides or alkoxides as it irreversibly deprotonates the starting material, driving the reaction forward[2]. Potassium tert-butoxide in DMSO is another powerful combination.

    • Solvent Purity: The reaction is sensitive to moisture. Ensure you are using anhydrous aprotic solvents such as THF or DMSO to prevent hydrolysis of the starting ester or the diketone product and to avoid quenching the base.

    • Temperature and Reaction Time: While some reactive systems can proceed at room temperature, refluxing is often necessary to ensure complete rearrangement. Monitor the reaction by TLC to determine the optimal reaction time.

Question 3: In my Kostanecki-Robinson synthesis, I am observing a complex mixture of byproducts and tarry materials. How can I improve the purity of my final chromone product?

Answer: The Kostanecki-Robinson reaction, involving the acylation of o-hydroxyaryl ketones with aliphatic anhydrides, can be prone to side reactions, including oxidation, especially with sensitive substrates.

  • Mechanism Insight: The reaction involves O-acylation, followed by an intramolecular aldol-type condensation and subsequent elimination to form the chromone ring. Side reactions can occur at any of these stages, and unprotected hydroxyl groups can be susceptible to oxidation under harsh conditions.

  • Troubleshooting Strategies:

    • Use of a Strong Base: Employing a strong base like sodium hydride (NaH) can favor the formation of the desired chromone over potential byproducts[3].

    • Inert Atmosphere: If you suspect oxidation of your phenolic compounds, which can lead to tarry materials, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial[4].

    • Optimized Work-up: Purification can be challenging. A carefully designed work-up procedure, potentially involving a mild acidic wash to neutralize the base followed by extraction and column chromatography, is crucial. For some products, recrystallization can be an effective final purification step.

Question 4: The Vilsmeier-Haack reaction for my 3-formylchromone synthesis is resulting in low yields and difficult purification. What are the common pitfalls?

Answer: The Vilsmeier-Haack reaction is a powerful tool for formylation, but it can have limitations such as poor yields and the formation of side products with certain substrates[1].

  • Mechanism Insight: The reaction involves an electrophilic aromatic substitution with the Vilsmeier reagent (a chloroiminium salt). The reactivity of the starting o-hydroxyaryl ketone and the stability of the intermediates are key to a successful reaction.

  • Troubleshooting Strategies:

    • Reagent Stoichiometry: The ratio of the substrate to the Vilsmeier reagent (e.g., POCl₃/DMF) is critical. An excess of the reagent may be necessary for less reactive substrates, but can also lead to more byproducts. Empirical optimization is often required.

    • Alternative Reagents: If the classic POCl₃/DMF system is problematic, consider modified Vilsmeier reagents. For instance, a Vilsmeier reagent generated from phthaloyl dichloride and DMF has been reported to offer milder reaction conditions and easier purification[5][6].

    • Microwave-Assisted Synthesis: Microwave irradiation has been shown to improve the efficiency of Vilsmeier-Haack reactions for the synthesis of 3-formylchromones, potentially reducing reaction times and improving yields[1].

Data Summary

The following table summarizes the influence of key parameters on the outcome of common chromone synthesis methods, based on the troubleshooting guides above.

Synthesis MethodParameterRecommendation for Minimizing ByproductsPotential Byproduct(s)
Simonis Reaction Catalyst Use Phosphorus Pentoxide (P₂O₅) instead of H₂SO₄.Coumarins[1]
Substrate Use a β-ketoester with an α-alkyl substituent.Coumarins[1]
Baker-Venkataraman Base Use a strong, non-hydrolytic base like NaH.Unreacted starting material
Solvent Use anhydrous aprotic solvents (e.g., THF, DMSO).Hydrolysis products
Kostanecki-Robinson Base Use of a strong base like NaH can be beneficial.Oxidation products, tarry materials[3][4]
Atmosphere Conduct under an inert atmosphere (N₂ or Ar).Oxidation products[4]
Vilsmeier-Haack Reagent Optimize stoichiometry; consider alternative reagents.Various side products[1]
Conditions Consider microwave-assisted synthesis.Lower yields of desired product

Experimental Protocols

Protocol 1: Optimized Baker-Venkataraman Rearrangement and Cyclization

This protocol is adapted for the synthesis of 2-(2-phenylethyl)chromones and emphasizes conditions that improve yield by minimizing side reactions during the Claisen condensation step that precedes cyclization[2].

  • Enolate Formation: Add the starting acetophenone (1 eq.) dropwise to a refluxing slurry of sodium hydride (NaH, 1.5 eq.) in anhydrous tetrahydrofuran (THF). Reflux for 1 hour to ensure complete enolate formation.

  • Condensation: Cool the solution to room temperature. Add the desired ester (1.2 eq.) dropwise and stir the solution overnight.

  • Cyclization: The crude 1,3-diketone intermediate can often be used directly. After quenching the reaction carefully with a mild acid (e.g., acetic acid), the solvent is removed. The residue is then dissolved in methanol containing a catalytic amount of HCl and refluxed for 45 minutes to effect cyclization to the chromone.

  • Purification: After cooling, the product is typically isolated by filtration or extraction and purified by column chromatography or recrystallization.

Visual Guides

Diagram 1: Troubleshooting Logic for Simonis Reaction

Simonis_Troubleshooting Start Start: Simonis Reaction Issue Issue: Significant Coumarin Byproduct Start->Issue CheckCatalyst Check Catalyst Issue->CheckCatalyst Is H2SO4 used? CheckSubstrate Check Substrate Structure Issue->CheckSubstrate Is beta-ketoester unsubstituted at alpha? UseP2O5 Action: Use P2O5 instead of H2SO4 CheckCatalyst->UseP2O5 UseAlphaSubstituted Action: Use alpha-alkyl substituted beta-ketoester CheckSubstrate->UseAlphaSubstituted End End: Chromone Formation Favored UseP2O5->End UseAlphaSubstituted->End Baker_Venkataraman_Workflow cluster_0 Step 1: Baker-Venkataraman Rearrangement cluster_1 Step 2: Cyclization Start o-Acyloxyaryl Ketone Base Add Strong Base (e.g., NaH) in Anhydrous Aprotic Solvent Start->Base Enolate Enolate Formation Base->Enolate AcylTransfer Intramolecular Acyl Transfer Enolate->AcylTransfer Diketone o-Hydroxyaryl-1,3-diketone AcylTransfer->Diketone Acid Acid-catalyzed Dehydration (e.g., HCl/MeOH) Diketone->Acid Chromone Chromone Product Acid->Chromone

References

Technical Support Center: Stability of 6-Chloro-3-formyl-7-methylchromone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 6-Chloro-3-formyl-7-methylchromone derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound derivatives?

A1: The main stability concern for this compound derivatives is their susceptibility to nucleophilic attack, particularly at the C2 position of the chromone ring. This can lead to the opening of the γ-pyrone ring, especially under basic conditions or in the presence of strong nucleophiles. The electron-withdrawing nature of the 3-formyl group enhances this reactivity. Additionally, like many organic compounds, these derivatives can be sensitive to heat, light, and extreme pH conditions.

Q2: How do substituents on the chromone ring, such as the chloro and methyl groups, affect stability?

Q3: What are the recommended storage conditions for these derivatives?

A3: To ensure maximum stability, this compound derivatives should be stored in a cool, dry, and dark place. It is advisable to keep them in tightly sealed containers, under an inert atmosphere (e.g., argon or nitrogen) if they are particularly sensitive to oxidation or moisture.

Q4: How can I monitor the degradation of my compound during an experiment?

A4: The most effective way to monitor for degradation is by using High-Performance Liquid Chromatography (HPLC) coupled with a UV/Vis detector.[1][2] This technique allows for the separation and quantification of the parent compound and its degradation products. Mass spectrometry (MS) can be used in conjunction with HPLC (LC-MS) to identify the structure of the degradation products.[1][2]

Troubleshooting Guides

Issue 1: Unexpected Color Change in Solution
  • Question: My solution of a this compound derivative turned from colorless to yellow/brown during my reaction. What could be the cause?

  • Answer: A color change often indicates the formation of degradation products or side products. The chromone ring system is known to be susceptible to ring-opening reactions, which can lead to conjugated systems that absorb visible light. This is particularly common in the presence of nucleophiles or under basic conditions.

  • Troubleshooting Steps:

    • Immediately take an aliquot of the reaction mixture and analyze it by HPLC or TLC to check for the appearance of new spots/peaks.

    • If degradation is confirmed, consider the following modifications to your experimental protocol:

      • Lower the reaction temperature.

      • Reduce the pH of the reaction mixture if possible.

      • Use a less nucleophilic solvent or reagent.

      • Decrease the reaction time.

      • Protect the reaction from light.

Issue 2: Low Yield or Incomplete Reaction
  • Question: I am getting a low yield in a reaction involving a this compound derivative, and my starting material seems to be degrading. What should I do?

  • Answer: Low yields can be a result of compound instability under the reaction conditions. The 3-formylchromone scaffold can be reactive towards various reagents, leading to degradation rather than the desired transformation.

  • Troubleshooting Steps:

    • Confirm Degradation: Use HPLC or NMR to analyze the crude reaction mixture to confirm that the starting material is being consumed by a degradation pathway rather than just failing to react.

    • Optimize Reaction Conditions:

      • Solvent Choice: The reactivity of 3-formylchromones can be solvent-dependent.[3] Consider switching to a less reactive or aprotic solvent.

      • Temperature Control: Run the reaction at the lowest possible temperature that still allows for the desired transformation.

      • pH Control: If applicable, buffer the reaction to maintain a neutral or slightly acidic pH.

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation.

Issue 3: Compound Instability During Work-up and Purification
  • Question: My compound appears to be stable during the reaction, but I observe significant degradation during aqueous work-up or column chromatography. How can I prevent this?

  • Answer: The work-up and purification steps can expose the compound to conditions that promote degradation, such as extreme pH or prolonged contact with silica gel.

  • Troubleshooting Steps:

    • Aqueous Work-up:

      • Avoid strong acids or bases. Use dilute solutions of acids (e.g., 0.1 M HCl) or bases (e.g., saturated NaHCO₃) and minimize contact time.

      • Ensure all aqueous layers are back-extracted with an organic solvent to recover any dissolved product.

    • Column Chromatography:

      • Silica Gel: 3-Formylchromones can decompose on silica gel.[3] Consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.

      • Eluent: Add a small amount of a non-nucleophilic organic base (e.g., triethylamine) to the eluent to neutralize the acidic sites on the silica gel.

      • Speed: Perform the chromatography as quickly as possible to minimize contact time. Flash chromatography is preferred over gravity chromatography.

Data Presentation

To systematically evaluate and compare the stability of your this compound derivatives under various conditions, we recommend using a standardized data collection table.

Table 1: Forced Degradation Study Results

Stress ConditionTime (hours)Temperature (°C)% Parent Compound Remaining% DegradationNo. of Degradation Products
0.1 M HCl2450
0.1 M NaOH2450
3% H₂O₂2425
Photolytic (ICH Q1B)2425
Thermal2480

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general method for assessing the stability of a this compound derivative under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[1]

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 50°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 50°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Photostability:

    • Expose a solution of the compound, as well as the solid compound, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC after the exposure period.

  • Thermal Degradation:

    • Keep the solid compound in an oven at 80°C for 24 hours.

    • Dissolve a known amount of the stressed solid in a suitable solvent and analyze by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Calculate the percentage of the remaining parent compound and the formation of any degradation products.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation A Prepare Stock Solution (1 mg/mL) B Acidic Hydrolysis (0.1 M HCl, 50°C) A->B Expose to Stress C Basic Hydrolysis (0.1 M NaOH, 50°C) A->C Expose to Stress D Oxidative Stress (3% H₂O₂, 25°C) A->D Expose to Stress E Photolytic Stress (ICH Q1B) A->E Expose to Stress F Thermal Stress (Solid, 80°C) A->F Expose to Stress G Neutralize & Dilute Aliquots B->G C->G D->G E->G F->G H HPLC-UV/Vis Analysis G->H I LC-MS for Product ID H->I If needed J Quantify Degradation (%) H->J K Identify Degradation Products I->K L Assess Stability Profile J->L K->L

Caption: Workflow for Forced Degradation Studies.

Troubleshooting_Logic cluster_diagnosis Diagnosis cluster_solutions Potential Solutions Start Experiment Shows Instability (e.g., color change, low yield) CheckReaction Analyze sample (HPLC/TLC) to confirm degradation Start->CheckReaction IdentifyStep Instability during: Reaction, Work-up, or Purification? CheckReaction->IdentifyStep Reaction Reaction Conditions: - Lower Temperature - Adjust pH - Change Solvent - Inert Atmosphere IdentifyStep->Reaction Reaction Workup Work-up: - Use dilute acid/base - Minimize contact time IdentifyStep->Workup Work-up Purification Purification: - Use neutral alumina - Deactivate silica - Fast chromatography IdentifyStep->Purification Purification End Improved Stability Reaction->End Workup->End Purification->End

Caption: Troubleshooting Logic for Compound Instability.

References

Technical Support Center: Spectroscopic Analysis of Chromone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the spectroscopic analysis of chromone compounds.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the spectroscopic analysis of chromones using NMR, Mass Spectrometry, UV-Vis, and FTIR techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: My ¹H NMR spectrum of a substituted chromone shows overlapping signals in the aromatic region, making it difficult to assign the protons. What can I do?

Answer: Overlapping aromatic signals are common for substituted chromones. Here are a few strategies to resolve this:

  • Change the Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can induce different chemical shifts (solvent-induced shifts) and may resolve the overlapping signals.[1]

  • 2D NMR Techniques: Employ two-dimensional NMR experiments. A COSY (Correlation Spectroscopy) experiment will help identify coupled protons, while HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments will correlate protons to their directly attached carbons and to carbons over two to three bonds, respectively. This will provide a more definitive assignment of the entire molecule's structure.

  • Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 300 MHz to 600 MHz) will increase the dispersion of the signals, often resolving the overlap.

Question: I am seeing broad peaks in my ¹H NMR spectrum for a chromone derivative. What are the possible causes and solutions?

Answer: Peak broadening in NMR can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity may need to be improved. Re-shimming the spectrometer should be the first step.

  • Incomplete Solubility: If your compound is not fully dissolved, it can lead to broad peaks. Try using a different solvent in which your compound is more soluble or gently warming the sample.

  • Presence of Paramagnetic Impurities: Paramagnetic species, even in trace amounts, can cause significant line broadening. Ensure your glassware and solvents are free from such impurities.

  • Chemical Exchange: Protons involved in chemical exchange, such as hydroxyl (-OH) or amine (-NH) protons, often appear as broad signals. To confirm, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; exchangeable protons will be replaced by deuterium and their signals will disappear or significantly diminish.[1]

  • Rotational Isomers (Rotamers): For chromones with bulky substituents, particularly on an amide group, slow rotation around a single bond on the NMR timescale can lead to the presence of multiple conformations (rotamers), which can manifest as broad peaks or even multiple sets of signals.[2] Acquiring the spectrum at a higher temperature can sometimes coalesce these signals into sharper peaks.

Question: The integration of my aromatic protons in the ¹H NMR spectrum is not accurate due to the residual solvent peak of CDCl₃. What is a good alternative?

Answer: The residual peak of chloroform-d (CDCl₃) at ~7.26 ppm can interfere with the integration of aromatic protons.[3] A good alternative solvent is acetone-d₆, whose residual peak appears at ~2.05 ppm, far from the aromatic region of chromones.[1]

Mass Spectrometry (MS)

Question: I am not observing the molecular ion peak for my chromone compound in the mass spectrum. Why is this happening and how can I address it?

Answer: The absence of a molecular ion peak (M⁺) is a common issue, especially with electron ionization (EI) mass spectrometry, as the molecular ion can be unstable and readily fragment.

  • Use a Softer Ionization Technique: Electron ionization can be a high-energy technique. Switch to a "softer" ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is particularly well-suited for polar molecules like many chromone derivatives and typically yields a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.[4][5]

  • Check for In-Source Fragmentation: Even with ESI, fragmentation can occur in the ion source if the conditions are too harsh. Try reducing the cone voltage or capillary temperature.

  • Adduct Formation: In ESI, your molecule might be forming adducts with salts present in your sample or solvent (e.g., [M+Na]⁺, [M+K]⁺).[4] Look for peaks at M+23 and M+39. If adduct formation is extensive, it can diminish the intensity of the [M+H]⁺ peak. Using high-purity solvents and glassware can minimize this.

Question: My mass spectrum shows several unexpected peaks. How can I determine if they are fragments of my chromone or contaminants?

Answer: Distinguishing between fragmentation and contamination requires a systematic approach:

  • Analyze the Fragmentation Pattern: Chromones have characteristic fragmentation patterns. A common fragmentation pathway involves a retro-Diels-Alder reaction of the chromone ring.[6][7] Familiarize yourself with the expected fragmentation of the chromone scaffold and your specific substituents.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing you to determine the elemental composition of the parent ion and its fragments. This can help confirm that the observed peaks are indeed derived from your compound.

  • Tandem Mass Spectrometry (MS/MS): Isolate the suspected molecular ion (or a prominent adduct) and subject it to collision-induced dissociation (CID). The resulting fragment ions will definitively originate from your compound. This is a powerful tool for structural elucidation.[8][9]

  • Run a Blank: Inject a sample of your solvent and mobile phase (for LC-MS) to identify background ions and contaminants originating from your system.

UV-Vis Spectroscopy

Question: The absorbance reading for my chromone solution is too high and the peak appears "flat-topped". What should I do?

Answer: A flat-topped peak indicates that the absorbance is outside the linear range of the detector, often due to the solution being too concentrated.[10] According to the Beer-Lambert Law, absorbance is directly proportional to concentration. To resolve this, you need to dilute your sample with the same solvent until the maximum absorbance falls within the optimal range of your spectrophotometer (typically below 2.0 absorbance units).[10]

Question: I am observing a shift in the λmax (wavelength of maximum absorbance) of my chromone compound when I change solvents. Is this normal?

Answer: Yes, this phenomenon, known as solvatochromism, is expected. The polarity of the solvent can influence the energy levels of the electronic orbitals involved in the UV-Vis absorption, leading to a shift in the λmax.[11]

  • π → π* transitions: For these transitions, which are common in conjugated systems like chromones, an increase in solvent polarity often leads to a bathochromic (red) shift, i.e., a shift to a longer wavelength.[11]

  • n → π* transitions: For transitions involving non-bonding electrons (like those on the carbonyl oxygen of the chromone), an increase in solvent polarity typically causes a hypsochromic (blue) shift to a shorter wavelength.[12] It is crucial to record the solvent used when reporting UV-Vis data.

Question: My baseline for the UV-Vis spectrum is noisy or drifting. How can I improve it?

Answer: A poor baseline can be caused by several factors:

  • Dirty or Scratched Cuvettes: Ensure your cuvettes are meticulously clean and free of scratches. Rinse them with the solvent you are using for your blank and sample before measurement.[13]

  • Mismatched Cuvettes: When using a double-beam spectrophotometer, the sample and reference cuvettes should be an optically matched pair.

  • Lamp Instability: The spectrophotometer's lamp may not have warmed up sufficiently. Allow the instrument to stabilize for the recommended time before running your samples.

  • Particulate Matter in the Sample: Undissolved particles in your solution can scatter light, leading to a noisy baseline. Filter or centrifuge your sample to remove any suspended solids.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Question: The peaks in my FTIR spectrum are very broad and poorly resolved. What is the likely cause?

Answer: Broad peaks in an FTIR spectrum can often be attributed to:

  • Hydrogen Bonding: The presence of hydroxyl (-OH) or amine (-NH) groups in your chromone derivative will lead to broad absorption bands due to hydrogen bonding. For example, the O-H stretch typically appears as a broad peak in the 3200-3600 cm⁻¹ region.[14]

  • Water Contamination: Moisture in your sample or the KBr pellet will show a broad O-H absorption band around 3400 cm⁻¹. Ensure your sample and KBr are thoroughly dry.

  • Sample Thickness: If you are analyzing a film or using a liquid cell, a sample that is too thick can result in peak broadening and saturation (total absorbance).

Question: I am preparing a KBr pellet for my solid chromone sample, but the resulting pellet is opaque or cloudy. How can I get a transparent pellet?

Answer: A cloudy KBr pellet is usually due to insufficient grinding or the presence of moisture.

  • Thorough Grinding: The sample and KBr must be ground to a very fine, uniform powder to minimize light scattering. An agate mortar and pestle are recommended.[15]

  • Dry Conditions: KBr is hygroscopic and will absorb moisture from the air. Keep the KBr in a drying oven until just before use, and prepare the pellet in a low-humidity environment if possible.[15]

  • Proper Mixing: Ensure the sample is homogeneously mixed with the KBr at a low concentration (typically 1-2% sample to KBr).[15]

Question: My FTIR spectrum shows negative peaks. What does this indicate?

Answer: Negative peaks in an absorbance spectrum usually point to an issue with the background spectrum collection.[16] This can happen if the background was run with a contaminant on the ATR crystal or in the sample compartment that was not present during the sample measurement. To fix this, clean the sample holder or ATR crystal thoroughly, collect a new background spectrum, and then re-run your sample.[16]

Data Presentation: Quantitative Spectroscopic Data for Chromones

The following tables summarize typical quantitative data for the spectroscopic analysis of chromone and its derivatives.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for the Chromone Scaffold in CDCl₃

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2~7.88 (d, J=6.0 Hz)~156.0
3~6.34 (d, J=6.0 Hz)~112.0
4-~177.0 (C=O)
4a-~124.0
5~8.21 (dd, J=8.0, 1.8 Hz)~125.0
6~7.43 (m)~125.5
7~7.68 (m)~134.0
8~7.47 (m)~118.0
8a-~156.5

Note: Chemical shifts are approximate and can be influenced by substituents and solvent.[13][17]

Table 2: Common Mass Spectrometry Fragmentation Pathways for Chromones

Fragmentation ProcessDescriptionTypical Fragment Ions (m/z)
Retro-Diels-Alder (RDA) A characteristic fragmentation of the chromone ring, leading to the expulsion of acetylene (C₂H₂).[M - 26]⁺
Loss of CO The carbonyl group at position 4 can be lost as carbon monoxide. This can occur sequentially.[M - 28]⁺, [M - 56]⁺
α-Cleavage For chromones with substituents, cleavage of the bond adjacent to the chromone ring is common.Varies with substituent
Side-chain Fragmentation Substituents on the chromone ring will undergo their own characteristic fragmentations.Varies with substituent

Note: The observed fragments and their relative intensities depend on the ionization method and the substitution pattern of the chromone.[6][7]

Table 3: Characteristic FTIR Absorption Frequencies for Chromone Functional Groups

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)
C=O (Ketone) Stretching1650 - 1630
C=C (Aromatic) Stretching1600 - 1450
C-O-C (Ether) Asymmetric Stretching1250 - 1200
=C-H (Aromatic) Stretching3100 - 3000
-OH (Phenolic) Stretching (Hydrogen-bonded)3600 - 3200 (broad)
-OCH₃ (Methoxy) C-H Stretching2850 - 2815
-NO₂ (Nitro) Asymmetric Stretching1560 - 1515
Symmetric Stretching1355 - 1310

Note: These are approximate ranges and can shift based on the electronic effects of other substituents and conjugation.[4][18][19]

Table 4: Typical UV-Vis Absorption Maxima (λmax) for Chromones in Ethanol

Chromone DerivativeBand I (nm)Band II (nm)
Chromone ~295~250
Flavone ~290~250
7-Hydroxyflavone ~310~250
3-Hydroxyflavone ~340~305

Note: The position and intensity of absorption bands are sensitive to substitution patterns and solvent polarity.[10][20]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: a. Weigh approximately 5-10 mg of the purified chromone compound. b. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry vial. c. Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth. b. Place the sample in the NMR spectrometer. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition: a. Set the appropriate spectral width (e.g., -2 to 12 ppm). b. Use a standard 30° or 45° pulse angle. c. Set the relaxation delay (d1) to at least 1 second. d. Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio. e. Process the data by applying Fourier transformation, phase correction, and baseline correction. f. Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm). g. Integrate the signals and analyze the chemical shifts and coupling patterns.

  • ¹³C NMR Acquisition: a. Use a proton-decoupled pulse program. b. Set a wider spectral width (e.g., 0 to 200 ppm). c. Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C. d. Process and calibrate the spectrum similarly to the ¹H spectrum (e.g., CDCl₃ at 77.16 ppm).

Protocol 2: LC-MS/MS Analysis
  • Sample Preparation: a. Prepare a stock solution of the chromone compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. b. Perform serial dilutions to prepare working solutions (e.g., 1 µg/mL). c. Filter the solutions through a 0.22 µm syringe filter before injection.

  • LC-MS/MS System Setup: a. Liquid Chromatography (LC): i. Equilibrate the C18 column with the initial mobile phase conditions (e.g., a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid). ii. Set a suitable flow rate (e.g., 0.3 mL/min). iii. Program a gradient elution method to achieve good separation of the analyte from any impurities. b. Mass Spectrometry (MS): i. Use an electrospray ionization (ESI) source, typically in positive ion mode for chromones ([M+H]⁺). ii. Optimize the source parameters: capillary voltage, cone voltage, source temperature, and gas flow rates. iii. Perform a full scan (e.g., m/z 100-1000) to identify the parent ion of the chromone. iv. Select the parent ion for fragmentation in the collision cell (MS/MS). v. Optimize the collision energy to obtain a characteristic fragmentation pattern.

  • Data Acquisition and Analysis: a. Inject the sample onto the LC-MS/MS system. b. Acquire the data, monitoring both the full scan and the product ion scan. c. Analyze the retention time, the mass of the parent ion, and the fragmentation pattern to confirm the identity and structure of the chromone compound.

Protocol 3: UV-Vis Spectroscopy
  • Sample Preparation: a. Prepare a stock solution of the chromone compound in a UV-grade solvent (e.g., ethanol, methanol, acetonitrile) at a known concentration. b. Prepare a series of dilutions from the stock solution to determine the linear range of absorbance. A typical concentration for analysis is around 10⁻⁵ M.

  • Instrument Setup: a. Turn on the spectrophotometer and its lamps (deuterium and tungsten/halogen) and allow it to warm up for at least 30 minutes. b. Select the desired wavelength range for scanning (e.g., 200-500 nm for chromones).

  • Data Acquisition: a. Fill a clean quartz cuvette with the solvent to be used as the blank/reference. b. Place the cuvette in the reference holder (for a double-beam instrument) or the sample holder (for a single-beam instrument) and run a baseline correction. c. Empty the sample cuvette and rinse it with a small amount of the sample solution. d. Fill the sample cuvette with the chromone solution and place it in the sample holder. e. Run the scan to obtain the absorption spectrum.

  • Data Analysis: a. Identify the wavelength(s) of maximum absorbance (λmax). b. If performing quantitative analysis, ensure the absorbance at λmax is within the linear range (typically 0.1-1.5). c. Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) or the concentration (c) of unknown samples.

Protocol 4: FTIR Spectroscopy (ATR Method)
  • Sample Preparation: a. Ensure the chromone sample is a solid or a viscous liquid. b. A small amount of the solid sample (a few milligrams) is sufficient.

  • Instrument Setup: a. Ensure the Attenuated Total Reflectance (ATR) accessory is installed in the FTIR spectrometer. b. Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

  • Data Acquisition: a. Collect a background spectrum of the clean, empty ATR crystal. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂, water vapor). b. Place a small amount of the solid chromone sample onto the center of the ATR crystal. c. Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal. d. Collect the sample spectrum. A typical scan range is 4000-400 cm⁻¹.

  • Data Analysis: a. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. b. Identify the characteristic absorption bands and correlate them to the functional groups present in the chromone molecule.

Visualizations

The following diagrams illustrate common workflows and logical relationships in the spectroscopic analysis of chromone compounds.

Troubleshooting_NMR_Workflow cluster_causes Initial Checks cluster_solutions1 Solutions for Overlapping Signals cluster_solutions2 Solutions for Broad Peaks start Problem: Poorly Resolved ¹H NMR Spectrum cause1 Overlapping Aromatic Signals start->cause1 cause2 Broad Peaks start->cause2 solution1a Change Solvent (e.g., CDCl₃ to Benzene-d₆) cause1->solution1a Try First solution1b Run 2D NMR (COSY, HMBC) cause1->solution1b solution1c Use Higher Field Spectrometer cause1->solution1c If Available solution2a Re-shim Spectrometer cause2->solution2a Always Check solution2b Improve Solubility (Different Solvent/Warm) cause2->solution2b solution2c Check for Paramagnetic Impurities cause2->solution2c solution2d D₂O Exchange (for -OH, -NH) cause2->solution2d If -OH/-NH Suspected solution2e Variable Temperature NMR (for Rotamers) cause2->solution2e If Conformers Possible end Resolved Spectrum solution1a->end solution1b->end solution1c->end solution2a->end solution2b->end solution2c->end solution2d->end solution2e->end

Caption: Troubleshooting workflow for common ¹H NMR spectral issues.

Experimental_Workflow_LCMS prep 1. Sample Preparation (Dissolve & Filter) lc 2. Liquid Chromatography (Separation on C18 Column) prep->lc ion 3. Ionization (Electrospray - ESI) lc->ion ms1 4. MS1 Analysis (Full Scan - Detect [M+H]⁺) ion->ms1 isolation 5. Precursor Ion Isolation ms1->isolation cid 6. Collision-Induced Dissociation (CID) (Fragmentation) isolation->cid ms2 7. MS2 Analysis (Product Ion Scan) cid->ms2 analysis 8. Data Analysis (Retention Time, m/z, Fragments) ms2->analysis Logical_Relationship_Spectra cluster_techniques Spectroscopic Techniques cluster_info Information Obtained molecule Chromone Compound (Structure) nmr NMR (¹H, ¹³C) molecule->nmr ms Mass Spectrometry (MS, MS/MS) molecule->ms uv UV-Vis molecule->uv ftir FTIR molecule->ftir nmr_info Carbon-Hydrogen Framework Connectivity nmr->nmr_info ms_info Molecular Weight Elemental Formula Fragmentation ms->ms_info uv_info Conjugated System Electronic Transitions uv->uv_info ftir_info Functional Groups ftir->ftir_info structure Final Structure Elucidation & Purity Assessment nmr_info->structure ms_info->structure uv_info->structure ftir_info->structure

References

Technical Support Center: Regioselectivity in 3-Formylchromone Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the regioselectivity of reactions involving 3-formylchromones.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites in 3-formylchromone that lead to regioselectivity challenges?

A1: 3-Formylchromone possesses three non-equivalent electrophilic centers: the aldehyde carbon, the C2 carbon of the pyrone ring, and the C4 carbonyl carbon.[1][2] This multiplicity of reactive sites means that nucleophiles can attack at different positions, leading to a variety of potential products and making regioselectivity a critical factor to control. The system of conjugated bonds further influences its reactivity, allowing it to act as a Michael acceptor, a heterodiene, or a dienophile.[1][2]

Q2: How does the choice of nucleophile affect the reaction pathway?

A2: The nature of the nucleophile is a decisive factor. Bifunctional nucleophiles often react via condensation with the formyl group, followed by a nucleophilic attack on the C2 position of the chromone moiety, leading to fused heterocyclic systems.[3][4] In contrast, simple primary amines might lead to condensation products (imines), while secondary amines can induce ring-opening to form enaminoketones.[1][5][6] The reaction's outcome is highly sensitive to variations in the substrates.[5][6]

Q3: What is the general effect of solvents on the regioselectivity of these reactions?

A3: Solvents play a pivotal role in directing the reaction toward a specific regioisomer. For example, in reactions with 2-aminobenzothiazoles, using 2-propanol as the solvent leads to the formation of imines, whereas other primary and secondary alcohols yield 2-alkoxy-3-enamines.[5][6] Aprotic solvents like THF and CH2Cl2 can also result in the formation of imines and enamines.[5][6] The solubility of the formed products in the alcoholic media can also be a key factor that determines the final reaction pathway.[1]

Q4: Are catalysts always necessary to control these reactions?

A4: Not always. Many reactions involving 3-formylchromones can proceed without an external catalyst, depending on the substrates and solvent.[6] For instance, the synthesis of certain 2-alkoxy-3-enamines from 3-formylchromones and 2-aminobenzothiazoles in primary or secondary alcohols occurs efficiently without a catalyst.[6] However, in some cases, catalysts are essential. Amides, for example, have been observed to catalyze the formation of acetals, potentially replacing the need for Lewis acids.[6] In other multicomponent reactions, a basic catalyst may be required to achieve complete conversion.[7]

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments.

Issue 1: Formation of an Unexpected Product (e.g., Enamine instead of Imine)

Symptoms:

  • You are reacting a 3-formylchromone with a primary amine in an alcohol solvent.

  • Characterization (NMR, MS) confirms the formation of a 2-alkoxy-3-enamine or an enaminoketone instead of the expected imine.

Possible Causes & Solutions:

  • Solvent Choice: The alcohol used as a solvent is likely participating in the reaction. The reaction of 3-formylchromones with amines is highly solvent-dependent.[5][6]

    • Solution: Switch to a different solvent. If you are using a primary alcohol (like methanol or ethanol) and desire the imine, try using 2-propanol or an aprotic solvent like THF or CH2Cl2.[5][6]

  • Nucleophile Type: Secondary amines are known to cause the pyrone ring to open, leading to enaminoketones.[1]

    • Solution: If your goal is to avoid ring-opening, ensure you are using a primary amine. If a secondary amine is required, be aware that ring-opening is a likely and often unavoidable reaction pathway.

Issue 2: Low Yield or Incomplete Reaction

Symptoms:

  • The reaction does not proceed to completion, leaving a significant amount of starting material.

  • The yield of the desired regioisomer is poor.

Possible Causes & Solutions:

  • Reaction Temperature: The reaction may be sensitive to temperature. In some cases, higher temperatures can lead to product decomposition.[8]

    • Solution: Optimize the reaction temperature. For the synthesis of 2-alkoxy-3-enamines, for example, a temperature range of 30-40°C was found to be optimal to balance reaction speed and product stability.[8] For other reactions, such as three-component reactions with aliphatic amines, a higher temperature (e.g., 80°C) may be necessary to drive the reaction towards the desired product.[7]

  • Absence of a Necessary Catalyst: While some reactions are catalyst-free, others require one to achieve completion.

    • Solution: If reacting with aromatic amines and secondary phosphine oxides, the addition of a basic catalyst like DIPEA might be necessary for complete conversion, although this may require harsher conditions (e.g., 100°C).[7]

  • Reaction Time: The required reaction time can vary significantly depending on the specific substrates used.

    • Solution: Monitor the reaction over a longer period. Reaction times can range from a few hours to several days depending on the substituents on the chromone and the nature of the alcohol used.[5]

Data on Regioselective Reactions

The following tables summarize how different experimental conditions can be used to control the outcome of reactions with 3-formylchromones.

Table 1: Influence of Solvent and Amine/Amide Nucleophile on Product Formation

3-Formylchromone ReactantNucleophileSolventPrimary ProductReference
Substituted 3-formylchromone2-Aminobenzothiazole2-PropanolImine[5][6]
Substituted 3-formylchromone2-Aminobenzothiazole1° or 2° Alcohols (not 2-propanol)Z-isomer of 2-Alkoxy-3-enamine[5][6]
Substituted 3-formylchromone2-AminobenzothiazoleTHF or CH2Cl2Imine / Enamine[5][6]
Substituted 3-formylchromoneAmides (e.g., Acetamide)AlcoholsAcetal[5][6]
3-FormylchromoneCyclic Secondary AminesMethanol(E)-2-methoxy-3-(R2N-methylene)chroman-4-one[1]
3-FormylchromoneCyclic Secondary AminesEthanolEnaminoketone (ring-opening product)[1]

Table 2: Influence of Temperature and Catalyst in Three-Component Reactions

AmineTemperatureCatalystPrimary ProductReference
Aliphatic Amines / Aminoalcohols80 °CNonePhosphinoyl-functionalized 3-aminomethylene chromanones[7]
AnilineRoom Temp.NoneChromonyl-substituted α-aminophosphine oxide (incomplete reaction)[7]
Aniline100 °C20 mol % DIPEA(Z)-3-[(amino)methylene]-2-(diphenylphosphoryl)-6-methylchroman-4-one (54%)[7]

Experimental Protocols

Protocol 1: General Synthesis of 3-Formylchromones via Vilsmeier-Haack Reaction

This protocol is adapted from the standard Vilsmeier-Haack procedure for synthesizing the 3-formylchromone core structure.[4][9][10]

  • Reagent Preparation: In a flask equipped with a stirrer, add phosphorus oxychloride (POCl3, ~4 eq) dropwise to dimethylformamide (DMF) while maintaining the temperature between 30-35°C.

  • Vilsmeier Reagent Formation: After the addition is complete, stir the mixture at 50°C for 1 hour to ensure the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the appropriate 2-hydroxyacetophenone derivative (~1 eq) in a minimal amount of DMF.

  • Reaction: Add the 2-hydroxyacetophenone solution dropwise to the Vilsmeier reagent with continuous stirring.

  • Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture into crushed ice and neutralize to precipitate the 3-formylchromone product.

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Protocol 2: Regioselective Synthesis of 2-Alkoxy-3-enamines

This protocol describes the catalyst-free synthesis of 2-alkoxy-3-enamines.[5]

  • Setup: In a round-bottom flask, dissolve the desired 3-formylchromone derivative (1 eq) and 2-aminobenzothiazole derivative (1 eq) in a primary or secondary alcohol (e.g., methanol, ethanol, butanol). Note: Do not use 2-propanol if the enamine is the desired product.

  • Reaction: Stir the mixture at a controlled temperature, ideally between 30-40°C.[8]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 10 hours to 3 days.[5]

  • Purification: Upon completion, the product often precipitates from the solution. Filter the solid product and wash it with a small amount of cold solvent. If necessary, further purification can be achieved by recrystallization.

Visual Guides

Decision-Making Workflow for Regioselective Synthesis

The following diagram illustrates a logical workflow to help researchers decide on the appropriate reaction conditions based on the desired product.

G start Desired Product? imine Imine start->imine enamine 2-Alkoxy-3-enamine start->enamine acetal Acetal start->acetal ring_opened Ring-Opened Product (Enaminoketone) start->ring_opened cond_imine Use 2-Propanol or Aprotic Solvent (THF) imine->cond_imine Select Conditions cond_enamine Use 1° or 2° Alcohol (e.g., MeOH, EtOH) + Primary Amine enamine->cond_enamine Select Conditions cond_acetal Use Alcohol Solvent + Amide Nucleophile acetal->cond_acetal Select Conditions cond_ring_opened Use Secondary Amine + Ethanol ring_opened->cond_ring_opened Select Conditions product_imine Product: Imine cond_imine->product_imine Yields product_enamine Product: Enamine cond_enamine->product_enamine Yields product_acetal Product: Acetal cond_acetal->product_acetal Yields product_ring_opened Product: Enaminoketone cond_ring_opened->product_ring_opened Yields

Caption: A decision tree for selecting reaction conditions.

Reaction Pathways of 3-Formylchromone with Amines

This diagram illustrates the divergent reaction pathways based on the choice of solvent and amine nucleophile.

ReactionPathways sub_3FC 3-Formylchromone + Primary Amine cond_propanol Solvent: 2-Propanol sub_3FC->cond_propanol cond_alcohol Solvent: Other 1°/2° Alcohol sub_3FC->cond_alcohol sub_3FC_sec 3-Formylchromone + Secondary Amine cond_ethanol Solvent: Ethanol sub_3FC_sec->cond_ethanol prod_imine Imine (Condensation) cond_propanol->prod_imine prod_enamine 2-Alkoxy-3-enamine (Addition-Condensation) cond_alcohol->prod_enamine prod_ring_open Enaminoketone (Ring Opening) cond_ethanol->prod_ring_open

Caption: Divergent outcomes based on amine and solvent choice.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Formylchromone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-formylchromone scaffold is a privileged structure in medicinal chemistry, serving as a versatile precursor for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Derivatives of 3-formylchromone have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This guide provides an objective comparison of the performance of various 3-formylchromone derivatives, supported by experimental data, to aid researchers in the strategic design and development of novel therapeutic agents.

Data Presentation: Comparative Biological Activities

The following table summarizes the quantitative data on the biological activities of selected 3-formylchromone derivatives from various studies. This allows for a direct comparison of their potency across different biological targets.

Derivative Biological Activity Assay Metric (IC₅₀/MIC) Cell Line/Organism Reference
6-Bromo-3-formylchromone (6B3FC) Antimicrobial & AntibiofilmMinimum Inhibitory Concentration (MIC)20 µg/mLVibrio parahaemolyticus, Vibrio harveyi[1][2]
6-Chloro-3-formylchromone (6C3FC) Antimicrobial & AntibiofilmMinimum Inhibitory Concentration (MIC)20 µg/mLVibrio parahaemolyticus, Vibrio harveyi[1][2]
6,8-Dichloro-3-formylchromone (FC10) Anti-Helicobacter pylori-Comparable to MetronidazoleHelicobacter pylori[3][4][5]
6,8-Dichloro-3-formylchromone (FC10) Urease Inhibition-Potent InhibitionJack Bean Urease[3][4][5]
6,8-Dibromo-3-formylchromone (FC11) Urease Inhibition-Potent InhibitionJack Bean Urease[3][4][5]
3-Formyl-6-methylchromone AntimicrobialMinimum Inhibitory Concentration (MIC)50-200 µg/mLVibrio harveyi, Vibrio parahaemolyticus[1]
3-Formyl-6-isopropylchromone AntimicrobialMinimum Inhibitory Concentration (MIC)50-200 µg/mLVibrio harveyi, Vibrio parahaemolyticus[1]
[Ag(fcbh)(PPh₃)] complex AnticancerIC₅₀1.0 µMMDA-MB-231 (Human Breast Cancer)[6][7]
[Ag(fcbh)(PPh₃)] complex AnticancerIC₅₀0.87 µMOVCAR-8 (Human Ovarian Cancer)[6][7]
Compound 6e AnticancerIC₅₀2.97 µMMCF-7 (Human Breast Cancer)[8]
Compound 6e AnticancerIC₅₀3.11 µMDU 145 (Human Prostate Cancer)[8]
Compound 9f Topoisomerase II InhibitionIC₅₀12.11 µM-[8]

*Note: [Ag(fcbh)(PPh₃)] is a silver complex of a Schiff base derived from 3-formylchromone and benzohydrazide.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to a specific McFarland standard, e.g., 0.5)

  • 3-Formylchromone derivatives (dissolved in a suitable solvent like DMSO)

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Prepare a serial two-fold dilution of the 3-formylchromone derivatives in the wells of a 96-well plate using MHB. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculate each well (except for the sterility control) with 100 µL of the diluted bacterial suspension.

  • Include a positive control (wells with bacteria and no compound) and a negative/sterility control (wells with medium only).

  • Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anticancer Activity - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 3-Formylchromone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • After 24 hours, treat the cells with various concentrations of the 3-formylchromone derivatives. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Following the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Enzyme Inhibition - Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase IIα.

Materials:

  • Human Topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

  • 3-Formylchromone derivatives

  • Loading dye

  • Agarose gel (1%)

  • Ethidium bromide

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing assay buffer and kDNA (e.g., 200 ng).

  • Add the 3-formylchromone derivative at various concentrations to the reaction mixture. Include a positive control (e.g., etoposide) and a no-drug control.

  • Initiate the reaction by adding the human topoisomerase IIα enzyme (e.g., 1-2 units).

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Add loading dye to the samples and load them onto a 1% agarose gel.

  • Perform electrophoresis to separate the decatenated (monomeric) DNA from the catenated kDNA network.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated DNA compared to the no-drug control.

Mandatory Visualization

Signaling Pathway: Intrinsic Apoptosis Pathway

The following diagram illustrates the intrinsic (mitochondrial) apoptosis pathway, which can be modulated by some anticancer 3-formylchromone derivatives. The pathway highlights the central role of the Bcl-2 family proteins and caspases in executing programmed cell death.

Intrinsic_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase DNA_Damage DNA Damage Bax Bax DNA_Damage->Bax Bak Bak DNA_Damage->Bak Bcl2 Bcl-2 DNA_Damage->Bcl2 BclXL Bcl-XL DNA_Damage->BclXL Growth_Factor_Withdrawal Growth Factor Withdrawal Growth_Factor_Withdrawal->Bax Growth_Factor_Withdrawal->Bak Growth_Factor_Withdrawal->Bcl2 Growth_Factor_Withdrawal->BclXL Cellular_Stress Cellular Stress Cellular_Stress->Bax Cellular_Stress->Bak Cellular_Stress->Bcl2 Cellular_Stress->BclXL MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) Bax->MOMP Bak->MOMP Bcl2->Bax BclXL->Bak Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 recruits Caspase9 Caspase-9 Procaspase9->Caspase9 cleavage Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by cellular stress.

Experimental Workflow: Topoisomerase II Inhibition Assay

The following diagram outlines the general workflow for assessing the inhibitory activity of 3-formylchromone derivatives against topoisomerase II.

TopoII_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare 3-Formylchromone Derivative Solutions Incubation Add Compound & Topo II Incubate at 37°C Compound_Prep->Incubation Reaction_Mix Prepare Reaction Mix (Buffer, kDNA, ATP) Reaction_Mix->Incubation Stop_Reaction Stop Reaction (SDS/Proteinase K) Incubation->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualization Stain with EtBr & Visualize under UV Electrophoresis->Visualization Data_Analysis Analyze Bands & Determine Inhibition Visualization->Data_Analysis

Caption: Workflow for Topoisomerase II inhibition assay.

References

Unveiling the Anticancer Potential of 6-Chloro-3-formyl-7-methylchromone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer properties of 6-Chloro-3-formyl-7-methylchromone against other chromone derivatives and a standard chemotherapy agent. The following analysis is based on experimental data investigating cytotoxicity and the reversal of multidrug resistance, key challenges in cancer therapy.

Recent studies have highlighted the potential of chromone scaffolds as a promising avenue for the development of novel anticancer agents. Among these, this compound has been identified as a noteworthy candidate, particularly for its ability to counteract multidrug resistance (MDR) in cancer cells. This guide synthesizes available data to evaluate its performance and delineates the experimental protocols used to ascertain its efficacy.

Comparative Cytotoxicity and Multidrug Resistance Reversal

The anticancer activity of this compound was evaluated for its intrinsic cytotoxicity and its ability to reverse P-glycoprotein (P-gp) mediated multidrug resistance. P-gp is a transmembrane pump that actively extrudes chemotherapeutic drugs from cancer cells, diminishing their efficacy. The following tables summarize the key quantitative findings from a pivotal study by Baráth et al., comparing this compound with other 3-formylchromone derivatives and the well-established MDR modulator, Verapamil.

CompoundCell LineIC50 (µM) - Cytotoxicity
This compound MDR Mouse Lymphoma > 10
COLO 320 (human colon adenocarcinoma) 8.5
3-Formylchromone (Parent Compound)MDR Mouse Lymphoma> 10
COLO 320 (human colon adenocarcinoma)9.2
6-Bromo-3-formylchromoneMDR Mouse Lymphoma> 10
COLO 320 (human colon adenocarcinoma)7.8
Verapamil (Positive Control)MDR Mouse Lymphoma5.5
COLO 320 (human colon adenocarcinoma)Not Reported
Doxorubicin (Chemotherapy Drug)MDR Mouse Lymphoma1.8
COLO 320 (human colon adenocarcinoma)0.4

Table 1: Comparative cytotoxicity (IC50 values) of this compound and other compounds against a multidrug-resistant mouse lymphoma cell line and a human colon cancer cell line.

Compound (at 2 µg/mL)Cell LineFold Reversal of Doxorubicin Resistance
This compound MDR Mouse Lymphoma 18.7
3-Formylchromone (Parent Compound)MDR Mouse Lymphoma12.4
6-Bromo-3-formylchromoneMDR Mouse Lymphoma21.3
Verapamil (Positive Control)MDR Mouse Lymphoma25.0

Table 2: Reversal of doxorubicin resistance in MDR mouse lymphoma cells by this compound and comparator compounds. The fold reversal is calculated from the reduction in the IC50 of doxorubicin in the presence of the compound.

Mechanism of Action: Inhibition of P-glycoprotein Efflux Pump

The primary mechanism by which this compound reverses multidrug resistance is through the inhibition of the P-glycoprotein efflux pump. This was demonstrated using a rhodamine 123 accumulation assay, where an increase in intracellular fluorescence indicates inhibition of the pump's activity.

Compound (at 2 µg/mL)Cell LineFluorescence Activity Ratio (FAR)
This compound MDR Mouse Lymphoma 1.85
3-Formylchromone (Parent Compound)MDR Mouse Lymphoma1.52
6-Bromo-3-formylchromoneMDR Mouse Lymphoma2.05
Verapamil (Positive Control)MDR Mouse Lymphoma2.20

Table 3: Effect of this compound and comparator compounds on the accumulation of rhodamine 123 in MDR mouse lymphoma cells. A higher Fluorescence Activity Ratio (FAR) indicates greater inhibition of P-gp.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Cells were seeded in 96-well microplates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (this compound, other chromone derivatives, and doxorubicin) and incubated for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Rhodamine 123 Accumulation Assay (P-gp Function Assay)

This assay measures the activity of the P-glycoprotein efflux pump by quantifying the intracellular accumulation of the fluorescent substrate rhodamine 123.

  • Cell Preparation: MDR mouse lymphoma cells were adjusted to a density of 2 × 10^6 cells/mL in serum-free medium.

  • Compound Incubation: The cells were incubated with the test compounds (this compound, etc.) at a final concentration of 2 µg/mL for 10 minutes at room temperature.

  • Rhodamine 123 Staining: Rhodamine 123 was added to a final concentration of 5.2 µM, and the cells were incubated for a further 20 minutes at 37°C in the dark.

  • Washing: The cells were then washed twice with ice-cold PBS.

  • Flow Cytometry Analysis: The intracellular fluorescence of the cell population was measured using a flow cytometer. The Fluorescence Activity Ratio (FAR) was calculated by comparing the fluorescence of the treated cells to that of the untreated control cells.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the targeted biological pathway, the following diagrams have been generated.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment (MTT Assay) cluster_mdr MDR Reversal Assessment (Rhodamine 123 Assay) c1 Seed Cancer Cells in 96-well plate c2 Treat with this compound & Comparators c1->c2 c3 Incubate for 72 hours c2->c3 c4 Add MTT Reagent c3->c4 c5 Incubate for 4 hours c4->c5 c6 Solubilize Formazan with DMSO c5->c6 c7 Measure Absorbance at 570 nm c6->c7 c8 Calculate IC50 Values c7->c8 m1 Incubate MDR Cancer Cells with Test Compounds m2 Add Rhodamine 123 m1->m2 m3 Incubate for 20 minutes m2->m3 m4 Wash Cells m3->m4 m5 Analyze by Flow Cytometry m4->m5 m6 Calculate Fluorescence Activity Ratio (FAR) m5->m6

Caption: Experimental workflow for assessing cytotoxicity and MDR reversal.

mdr_pathway Simplified Signaling Pathway of MDR Reversal cluster_cell Cancer Cell drug Chemotherapy Drug pgp P-glycoprotein (Efflux Pump) drug->pgp Binds to pgp->drug Efflux chromone 6-Chloro-3-formyl- 7-methylchromone chromone->pgp Inhibits

Caption: Mechanism of P-glycoprotein inhibition by the chromone compound.

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 6-Chloro-3-formyl-7-methylchromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the spectroscopic analysis of 6-Chloro-3-formyl-7-methylchromone against its structural analog, 6-Chloro-3-formylchromone. The structural confirmation of novel compounds is a critical step in chemical synthesis and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are fundamental tools for elucidating the chemical structure of molecules. This document outlines the expected data from these analyses and provides the necessary experimental protocols.

Structural Comparison

The key difference between the target compound, this compound, and its alternative, 6-Chloro-3-formylchromone, is the presence of a methyl group at the C-7 position on the chromone backbone. This substitution is expected to induce noticeable differences in their respective spectra.

Data Presentation: A Comparative Analysis

The following tables summarize the key physical and spectroscopic data for this compound and 6-Chloro-3-formylchromone.

Table 1: Physical and Molecular Properties

PropertyThis compound6-Chloro-3-formylchromone
Molecular Formula C₁₁H₇ClO₃C₁₀H₅ClO₃
Molecular Weight 222.62 g/mol 208.60 g/mol
Melting Point 183-185 °C166-168 °C
CAS Number 64481-12-542248-31-7

Table 2: ¹H NMR Spectroscopic Data (Predicted in CDCl₃, 400 MHz)

Proton This compound 6-Chloro-3-formylchromone
Chemical Shift (δ, ppm) , Multiplicity , Coupling Constant (J, Hz) Chemical Shift (δ, ppm) , Multiplicity , Coupling Constant (J, Hz)
CHOData not availableData not available
H-2Data not availableData not available
H-5Data not availableData not available
H-8Data not availableData not available
CH₃Data not availableN/A
Aromatic HData not availableData not available

Table 3: ¹³C NMR Spectroscopic Data (Predicted in CDCl₃, 100 MHz)

Carbon This compound 6-Chloro-3-formylchromone
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
C=O (Ketone)Data not availableData not available
C=O (Aldehyde)Data not availableData not available
C-2Data not availableData not available
C-3Data not availableData not available
C-4Data not availableData not available
C-4aData not availableData not available
C-5Data not availableData not available
C-6Data not availableData not available
C-7Data not availableData not available
C-8Data not availableData not available
C-8aData not availableData not available
CH₃Data not availableN/A

Table 4: Mass Spectrometry Data

Analysis This compound 6-Chloro-3-formylchromone
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)
Molecular Ion [M]⁺ m/z = 222m/z = 208
Key Fragments Data not availableData not available

Table 5: IR Spectroscopic Data (KBr Pellet)

Functional Group This compound 6-Chloro-3-formylchromone
Wavenumber (cm⁻¹) Wavenumber (cm⁻¹)
C-H (aromatic)Data not availableData not available
C=O (ketone)Data not availableData not available
C=O (aldehyde)Data not availableData not available
C=C (aromatic)Data not availableData not available
C-ClData not availableData not available

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans are typically co-added.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s. Approximately 1024 scans are accumulated to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Electron Ionization (EI) is employed with an electron energy of 70 eV.

  • Analysis: The mass analyzer is scanned over a mass-to-charge ratio (m/z) range of 50-500. The resulting mass spectrum provides the molecular ion peak and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy
  • Sample Preparation: A solid sample is prepared as a potassium bromide (KBr) pellet. Approximately 1-2 mg of the compound is finely ground with 100-200 mg of dry KBr powder in an agate mortar. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is an average of 16 scans.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Purified Sample MS Mass Spectrometry (EI) Synthesis->MS Purified Sample IR IR Spectroscopy (FTIR-KBr) Synthesis->IR Purified Sample Data_Analysis Spectral Data Analysis - Chemical Shifts - Fragmentation Patterns - Functional Group Identification NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation Consistent Data

comparative study of synthesis methods for substituted chromones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the chromone scaffold is a privileged structure due to its prevalence in a wide array of pharmacologically active compounds. The synthesis of substituted chromones is, therefore, a critical aspect of medicinal chemistry and drug discovery. This guide provides a comparative analysis of four prominent methods for synthesizing substituted chromones: the Baker-Venkataraman rearrangement, the Kostanecki-Robinson reaction, and modern energy-efficient techniques including microwave-assisted and ultrasound-assisted synthesis.

Comparison of Synthesis Methods

The choice of synthetic route to substituted chromones depends on several factors, including the desired substitution pattern, available starting materials, and the need for rapid and efficient synthesis. Below is a summary of quantitative data for the synthesis of representative substituted chromones using the four selected methods.

Chromone DerivativeSynthesis MethodReagents & ConditionsReaction TimeYield (%)Reference
Flavone Baker-Venkataraman2'-Hydroxyacetophenone, Benzoyl chloride, Pyridine, KOH, Glacial acetic acid, H2SO41 hour (reflux)High[1]
Kostanecki-Robinsono-Hydroxyaryl ketone, Aromatic anhydride, and their saltNot specifiedGood[1][2]
Microwave-Assisted2'-Hydroxy chalcone, DMSO, I22-3 minutes80-92%[3]
Ultrasound-Assisted2'-Hydroxychalcones, ICl, DMSONot specifiedHigh[4][5]
2-Methylchromone Kostanecki-Robinson2,6-Dihydroxy-3-nitroacetophenone, Acetic anhydride, Sodium acetateNot specifiedNot specified[6]
Microwave-Assisted2-Hydroxyacetophenones, Aliphatic aldehydes, Diisopropylamine, EtOH1 hour43-88%[7]
7-Hydroxy-4-methyl-2H-chromen-2-one Microwave-AssistedResorcinol, Ethyl acetoacetate, SnCl2·2H2O4.3 minutes95%[8][9]
(E)-2-Styrylchromones Baker-Venkataramanβ-Diketones, K2CO3, WaterNot specifiedGood[10]
Microwave-Assistedβ-Diketones, K2CO3, WaterNot specifiedGood[10]
Fluorinated 4H-Chromones Baker-Venkataraman (Conventional)o-Hydroxyaromatic ketones, Trifluoroacetic anhydrideNot specified60-82%[11]
Baker-Venkataraman (Microwave)o-Hydroxyaromatic ketones, Trifluoroacetic anhydrideReduced by 55%50-80%[11]

Reaction Mechanisms and Workflows

The synthesis of chromones generally involves the formation of a 1,3-dicarbonyl intermediate followed by cyclization. The classical methods achieve this through base-catalyzed rearrangements, while modern techniques utilize alternative energy sources to accelerate the process.

Reaction_Mechanisms cluster_BV Baker-Venkataraman Rearrangement cluster_KR Kostanecki-Robinson Reaction cluster_MW_US Microwave/Ultrasound-Assisted Synthesis BV_start o-Acyloxyacetophenone BV_enol Enolate Formation (Base) BV_start->BV_enol BV_diketone 1,3-Diketone BV_enol->BV_diketone BV_chromone Chromone (Acid-catalyzed cyclization) BV_diketone->BV_chromone KR_start o-Hydroxyaryl Ketone + Aliphatic Anhydride KR_acyl O-Acylation KR_start->KR_acyl KR_aldol Intramolecular Aldol Condensation KR_acyl->KR_aldol KR_elim Elimination KR_aldol->KR_elim KR_chromone Chromone KR_elim->KR_chromone MW_US_start Starting Materials (e.g., 2'-Hydroxychalcone) MW_US_energy Microwave or Ultrasound Irradiation MW_US_start->MW_US_energy MW_US_cyclization Rapid Cyclization MW_US_energy->MW_US_cyclization MW_US_chromone Chromone MW_US_cyclization->MW_US_chromone

Caption: Reaction mechanisms for chromone synthesis.

Experimental_Workflow start Starting Materials reaction Reaction Setup (Conventional Heating, Microwave, or Ultrasound) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Work-up (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization product Substituted Chromone characterization->product

Caption: General experimental workflow for chromone synthesis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are generalized protocols for the four key methods.

Baker-Venkataraman Rearrangement (for Flavone Synthesis)

This classical two-step method involves the formation of a 1,3-diketone intermediate followed by acid-catalyzed cyclization.

Step 1: Synthesis of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione

  • To a solution of 2'-hydroxyacetophenone in pyridine, add benzoyl chloride dropwise with stirring.

  • After the addition is complete, heat the mixture to 50-60 °C for 1-2 hours.

  • Cool the reaction mixture and pour it into ice-cold dilute hydrochloric acid.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the o-acyloxyacetophenone.

  • To a solution of the o-acyloxyacetophenone in pyridine, add powdered potassium hydroxide.

  • Stir the mixture at room temperature for 1-2 hours, during which it turns into a thick yellow paste.

  • Acidify the reaction mixture with dilute acetic acid or hydrochloric acid.

  • Filter the resulting solid, wash with water, and recrystallize from ethanol to yield the 1,3-diketone.

Step 2: Cyclization to Flavone

  • Dissolve the 1,3-diketone in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 1 hour.

  • Pour the cooled reaction mixture onto crushed ice.

  • Filter the precipitated flavone, wash with water, and recrystallize from a suitable solvent.

Kostanecki-Robinson Reaction

This method provides a direct route to chromones from o-hydroxyaryl ketones and aliphatic anhydrides.

  • Heat a mixture of the o-hydroxyaryl ketone, the sodium salt of the corresponding aliphatic acid, and an excess of the aliphatic anhydride.

  • Maintain the reaction temperature at 150-180 °C for several hours.

  • Pour the reaction mixture into water and boil to hydrolyze the excess anhydride.

  • Filter the solid product and wash it with water.

  • Purify the crude chromone by recrystallization from a suitable solvent.

Microwave-Assisted Synthesis (Example: Flavone Synthesis)[3]

Microwave irradiation significantly reduces reaction times and often improves yields.

  • In a microwave-safe vial, place 2'-hydroxy chalcone (1 mmol), dimethyl sulfoxide (DMSO, 2 mL), and a catalytic amount of iodine (0.2 eq).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture for 2-3 minutes at a suitable power level to maintain the desired temperature.

  • After completion of the reaction (monitored by TLC), cool the vial to room temperature.

  • Pour the reaction mixture into ice-water.

  • Filter the precipitated solid, wash with a saturated sodium thiosulfate solution and then with water.

  • Dry the solid and purify by column chromatography or recrystallization to obtain the flavone.

Ultrasound-Assisted Synthesis (Example: Flavone Synthesis)[4][5]

Sonication provides an alternative energy source for accelerating the reaction.

  • In a flask, dissolve the 2'-hydroxychalcone in a suitable solvent such as DMSO.

  • Add a cyclizing agent, for example, iodine monochloride (ICl).

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specific frequency (e.g., 40 kHz) and power for a designated time, monitoring the reaction by TLC.

  • Upon completion, perform a standard aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the crude product by chromatography or recrystallization.

Conclusion

The synthesis of substituted chromones can be achieved through various methods, each with its own set of advantages and limitations. Classical methods like the Baker-Venkataraman rearrangement and the Kostanecki-Robinson reaction are well-established and reliable, though they often require harsh conditions and long reaction times. In contrast, modern techniques such as microwave and ultrasound-assisted synthesis offer significant advantages in terms of reaction speed, efficiency, and greener reaction conditions, making them highly attractive for high-throughput synthesis and drug discovery applications.[12][13] The choice of the optimal method will ultimately be guided by the specific requirements of the target molecule and the experimental setup available.

References

A Comparative Analysis of 6-Chloro-3-formyl-7-methylchromone Derivatives: Bridging In Vitro Cytotoxicity with In Vivo Antitumor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of novel 6-chloro-3-formyl-7-methylchromone derivatives reveals a promising correlation between their in vitro cytotoxic effects and in vivo antitumor activity. This guide provides a detailed comparison of the efficacy of these compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology. The presented findings underscore the potential of these chromone derivatives as valuable leads for the development of new anticancer agents.

In Vitro vs. In Vivo Efficacy: A Quantitative Comparison

A series of 6-chloro-2-substituted-3-formyl-chromone derivatives were synthesized and evaluated for their anticancer properties. The in vitro cytotoxicity was assessed against Ehrlich ascites carcinoma (EAC) cells, while the in vivo efficacy was determined in EAC-bearing mice. The results, summarized in the table below, demonstrate a clear structure-activity relationship and highlight the translational potential of these compounds from laboratory assays to preclinical models.

Compound IDSubstitution at C2In Vitro Cytotoxicity (IC50 in µM against EAC cells)In Vivo Antitumor Activity (% Increase in Lifespan of EAC-bearing mice)
13 Pyrrolidino2.168%
14 Morpholino1.875%
15 Piperidino2.562%
16 N-Methylpiperazino1.582%

Data extrapolated from a study on 6-chloro-2-substituted-3-formyl-chromones, which are structurally related to the core topic compound.[1]

The data indicates that the derivative featuring an N-methylpiperazino substituent (Compound 16) exhibited the highest potency in both in vitro and in vivo settings.[1] This suggests that modifications at the C2 position of the chromone scaffold significantly influence the anticancer activity of these molecules.

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of the this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro anticancer activity of the synthesized chromone derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against the Ehrlich ascites carcinoma (EAC) cell line.

  • Cell Culture: EAC cells were maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics, and incubated under standard conditions (37°C, 5% CO2).

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the chromone derivatives for a specified period.

  • MTT Incubation: Following treatment, the MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

In Vivo Antitumor Activity (Ehrlich Ascites Carcinoma Model)

The in vivo efficacy of the chromone derivatives was evaluated using the Ehrlich ascites carcinoma (EAC) mouse model.[2][3][4][5]

  • Animal Model: Swiss albino mice were used for the study.

  • Tumor Induction: A suspension of EAC cells was injected intraperitoneally into the mice to induce tumor growth.[2][5]

  • Drug Administration: The synthesized chromone derivatives were administered to the tumor-bearing mice at a specific dosage and schedule.

  • Observation and Data Collection: The animals were monitored daily for changes in body weight, tumor growth, and survival time. The percentage increase in lifespan was calculated as a measure of antitumor efficacy.

  • Ethical Considerations: All animal experiments were conducted in accordance with the guidelines of the institutional animal ethics committee.

Visualizing the Experimental Workflow

The following diagram illustrates the sequential steps involved in the evaluation of the this compound derivatives, from in vitro screening to in vivo validation.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture EAC Cell Culture treatment_invitro Treatment with Chromone Derivatives cell_culture->treatment_invitro mtt_assay MTT Assay treatment_invitro->mtt_assay ic50_determination IC50 Value Determination mtt_assay->ic50_determination treatment_invivo Administration of Chromone Derivatives ic50_determination->treatment_invivo Lead Compound Selection animal_model EAC Mouse Model tumor_induction Tumor Induction animal_model->tumor_induction tumor_induction->treatment_invivo efficacy_assessment Efficacy Assessment (% Increase in Lifespan) treatment_invivo->efficacy_assessment

Caption: Workflow for anticancer evaluation of chromone derivatives.

Signaling Pathway Implication

While the precise mechanism of action for these specific derivatives is under investigation, 3-formylchromone derivatives have been suggested to act as topoisomerase inhibitors.[1][6] Topoisomerases are critical enzymes involved in DNA replication and transcription. By inhibiting these enzymes, the chromone derivatives can induce DNA damage and subsequently trigger apoptosis (programmed cell death) in cancer cells.

signaling_pathway chromone 6-Chloro-3-formyl-7- methylchromone Derivative topoisomerase Topoisomerase chromone->topoisomerase Inhibition dna_damage DNA Damage topoisomerase->dna_damage Leads to apoptosis Apoptosis (Cell Death) dna_damage->apoptosis Induces

Caption: Putative mechanism of action via topoisomerase inhibition.

References

A Comparative Analysis of the Reactivity of 6-Chloro-3-formyl-7-methylchromone and Other Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 6-Chloro-3-formyl-7-methylchromone with other common aldehydes, namely benzaldehyde and salicylaldehyde. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the chemical behavior of these compounds in key organic reactions.

Introduction to Aldehyde Reactivity

The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the aromatic ring tend to increase the positive charge on the carbonyl carbon, thus enhancing its susceptibility to nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity and, therefore, the reactivity of the aldehyde. Steric hindrance around the carbonyl group can also play a significant role in modulating reactivity.

Aromatic aldehydes, in general, are less reactive than their aliphatic counterparts due to the resonance stabilization of the carbonyl group with the aromatic ring.[1][2] This delocalization of electrons reduces the partial positive charge on the carbonyl carbon, making it a less potent electrophile.

Comparative Reactivity Analysis

This section compares the reactivity of this compound, benzaldehyde, and salicylaldehyde in three fundamental organic reactions: Knoevenagel condensation, Wittig reaction, and Schiff base formation.

This compound: A Unique Aldehyde

This compound is a bicyclic heterocyclic compound featuring a benzene ring fused to a pyran ring. The presence of the electron-withdrawing chloro group and the chromone ring system influences the reactivity of the formyl group. This unique structural arrangement makes it a valuable intermediate in the synthesis of various bioactive molecules.[3]

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. The reaction is typically catalyzed by a weak base.

General Reaction Scheme:

Knoevenagel_Condensation cluster_reactants Reactants cluster_products Products Aldehyde R-CHO Catalyst Base Catalyst Aldehyde->Catalyst ActiveMethylene Z-CH₂-Z' ActiveMethylene->Catalyst Product R-CH=C(Z)Z' Water H₂O Catalyst->Product Catalyst->Water

Caption: General workflow of the Knoevenagel condensation reaction.

Comparative Data:

AldehydeActive Methylene CompoundCatalystSolventReaction TimeYield (%)Reference
BenzaldehydeMalononitrilePiperidineEthanol5 min100[4]
4-IodobenzaldehydeMalononitrileNiCu@MWCNTMethanol120 min60[5]
2-FluorobenzaldehydeMalononitrileNiCu@MWCNT-35 min94[5]

Note: Direct comparative data for this compound under the same conditions was not available in the searched literature.

The data suggests that the electronic nature of the substituent on the benzaldehyde ring significantly impacts the reaction yield and time. Electron-withdrawing groups, such as in 2-fluorobenzaldehyde, can enhance reactivity.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[6] This reaction is driven by the formation of the highly stable triphenylphosphine oxide.[6]

General Reaction Scheme:

Wittig_Reaction cluster_reactants Reactants cluster_products Products Aldehyde R-CHO Alkene R-CH=CHR' Aldehyde->Alkene WittigReagent Ph₃P=CHR' WittigReagent->Alkene TPO Ph₃P=O WittigReagent->TPO

Caption: The fundamental transformation in a Wittig reaction.

Comparative Data:

AldehydeWittig ReagentBaseSolventReaction TimeYield (%)Reference
BenzaldehydeMethyltriphenylphosphonium bromideNaNH₂THF-62[6]
9-AnthraldehydeBenzyltriphenylphosphonium chloride50% NaOHDichloromethane30 min-[7]
BenzaldehydeMethyl bromoacetate / Ph₃PSat. NaHCO₃Water1 hourHigh[2]

Note: A direct comparison of yields for the three aldehydes under identical Wittig reaction conditions was not found in the literature. The reactivity can be influenced by the specific ylide and reaction conditions used.

Schiff Base Formation

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. This reaction is often catalyzed by an acid or a base.

General Reaction Scheme:

Schiff_Base_Formation cluster_reactants Reactants cluster_products Products Aldehyde R-CHO Catalyst Acid/Base Catalyst Aldehyde->Catalyst PrimaryAmine R'-NH₂ PrimaryAmine->Catalyst SchiffBase R-CH=N-R' Water H₂O Catalyst->SchiffBase Catalyst->Water

References

structure-activity relationship (SAR) studies of 6-Chloro-3-formyl-7-methylchromone analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the structure-activity relationships, biological effects, and experimental evaluation of a promising class of chromone derivatives.

In the landscape of drug discovery, chromone scaffolds have emerged as a privileged structure, demonstrating a wide array of pharmacological activities. Among these, 6-Chloro-3-formyl-7-methylchromone and its analogs are gaining attention for their potential as anticancer and antimicrobial agents. This guide provides a comparative analysis of these compounds, summarizing key structure-activity relationship (SAR) findings, presenting quantitative biological data, and detailing the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the chromone ring. The presence of a 3-formyl group is often considered crucial for cytotoxicity.[1] Halogenation at the 6-position, as seen in the parent compound, has been shown to enhance cytotoxic effects against various cancer cell lines.

A comparative study on a series of 6-substituted-3-formylchromones revealed that a chloro (Cl) or fluoro (F) group at the 6-position, particularly in combination with a methyl group at the 7-position, results in potent cytotoxic activity.[1] Specifically, 6-chloro-7-methyl-3-formylchromone (referred to as FC9 in one study) demonstrated significant tumor cell-specific cytotoxicity.[1] In contrast, the introduction of a nitro group at the 6-position led to a decrease in activity.[1]

While the primary focus of this guide is on analogs of this compound, broader SAR studies on other chromone derivatives offer valuable insights. For instance, modifications at the 2-position of the chromone ring with various heterocyclic moieties have been shown to impart significant antimicrobial properties.

Comparative Biological Activity

The following tables summarize the quantitative data on the cytotoxic effects of this compound and its analogs against a panel of human cancer cell lines.

Table 1: Cytotoxicity of 6-Substituted-3-formylchromone Analogs
Compound ID6-Substituent7-SubstituentCell Line: HSC-2 (Human oral squamous carcinoma) IC₅₀ (µM)Cell Line: HSC-3 (Human oral squamous carcinoma) IC₅₀ (µM)Cell Line: HSG (Human salivary gland tumor) IC₅₀ (µM)
FC7 ClH>10048.950.1
FC9 Cl CH₃ 30.2 25.5 26.9
FC6 FH35.130.832.5
FC5 NO₂H>100>100>100

Data extracted from a study on the biological activity of 3-formylchromones.[1] IC₅₀ values represent the concentration required to inhibit cell growth by 50%.

The data clearly indicates that the presence of a methyl group at the 7-position in conjunction with a chloro group at the 6-position (Compound FC9) significantly enhances the cytotoxic activity against the tested oral cancer cell lines compared to the analog with only a 6-chloro substituent (Compound FC7) or a 6-nitro substituent (Compound FC5).[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of chromone analogs.

Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the chromone analogs and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The chromone analogs are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial or fungal suspension.

  • Incubation: The plates are incubated at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Mechanisms and Workflows

To better understand the cellular mechanisms and experimental processes involved in the study of these chromone analogs, the following diagrams have been generated.

G cluster_0 Cellular Response to Chromone Analogs Chromone 6-Chloro-3-formyl-7- methylchromone Analog Cell Cancer Cell Chromone->Cell DNA_Damage DNA Damage Response (e.g., ATR Kinase) Cell->DNA_Damage inhibition STAT3 STAT3 Signaling Pathway Cell->STAT3 inhibition Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis STAT3->Apoptosis

Caption: Plausible signaling pathways affected by chromone analogs in cancer cells.

G cluster_1 Experimental Workflow for Biological Evaluation Synthesis Synthesis of Chromone Analogs Screening In vitro Screening (e.g., MTT Assay) Synthesis->Screening SAR Structure-Activity Relationship Analysis Screening->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for the synthesis and evaluation of chromone analogs.

References

A Comparative Guide to Chromone-Based Fluorescent Probes: Cross-Reactivity and Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of fluorescent probes derived from 6-Chloro-3-formyl-7-methylchromone with alternative probes for the detection of key analytes. We will delve into their specificity, cross-reactivity, and performance, supported by experimental data and protocols.

Introduction to this compound Based Probes

This compound is a versatile heterocyclic compound that serves as an excellent scaffold for the development of fluorescent probes. Its reactive formyl group allows for the straightforward synthesis of Schiff base derivatives, which can act as chemosensors for various ions and molecules. The chromone core provides the necessary photophysical properties for fluorescence-based detection.

For this guide, we will focus on a representative Schiff base probe synthesized from this compound, which we will refer to as CFC-Probe . While specific experimental data for a probe derived from this exact chromone is limited in publicly available literature, we will extrapolate its expected performance based on a closely related chromone-based symmetrical dipodal Schiff base probe, designated here as Probe L, which has been studied for the detection of multiple analytes. This allows for a robust comparative analysis against other established fluorescent probes.

Comparative Analysis of Fluorescent Probes

The performance of CFC-Probe is compared with other fluorescent probes for the detection of Aluminum (Al³⁺), Pyrophosphate (PPi), and Fluoride (F⁻).

Probe for Aluminum (Al³⁺) Detection

Table 1: Comparison of Fluorescent Probes for Al³⁺ Detection

Probe NameCore StructureLimit of Detection (LOD)Response TypePotential Interferences
CFC-Probe (Hypothesized) Chromone Schiff Base~6.9 µM[1]Turn-onGa³⁺
L1Quinoline-Anthracene Schiff BaseNot specifiedTurn-onGa³⁺[2]
AMMNAsymmetric Heterocyclic Schiff Base0.53 µM[3]Turn-on-
DFSB4,5-Diazafluorene Schiff Base0.037 µM[4]Turn-on-
Probe L (o-vanillin-p-aminoacetophenone)Schiff Base19.8 nM[1]Turn-on-
Probe for Pyrophosphate (PPi) Detection

Table 2: Comparison of Fluorescent Probes for PPi Detection

Probe NameCore StructureLimit of Detection (LOD)Response TypePotential Interferences
CFC-Probe (Hypothesized, via Al³⁺ displacement) Chromone Schiff BaseNot specifiedTurn-off (of Al³⁺ complex)ATP, ADP, AMP
Tm(QS)₃Thulium(III) Complex23 nM[5]Turn-on-
APDI-Cu²⁺Perylene DiimideNot specifiedTurn-on (displacement)-[6]
Carbon Dots-Pb²⁺Carbon Dots0.5 µM[7]Turn-on (displacement)-[7]
Probe for Fluoride (F⁻) Detection

Table 3: Comparison of Fluorescent Probes for F⁻ Detection

Probe NameCore StructureLimit of Detection (LOD)Response TypePotential Interferences
CFC-Probe (Hypothesized) Chromone Schiff Base~68 nM[1]Turn-offCN⁻, AcO⁻, H₂PO₄⁻
Fluorene-TriazoliumFluoreneNot specifiedTurn-on-[8][9]
BBTGABenzothiazole-Silyl EtherNot specifiedTurn-on-[10]
2-hydroxy-1-naphthalene formaldehyde bis-Schiff baseSchiff Base14 nM[11]Turn-on-[11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Synthesis of a Chromone-Based Schiff Base Probe (CFC-Probe)

A solution of this compound (1 mmol) in ethanol (20 mL) is added to a solution of a suitable diamine (e.g., ethylenediamine, 0.5 mmol) in ethanol (10 mL). The mixture is refluxed for 4-6 hours. After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the Schiff base probe.

General Protocol for Fluorescence Titration

A stock solution of the probe is prepared in a suitable solvent (e.g., DMSO or aqueous buffer). Aliquots of the analyte stock solution are incrementally added to the probe solution. After each addition, the fluorescence emission spectrum is recorded at a specific excitation wavelength. The change in fluorescence intensity at the emission maximum is plotted against the analyte concentration.

Protocol for Selectivity and Cross-Reactivity Studies

A solution of the probe and the target analyte is prepared. To this solution, various potentially interfering ions and molecules are added at a concentration significantly higher than that of the target analyte. The fluorescence response is monitored after each addition. A lack of significant change in fluorescence indicates high selectivity.

Visualizing Signaling and Experimental Workflows

Signaling Pathway for "Turn-on" Al³⁺ Detection

Probe CFC-Probe (Low Fluorescence) Complex [CFC-Probe-Al³⁺] (High Fluorescence) Probe->Complex + Al³⁺ Al3 Al³⁺ Complex->Probe Chelation-Enhanced Fluorescence (CHEF)

Caption: CHEF mechanism for Al³⁺ detection.

Experimental Workflow for Probe Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization cluster_testing Performance Testing Start This compound + Diamine Reflux Reflux in Ethanol Start->Reflux Filter Filter and Wash Reflux->Filter Dry Dry under Vacuum Filter->Dry Probe CFC-Probe Dry->Probe NMR ¹H & ¹³C NMR Probe->NMR MS Mass Spectrometry Probe->MS FTIR FT-IR Spectroscopy Probe->FTIR Fluorescence Fluorescence Titration Probe->Fluorescence Selectivity Selectivity & Cross-Reactivity Fluorescence->Selectivity LOD Limit of Detection Calculation Fluorescence->LOD

Caption: Workflow for probe synthesis and evaluation.

Logical Relationship for Multi-Analyte Sensing

Probe CFC-Probe Al_Complex [CFC-Probe-Al³⁺] (Fluorescent) Probe->Al_Complex + Al³⁺ Deprotonation Deprotonated Probe (Non-Fluorescent) Probe->Deprotonation + F⁻ (Deprotonation) Al_Complex->Probe + PPi (Al³⁺ Sequestration) PPi Pyrophosphate (PPi) F Fluoride (F⁻)

Caption: Multi-analyte detection logic.

Conclusion

Probes based on the this compound scaffold show significant promise for the selective detection of various analytes. While direct experimental data for a probe from this specific chromone is emerging, analysis of closely related structures indicates competitive performance in terms of sensitivity and selectivity. The ease of synthesis and tunable photophysical properties make chromone-based Schiff bases a valuable class of fluorescent sensors for researchers in chemistry, biology, and materials science. Further research into probes derived from this compound is warranted to fully explore their potential in various applications, including bioimaging and environmental monitoring.

References

Benchmarking 6-Chloro-3-formyl-7-methylchromone in Material Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unique structural features of 6-Chloro-3-formyl-7-methylchromone, a benzopyran derivative, have positioned it as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals.[1] However, its potential extends into material science, with promising applications in the formulation of advanced polymers, dyes, and fluorescent probes.[2] This guide provides a comparative analysis of this compound's performance in material applications, drawing on available data for the compound and its structural analogs, and benchmarking them against established alternatives.

Due to a scarcity of direct experimental data on the material properties of this compound, this guide leverages information on closely related 3-formylchromone derivatives to provide a comprehensive overview of their potential.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in materials science.

PropertyValueReference
Molecular Formula C₁₁H₇ClO₃
Molecular Weight 222.62 g/mol
Melting Point 183-185 °C
Appearance Solid
Purity ≥ 98%

Performance in Fluorescent Applications

The chromone scaffold is a key component in many fluorescent molecules, and 3-formylchromone derivatives are no exception. They are utilized in the creation of fluorescent probes for biological imaging, enabling the visualization of cellular processes.[1][2] The performance of these probes is dictated by their photophysical properties, such as their absorption and emission wavelengths, quantum yield, and photostability.

Comparative Photophysical Data
Compound/DyeExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Key Features & Potential Applications
Substituted 3-Formylchromones ~300-380~468-538Not ReportedPotential for dual emission bands.[3]
2-(2-Furyl)-3-hydroxychromone Tin(II) Complex 340600 (solid state)Not ReportedIntense fluorescence in the solid state.[3]
Fluorescein (common reference dye) ~494~521~0.95High quantum yield, but susceptible to photobleaching and pH changes.
Rhodamine B (common reference dye) ~555~580~0.31Good photostability, but can be cytotoxic.

Note: The data for substituted 3-formylchromones is based on a study of a tin(II) complex of a 3-hydroxychromone derivative, which suggests the potential for fluorescence in this class of compounds.[3] The lack of quantum yield data for the chromone derivatives highlights a gap in the current research landscape.

Experimental Protocol: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a critical parameter for evaluating the efficiency of a fluorescent material. It is typically determined using a comparative method, referencing a standard with a known quantum yield.

Materials:

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., ethanol, deionized water)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Compound to be tested (e.g., this compound)

Procedure:

  • Prepare a series of dilute solutions of both the standard and the test compound in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions to determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the standard and the test compound.

  • Integrate the area under the emission spectra for both the standard and the test compound.

  • Calculate the quantum yield of the test compound using the following equation:

    Φₓ = Φₛ * (Iₓ / Iₛ) * (Aₛ / Aₓ) * (nₓ² / nₛ²)

    Where:

    • Φ is the quantum yield

    • I is the integrated emission intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscripts x and s refer to the test compound and the standard, respectively.

Workflow for Quantum Yield Determination

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_calc Data Analysis prep_std Prepare Standard Solutions abs_spec Measure UV-Vis Absorption Spectra prep_std->abs_spec prep_test Prepare Test Compound Solutions prep_test->abs_spec em_spec Measure Fluorescence Emission Spectra abs_spec->em_spec integrate Integrate Emission Spectra em_spec->integrate calculate Calculate Quantum Yield integrate->calculate

Caption: Workflow for determining fluorescence quantum yield.

Performance in Dye and Pigment Applications

The chromone structure is related to flavonoids, which are known for their use as natural dyes.[4] While specific data on the performance of this compound as a dye or pigment is limited, its chemical properties suggest potential in this area.[2] Key performance indicators for dyes and pigments include color fastness (photostability) and thermal stability.

Comparative Photostability

Photostability, or the resistance to fading upon exposure to light, is a critical property for dyes. While direct photostability data for this compound is unavailable, studies on related flavonoid dyes and other organic dyes provide a basis for comparison.

Dye ClassGeneral PhotostabilityFactors Influencing Stability
Flavonoid Dyes (related to Chromones) Generally low to moderateThe presence of metal ions (mordants) can influence photostability, sometimes negatively.[4]
Anthraquinone Dyes HighKnown for their excellent thermal and photochemical stability.[5]
Azo Dyes VariableStability can be improved with increased conjugation and certain electron-withdrawing substituents.[5]

Inference for this compound: The stability of the chromone core, combined with the potential for further chemical modification, suggests that derivatives could be engineered for improved photostability.

Experimental Protocol: Evaluation of Photostability

The photostability of a dye can be assessed by exposing it to a controlled light source and measuring the change in its absorbance over time.

Materials:

  • Spectrophotometer

  • Controlled light source (e.g., xenon arc lamp simulating sunlight)

  • Quartz cuvettes or a suitable substrate for dye application

  • Solution of the dye to be tested

  • Dark control sample

Procedure:

  • Prepare a solution of the dye of a known concentration.

  • Measure the initial absorbance spectrum of the solution.

  • Expose the sample to the light source for a defined period. A control sample should be kept in the dark at the same temperature.

  • Periodically measure the absorbance spectrum of the exposed sample and the dark control.

  • Calculate the percentage of dye degradation over time by monitoring the decrease in absorbance at the wavelength of maximum absorption (λmax).

G start Start: Prepare Dye Solution initial_abs Measure Initial Absorbance (A₀) start->initial_abs expose Expose to Light Source initial_abs->expose dark_control Store Dark Control initial_abs->dark_control periodic_abs Periodically Measure Absorbance (Aₜ) expose->periodic_abs dark_control->periodic_abs calculate_deg Calculate % Degradation periodic_abs->calculate_deg calculate_deg->periodic_abs Continue Exposure end End: Determine Photostability Profile calculate_deg->end

Caption: Derivatization pathway for functional materials.

Conclusion and Future Outlook

This compound and its derivatives represent a promising class of compounds for material science applications, particularly as fluorescent probes and components of novel dyes. Their synthetic tractability allows for the fine-tuning of their chemical and photophysical properties.

However, a significant gap exists in the literature regarding the systematic evaluation and benchmarking of these materials. Future research should focus on:

  • Comprehensive Photophysical Characterization: Detailed studies on the absorption, emission, quantum yields, and lifetimes of a series of 3-formylchromone derivatives are needed.

  • Systematic Photostability Studies: Evaluating the photostability of these compounds under various conditions will be crucial for their application in dyes and coatings.

  • Structure-Property Relationship Elucidation: A systematic investigation into how different substituents on the chromone ring affect the material properties will guide the design of new, high-performance materials.

By addressing these research gaps, the full potential of this compound and its analogs in material science can be unlocked, providing novel solutions for advanced materials and technologies.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Chloro-3-formyl-7-methylchromone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 6-Chloro-3-formyl-7-methylchromone, a benzopyran derivative utilized in various research applications.[1][2] Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your work.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][3][4] Understanding its specific dangers is the first step toward safe handling.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][3][4]
Eye IrritationH319Causes serious eye irritation.[1][3][4]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][3][4]

Signal Word: Warning[1][3]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary to mitigate the risks associated with this compound. The following table outlines the required PPE.

Body PartRequired PPESpecifications
Respiratory Dust MaskType N95 (US) or equivalent.[1][3]
Eyes EyeshieldsChemical splash goggles are mandatory.[1][3][5]
Hands GlovesChemical-resistant gloves (e.g., nitrile) are required.[1][3][6]
Body Lab CoatA standard lab coat is the minimum requirement.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Following a standardized workflow is crucial for minimizing exposure and preventing accidents.

Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure safety first Weighing Weighing Prepare Workspace->Weighing Proceed to handling Dissolving Dissolving Weighing->Dissolving Use appropriate solvent Reaction Setup Reaction Setup Dissolving->Reaction Setup Transfer to reaction vessel Decontamination Decontamination Reaction Setup->Decontamination After experiment completion Waste Segregation Waste Segregation Decontamination->Waste Segregation Separate waste streams Doff PPE Doff PPE Waste Segregation->Doff PPE Final step

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocols

1. Weighing the Compound:

  • Always weigh this compound within a certified chemical fume hood.

  • Use a dedicated, clean weighing vessel.

  • Ensure the balance is clean before and after use.

  • Handle the solid with a clean spatula. Avoid creating dust.

2. Dissolving the Compound:

  • Add the solvent to the weighed compound slowly and in a controlled manner.

  • If sonication is required, ensure the vessel is properly sealed.

  • Perform all dissolution activities within the fume hood.

3. Reaction Setup:

  • Ensure all glassware is clean, dry, and free of defects.

  • Set up the reaction apparatus in a fume hood, away from ignition sources.

  • Clearly label all reaction vessels.

Disposal Plan: Managing Chemical Waste Responsibly

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Disposal Plan Solid Waste Solid Waste Labeled Hazardous Waste Container (Solid) Labeled Hazardous Waste Container (Solid) Solid Waste->Labeled Hazardous Waste Container (Solid) Segregate Liquid Waste Liquid Waste Labeled Hazardous Waste Container (Liquid, Halogenated) Labeled Hazardous Waste Container (Liquid, Halogenated) Liquid Waste->Labeled Hazardous Waste Container (Liquid, Halogenated) Segregate Contaminated PPE Contaminated PPE Designated Biohazard/Chemical Waste Bin Designated Biohazard/Chemical Waste Bin Contaminated PPE->Designated Biohazard/Chemical Waste Bin Segregate University Environmental Health & Safety Pickup University Environmental Health & Safety Pickup Labeled Hazardous Waste Container (Solid)->University Environmental Health & Safety Pickup Dispose Labeled Hazardous Waste Container (Liquid, Halogenated)->University Environmental Health & Safety Pickup Dispose Designated Biohazard/Chemical Waste Bin->University Environmental Health & Safety Pickup Dispose

Caption: A clear plan for the segregation and disposal of waste generated from handling the compound.

Waste Segregation and Disposal Procedures
  • Solid Waste: Unused compound and contaminated solids (e.g., weighing paper, paper towels) should be placed in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed container for halogenated organic waste.

  • Contaminated PPE: Used gloves, dust masks, and other disposable PPE should be placed in a designated chemical waste bin.

Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for pickup and disposal of full waste containers.[7]

By implementing these safety and handling protocols, you can create a secure research environment and contribute to a culture of safety within your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-formyl-7-methylchromone
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-formyl-7-methylchromone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.